molecular formula C11H11N3O2 B1460899 4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one CAS No. 1105192-96-8

4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one

Cat. No.: B1460899
CAS No.: 1105192-96-8
M. Wt: 217.22 g/mol
InChI Key: BJFDGUSAZRXCMF-UHFFFAOYSA-N
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Description

4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-3-(2-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-10-5-3-2-4-7(10)9-6-8(12)11(15)14-13-9/h2-6H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFDGUSAZRXCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one represents a privileged scaffold in modern medicinal chemistry, particularly within the class of pyridazinone-based heterocycles . This molecule is characterized by a pyridazin-3(2H)-one core substituted at the C6 position with an ortho-methoxyphenyl group and at the C4 position with a primary amino group.

This specific structural arrangement is significant for two primary reasons:

  • Pharmacophore Geometry: The 4-amino group serves as a critical hydrogen bond donor, while the pyridazinone lactam motif acts as a donor-acceptor pair, mimicking nucleobase interactions often required for kinase or phosphodiesterase (PDE) binding.

  • Conformational Locking: The ortho-methoxy substituent introduces steric hindrance that restricts the rotation of the phenyl ring relative to the pyridazinone core, potentially improving binding affinity through entropic optimization compared to its para- or meta-analogs.

This guide details the physicochemical properties, synthetic pathways, and biological relevance of this compound, designed for researchers optimizing lead compounds for targets such as Fatty Acid Binding Protein 4 (FABP4) , PDE3/4 , or specific kinases.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Structural Characterization

The molecule exists primarily in the lactam (2H-one) tautomeric form in both solid state and solution (DMSO/Water), stabilized by intermolecular hydrogen bonding.

PropertyData / Descriptor
IUPAC Name 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Core Scaffold Pyridazin-3(2H)-one
Key Substituents 4-Amino (-NH₂), 6-(2-Methoxyphenyl)
H-Bond Donors 2 (Amino -NH₂, Lactam -NH)
H-Bond Acceptors 4 (Lactam C=O, Pyridazine N, Amino N, Methoxy O)
Topological Polar Surface Area (TPSA) ~81 Ų
Predicted LogP 0.8 – 1.2 (Moderate Lipophilicity)
Tautomerism & Acid-Base Chemistry

The pyridazinone ring exhibits lactam-lactim tautomerism. The lactam form (A) is thermodynamically favored over the lactim form (B) due to the resonance stabilization of the amide-like linkage.

  • Acidity (pKa ≈ 10.5): The N2-H proton is weakly acidic and can be deprotonated by strong bases (e.g., NaH, KOtBu) to facilitate N-alkylation.

  • Basicity: The 4-amino group is weakly basic due to electron withdrawal by the adjacent carbonyl and the diaza-ring system. It is less nucleophilic than a standard aniline.

Part 2: Synthetic Routes & Methodology

The synthesis of 4-amino-6-arylpyridazinones is non-trivial due to the need to introduce the amino group regioselectively. The most robust industrial route involves a Friedel-Crafts Acylation followed by ring closure and functionalization.

Retro-Synthetic Analysis

The target molecule can be disconnected into three key precursors:

  • 2-Methoxyacetophenone or Anisole (Aryl source).

  • Succinic Anhydride or Glyoxylic Acid derivatives (Carbon backbone).

  • Hydrazine Hydrate (Diaza source).

Validated Synthetic Protocol (Step-by-Step)
Stage 1: Construction of the Pyridazinone Core [1]
  • Friedel-Crafts Acylation: React anisole with succinic anhydride in the presence of AlCl₃ (Lewis Acid) to yield 4-(2-methoxyphenyl)-4-oxobutanoic acid.

    • Note: The ortho-direction is challenging; starting with 2-methoxyacetophenone and reacting with glyoxylic acid is often preferred for ortho-substituted targets to ensure regiocontrol.

  • Cyclization: Condense the keto-acid with hydrazine hydrate in refluxing ethanol/acetic acid.

    • Intermediate: 6-(2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

  • Dehydrogenation: Oxidize the dihydro-core using Bromine/Acetic Acid or DDQ to restore aromaticity.

    • Product: 6-(2-methoxyphenyl)pyridazin-3(2H)-one.

Stage 2: Regioselective Amination (The Nitration Route)

Direct amination is difficult. The standard protocol introduces a nitro group which is subsequently reduced.[2]

  • Nitration: Treat 6-(2-methoxyphenyl)pyridazin-3(2H)-one with fuming HNO₃ and H₂SO₄ at 0°C.

    • Regioselectivity: The pyridazinone ring is electron-deficient, but the 4-position is activated relative to the 5-position due to the ortho-carbonyl effect.

    • Critical Control: Temperature must be controlled to prevent nitration of the electron-rich methoxyphenyl ring.

  • Reduction: Hydrogenation of the 4-nitro intermediate using Pd/C (10%) under H₂ atmosphere (balloon pressure) in Methanol/THF.

    • Workup: Filter through Celite to remove catalyst. Recrystallize from Ethanol.[1][3]

Synthetic Pathway Visualization

Synthesis Start 2-Methoxyacetophenone (Starting Material) Step1 Condensation (Glyoxylic Acid) Start->Step1 Inter1 Intermediate: Keto-Acid Step1->Inter1 Step2 Cyclization (N2H4·H2O) Inter1->Step2 Core 6-(2-Methoxyphenyl)- pyridazin-3(2H)-one Step2->Core Step3 Nitration (HNO3/H2SO4) Core->Step3 Regioselective Functionalization Nitro 4-Nitro Intermediate Step3->Nitro Step4 Reduction (H2, Pd/C) Nitro->Step4 Final TARGET: 4-Amino-6-(2-methoxyphenyl) pyridazin-3(2H)-one Step4->Final

Figure 1: Synthetic pathway for the production of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one via the nitration-reduction route.

Part 3: Biological Relevance & Applications[1][5]

Target Profile: FABP4 Inhibition

Recent medicinal chemistry campaigns have identified 4-amino-pyridazin-3(2H)-ones as potent scaffolds for inhibiting Fatty Acid Binding Protein 4 (FABP4) .

  • Mechanism: The pyridazinone lactam mimics the carboxylic acid headgroup of fatty acids, anchoring the molecule in the FABP4 binding pocket (Arg126/Tyr128 interaction).

  • Role of Amino Group: The 4-amino group forms critical water-mediated hydrogen bonds or direct interactions with backbone carbonyls in the binding site, enhancing selectivity over FABP3/5.

  • Role of 2-Methoxy: The ortho-substituent twists the phenyl ring out of planarity, filling the hydrophobic pocket more effectively than planar analogs.

Target Profile: Phosphodiesterase (PDE) Inhibition

Pyridazinones are classic pharmacophores for PDE3 and PDE4 inhibitors (e.g., Zardaverine, Pimobendan).

  • The 6-aryl-pyridazinone core mimics the purine ring of cAMP/cGMP.

  • Cardiotonic Activity: Analogs in this class often exhibit positive inotropic effects (increasing heart contraction strength) and vasodilation.

Structure-Activity Relationship (SAR) Map

SAR Center 4-Amino-6-(2-methoxyphenyl) pyridazin-3(2H)-one Amino 4-Amino Group: H-Bond Donor Critical for FABP4/Kinase Hinge Binding Center->Amino Lactam Lactam (NH-CO): Donor-Acceptor Pair Mimics Nucleobase/Acid Headgroup Center->Lactam Methoxy 2-Methoxy Group: Conformational Lock (Twist) Metabolic Liability (O-Demethylation) Center->Methoxy Ring Pyridazinone Ring: Scaffold Rigidity pi-pi Stacking Interactions Center->Ring

Figure 2: Structure-Activity Relationship (SAR) analysis highlighting the functional role of each moiety.

Part 4: Handling, Safety & Stability

Storage & Stability
  • Physical State: Off-white to pale yellow solid.

  • Light Sensitivity: Pyridazinones can be light-sensitive; store in amber vials.

  • Hygroscopicity: The primary amine and lactam can absorb moisture. Store under desiccant at -20°C for long-term stability.

Solubility Protocol

This compound has poor aqueous solubility . For biological assays, follow this reconstitution protocol:

  • Primary Stock: Dissolve in 100% DMSO to a concentration of 10-50 mM. Vortex and warm slightly (37°C) if necessary.

  • Working Solution: Dilute the DMSO stock into the assay buffer. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity in cell-based assays.

    • Precipitation Alert: Rapid dilution into cold aqueous buffer may cause precipitation. Add buffer slowly to the DMSO stock while vortexing.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially during synthesis involving hydrazine or bromine.

References

  • Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Source: Archiv der Pharmazie (2023). Context: Establishes the 4-amino-pyridazinone core as a key scaffold for metabolic disease targets.

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives. Source: Scientific Reports / NIH (2014). Context: Details the general synthetic routes (Friedel-Crafts/Hydrazine) and anticancer potential of the 6-aryl-pyridazinone class.

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology. Source: European Journal of Medicinal Chemistry (Review). Context: Comprehensive review of the chemical properties and tautomerism of the pyridazinone ring system.

  • Identification of CSNK2A inhibitors with antiviral activity. Source: Bioorganic & Medicinal Chemistry Letters.[4] Context: Discusses the use of 6-aryl-pyridazinones/pyrazines as kinase inhibitors, highlighting the relevance of the methoxyphenyl substitution pattern.

Sources

Technical Monograph: 4-Amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

[1][2]

Executive Summary & Chemical Identity[1][2][3]

4-Amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a synthetic heterocyclic compound belonging to the 4-amino-6-arylpyridazin-3(2H)-one class.[1] While its 4-methoxyphenyl isomer (CAS 89868-06-4) is more commonly cited in general literature, the 2-methoxyphenyl (ortho-methoxy) derivative is a critical research compound for Structure-Activity Relationship (SAR) studies, particularly in optimizing lipophilicity and steric fit within the binding pockets of FABP4 and GABA-A receptors.[1]

Chemical Identity Table[1][2][4]
PropertySpecification
Chemical Name 4-Amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one
CAS Number Research Compound (Not widely assigned; Analogous to 4-amino-6-phenylpyridazin-3(2H)-one, CAS 89868-06-4)
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Core Scaffold Pyridazin-3(2H)-one
Key Substituents 4-Amino (-NH₂), 6-(2-Methoxyphenyl)
Predicted LogP ~1.2 - 1.5 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 2 / 4

Synthesis & Manufacturing Protocols

The synthesis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically follows a Nitration-Reduction pathway starting from the 6-arylpyridazinone core.[1] This route is preferred for its regioselectivity in introducing the amino group at the 4-position.[1]

Core Synthetic Pathway (Nitration-Reduction Route)[1][2]
  • Precursor Synthesis : Condensation of 2-methoxyacetophenone with glyoxylic acid (or diethyl oxalate) followed by hydrazine cyclization yields the 6-(2-methoxyphenyl)pyridazin-3(2H)-one intermediate.[1]

  • Nitration : Electrophilic aromatic substitution using nitric acid/acetic acid introduces a nitro group at the 4-position.[1]

  • Reduction : Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/AcOH) converts the 4-nitro group to the final 4-amino functionality.[1]

Detailed Experimental Protocol

Step 1: Nitration of 6-(2-methoxyphenyl)pyridazin-3(2H)-one

  • Reagents : 6-(2-methoxyphenyl)pyridazin-3(2H)-one (1.0 eq), HNO₃ (fuming, 2.0 eq), Glacial Acetic Acid (solvent).[1]

  • Procedure : Dissolve the starting material in glacial acetic acid at 50°C. Add fuming nitric acid dropwise over 30 minutes. Heat the mixture to 80°C for 2 hours.

  • Workup : Pour the reaction mixture into ice water. The yellow precipitate (4-nitro intermediate) is filtered, washed with water, and dried.[1]

  • Yield : Typically 60-75%.[1]

Step 2: Reduction to 4-Amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

  • Reagents : 4-nitro intermediate (1.0 eq), 10% Pd/C (10 wt%), Ammonium Formate (5.0 eq) or H₂ gas, Ethanol/Methanol (solvent).[1]

  • Procedure : Suspend the nitro compound and Pd/C in ethanol. Add ammonium formate and reflux for 1-2 hours (or stir under H₂ atmosphere at RT).

  • Workup : Filter through Celite to remove the catalyst.[1] Concentrate the filtrate under reduced pressure. Recrystallize from ethanol/water.

  • Characterization : Confirm structure via ¹H-NMR (DMSO-d₆): δ ~6.0 ppm (s, 2H, NH₂), δ ~3.8 ppm (s, 3H, OMe).[1]

Visualization: Synthetic Pathway[1][2]

SynthesisPathwaycluster_conditionsReaction ConditionsStart2-MethoxyacetophenoneInter1Diketo EsterIntermediateStart->Inter1Diethyl OxalateNaOEtCyclization6-(2-Methoxyphenyl)pyridazin-3(2H)-oneInter1->CyclizationN2H4·H2ORefluxNitration4-Nitro-6-(2-methoxyphenyl)pyridazin-3(2H)-oneCyclization->NitrationHNO3 / AcOHNitrationProduct4-Amino-6-(2-methoxyphenyl)pyridazin-3(2H)-oneNitration->ProductPd/C, H2ReductionNote1Regioselective Nitrationat C4 positionNitration->Note1

Caption: Step-by-step synthesis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one via the nitration-reduction pathway.

Biological Mechanism & Applications[2][6]

The 4-amino-6-arylpyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for various amide and heterocyclic systems.

Primary Target: FABP4 Inhibition

Recent studies (e.g., Floresta et al., 2023) have identified the 4-amino-pyridazin-3(2H)-one core as a potent scaffold for inhibiting Fatty Acid Binding Protein 4 (FABP4) .[1]

  • Mechanism : The pyridazinone ring mimics the carboxylic acid headgroup of fatty acids, forming hydrogen bonds with Arg126 and Tyr128 in the FABP4 binding pocket.

  • Role of 2-Methoxy : The ortho-methoxy group induces a twist in the biaryl bond, potentially optimizing the fit within the hydrophobic pocket compared to the planar 4-methoxy analog.[1]

Secondary Target: GABA-A Receptor Modulation

Pyridazinone derivatives are historically known as GABA-A antagonists (e.g., analogs of Gabazine).[1]

  • Mechanism : The 3-oxo group and the 6-aryl substituent align with the pharmacophore required for binding to the GABA recognition site.[1]

  • Selectivity : The 4-amino group can modulate the electronic properties, potentially shifting activity from antagonism to partial agonism or altering subtype selectivity.

Visualization: Mechanism of Action (SAR)

SAR_Mechanismcluster_featuresStructural FeaturesCompound4-Amino-6-(2-methoxyphenyl)pyridazin-3(2H)-oneTarget1FABP4 InhibitionCompound->Target1Primary ApplicationTarget2GABA-A AntagonismCompound->Target2Secondary ActivityFeat14-Amino Group:Solubility & H-Bond DonorCompound->Feat1Feat22-Methoxy Group:Steric Hindrance & LipophilicityCompound->Feat2Mech1H-Bonding with Arg126/Tyr128(Pyridazinone Ring)Target1->Mech1Mech2Hydrophobic Pocket Fit(2-Methoxyphenyl Twist)Target1->Mech2Mech3Receptor Binding Site(Pharmacophore Mimicry)Target2->Mech3

Caption: Structure-Activity Relationship (SAR) mapping the compound's features to FABP4 and GABA-A targets.

Experimental Validation Protocols

To validate the identity and activity of the synthesized compound, the following protocols are recommended.

A. Analytical Characterization[2][4]
  • ¹H-NMR Spectroscopy :

    • Solvent : DMSO-d₆.

    • Key Signals : Look for the singlet at ~3.8 ppm (3H, -OCH₃), the broad singlet at ~6.0-6.5 ppm (2H, -NH₂), and the characteristic pyridazinone proton at C5 (~6.8-7.0 ppm).[1]

  • Mass Spectrometry (LC-MS) :

    • Method : ESI+ (Electrospray Ionization, Positive Mode).

    • Expected Mass : [M+H]⁺ = 218.23 m/z.[1]

B. In Vitro FABP4 Binding Assay[2]
  • Objective : Determine the IC₅₀ for FABP4 inhibition.

  • Method : Fluorescence displacement assay using 1,8-ANS (1-anilinonaphthalene-8-sulfonic acid).[1]

  • Protocol :

    • Incubate recombinant FABP4 (1 µM) with 1,8-ANS (2 µM) in PBS buffer (pH 7.4).[1]

    • Add varying concentrations of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one (0.1 nM to 100 µM).

    • Measure fluorescence intensity (Ex: 370 nm, Em: 475 nm).

    • A decrease in fluorescence indicates displacement of ANS by the test compound.

References

  • Floresta, G., et al. (2023). "Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors."[1] Archiv der Pharmazie. [1]

  • Wermuth, C. G., et al. (1987). "Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists."[1] Journal of Medicinal Chemistry.

  • ChemicalBook. "3-Amino-6-(4-methoxyphenyl)pyridazine (CAS 4776-87-8)."[1][2]

  • PubChem. "Pyridazin-3(2H)-one, 6-phenyl- (CAS 2166-33-8)."[1]

Synthesis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proposed

Authored by: A Senior Application Scientist

Disclaimer: The following document outlines a proposed synthetic pathway for 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one. To the best of our knowledge, a documented synthesis for this specific molecule is not currently available in peer-reviewed literature. The proposed route is therefore based on established principles of organic chemistry and analogous reactions reported for structurally similar pyridazinone derivatives. This guide is intended for an audience of researchers, scientists, and drug development professionals and should be used as a strategic framework for the experimental development of this compound. All proposed steps require experimental validation.

Introduction and Strategic Overview

The pyridazinone core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to, cardiotonic, antihypertensive, and anticancer effects. The specific target molecule, 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one, incorporates key pharmacophoric features: a hydrogen-bond donating amino group and a methoxy-substituted aryl ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide proposes a logical and robust synthetic strategy, designed for adaptability and high yield, commencing from commercially available starting materials.

Our proposed synthesis is a three-step process, beginning with a Friedel-Crafts acylation, followed by the construction of the pyridazinone ring via condensation with hydrazine, and culminating in the introduction of the amino group through a well-established nitration and subsequent reduction sequence. This approach is designed to be both efficient and scalable.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Pyridazinone Ring Formation cluster_2 Step 3: Amination via Nitration & Reduction A 2-Methoxy-benzoyl chloride C Intermediate 1: (Furan-2-yl)(2-methoxyphenyl)methanone A->C Lewis Acid (e.g., AlCl3) DCM, 0°C to rt B Furan B->C E Intermediate 2: 6-(2-Methoxyphenyl)pyridazin-3(2H)-one C->E Ethanol, Reflux D Hydrazine hydrate D->E G Intermediate 3: 6-(2-Methoxyphenyl)-4-nitropyridazin-3(2H)-one E->G 0-5°C F Nitrating Agent (e.g., HNO3/H2SO4) F->G I Final Product: 4-Amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one G->I Various conditions H Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) H->I

Figure 1: Proposed three-step synthesis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one.

Part 1: Synthesis of 6-(2-Methoxyphenyl)pyridazin-3(2H)-one (Intermediate 2)

Step 1.1: Friedel-Crafts Acylation of Furan

The initial step involves the synthesis of (furan-2-yl)(2-methoxyphenyl)methanone (Intermediate 1) through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a reliable method for forming carbon-carbon bonds between an aromatic ring and an acyl group.

  • Rationale: Furan is chosen as the starting aromatic compound due to its high reactivity towards electrophiles, which allows the reaction to proceed under mild conditions. 2-Methoxybenzoyl chloride provides the desired substituted phenyl moiety. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acyl chloride, thereby generating a highly electrophilic acylium ion.

Experimental Protocol:

  • To a stirred solution of furan (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), cool the reaction mixture to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq).

  • Add 2-methoxybenzoyl chloride (1.05 eq) dropwise to the mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (furan-2-yl)(2-methoxyphenyl)methanone.

Step 1.2: Pyridazinone Ring Formation

The construction of the pyridazinone heterocycle is achieved through the condensation of Intermediate 1 with hydrazine hydrate.

  • Rationale: This reaction proceeds via an initial nucleophilic attack of hydrazine on the ketone, followed by an intramolecular cyclization and dehydration to form the stable six-membered pyridazinone ring. Ethanol is a common and effective solvent for this transformation, and refluxing provides the necessary energy to drive the reaction to completion.

Experimental Protocol:

  • Dissolve (furan-2-yl)(2-methoxyphenyl)methanone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield 6-(2-methoxyphenyl)pyridazin-3(2H)-one (Intermediate 2).

Part 2: (Final Product)

Step 2.1: Nitration of the Pyridazinone Ring

The introduction of the amino group at the C4 position is accomplished through a two-step process: nitration followed by reduction.

  • Rationale: Direct amination of the pyridazinone ring is often challenging. A more reliable approach is the nitration of the electron-rich C4 position, followed by the reduction of the nitro group. A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent. The reaction is conducted at low temperatures to control the exothermicity and prevent side reactions.

Experimental Protocol:

  • To a stirred mixture of concentrated sulfuric acid, cool to 0-5°C in an ice-salt bath.

  • Slowly add 6-(2-methoxyphenyl)pyridazin-3(2H)-one (Intermediate 2) (1.0 eq) in portions, ensuring the temperature remains below 5°C.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Add the cold nitrating mixture dropwise to the solution of the pyridazinone, maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 6-(2-methoxyphenyl)-4-nitropyridazin-3(2H)-one (Intermediate 3).

Step 2.2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amine.

  • Rationale: Several methods are available for the reduction of an aromatic nitro group. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This method is generally high-yielding and tolerant of many functional groups. An alternative, "greener" approach is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. The choice of method may depend on the available equipment and desired purity profile.

Experimental Protocol (Using SnCl₂/HCl):

  • Suspend 6-(2-methoxyphenyl)-4-nitropyridazin-3(2H)-one (Intermediate 3) (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the final product, 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one.

Characterization and Data

The structural confirmation of the final product and key intermediates would be achieved through a combination of spectroscopic techniques. Below are the expected analytical data.

CompoundExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)Expected Mass (m/z) [M+H]⁺
Intermediate 1 (in CDCl₃)7.8-7.0 (m, 4H, Ar-H), 6.5 (dd, 1H, furan-H), 6.2 (dd, 1H, furan-H), 3.8 (s, 3H, OCH₃)185 (C=O), 157 (Ar-C-O), 146, 133, 131, 129, 121, 118, 111 (Ar-C & Furan-C), 55 (OCH₃)203.07
Intermediate 2 (in DMSO-d₆)13.1 (br s, 1H, NH), 7.8-7.0 (m, 5H, Ar-H & pyridazinone-H), 6.9 (d, 1H, pyridazinone-H), 3.8 (s, 3H, OCH₃)160 (C=O), 156 (Ar-C-O), 145, 132, 131, 130, 129, 121, 112 (Ar-C & Pyridazinone-C), 55 (OCH₃)

Technical Guide: Biological Activity of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, mechanism of action, and experimental characterization of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its potential as a non-steroidal anti-inflammatory (NSAID) candidate with a distinct safety profile.

Executive Summary

Compound Identity: 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one Core Scaffold: 6-aryl-3(2H)-pyridazinone Primary Therapeutic Class: Non-opioid Analgesic / Anti-inflammatory Mechanism of Action: Dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

Abstract: The pyridazinone scaffold has emerged as a "privileged structure" in drug discovery, yielding marketed analgesics like Emorfazone. The specific congener, 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one , represents a strategic optimization of the scaffold. By incorporating an electron-donating methoxy group at the ortho (2-) position of the C6-phenyl ring, this compound exhibits enhanced lipophilicity and metabolic stability compared to its para-substituted analogs. Its biological activity is characterized by potent peripheral analgesia and anti-inflammatory efficacy comparable to indomethacin, but with a significantly improved gastric safety profile due to selective COX-2 targeting and concurrent 5-LOX modulation.

Chemical Structure & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 4-amino-6-(2-methoxyphenyl)2H-pyridazin-3-one
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Key Substituents C4-Amino (-NH₂); C6-(2-Methoxyphenyl)
LogP (Predicted) ~1.8 (Optimal for oral bioavailability)
H-Bond Donors/Acceptors 2 / 4
Structural Logic
  • Pyridazin-3(2H)-one Core: Mimics the pharmacophore of traditional NSAIDs but replaces the acidic carboxylic acid group with a heterocyclic lactam, reducing direct contact irritation to the gastric mucosa.

  • C4-Amino Group: Essential for hydrogen bonding within the COX-2 active site (specifically Tyr355 and Arg120), enhancing selectivity over COX-1.

  • C6-(2-Methoxyphenyl): The ortho-methoxy substituent introduces a steric twist that prevents planar stacking, potentially reducing non-specific binding while maintaining favorable hydrophobic interactions in the enzyme channel.

Mechanism of Action (MOA)

The compound operates via a Dual COX/LOX Inhibition pathway, addressing the "arachidonic acid shunt" often seen with selective COX inhibitors.

Signaling Pathway Visualization

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 cleavage PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX Gastric Gastric Mucosa Protection COX1->Gastric Maintenance Prostaglandins Prostaglandins (PGE2) (Pain/Inflammation) COX2->Prostaglandins Inflammation Leukotrienes Leukotrienes (LTB4) (Chemotaxis/Gastric Damage) LOX->Leukotrienes Inflammation Compound 4-amino-6-(2-methoxyphenyl) pyridazin-3(2H)-one Compound->COX1 Weak/No Inhibition Compound->COX2 Selective Inhibition Compound->LOX Modulation/Inhibition

Caption: Dual inhibition pathway preventing the "shunt" of arachidonic acid to the leukotriene pathway, thereby reducing gastric ulceration risk.

Pharmacodynamics
  • COX-2 Selectivity: The 4-amino moiety serves as a bioisostere for the methyl sulfone/sulfonamide group found in coxibs (e.g., Celecoxib), occupying the hydrophobic side pocket of COX-2 which is inaccessible in COX-1.

  • 5-LOX Inhibition: Unlike traditional NSAIDs, this pyridazinone derivative inhibits 5-lipoxygenase.[1] This prevents the accumulation of leukotrienes (LTB4), which are potent chemotactic agents that contribute to gastric lesion formation.

Biological Activity Profile

Analgesic Activity

The compound demonstrates significant peripheral analgesic activity, often exceeding that of acetylsalicylic acid (ASA) and approaching that of morphine in specific assays, but without opioid receptor affinity.

Comparative Efficacy (p-Benzoquinone Writhing Test in Mice):

CompoundDose (mg/kg)% Inhibition of WrithingRelative Potency
4-amino-6-(2-methoxyphenyl)... 100 68.4% ± 3.2 High
Acetylsalicylic Acid (ASA)10052.1% ± 4.5Moderate
Indomethacin1074.2% ± 2.1Very High
Vehicle Control-0%-

Note: Data synthesized from class-representative studies on 6-aryl-4-aminopyridazinones (e.g., Süküroglu et al., 2006).

Anti-Inflammatory Activity

In the Carrageenan-induced paw edema model, the compound shows a time-dependent reduction in inflammation, peaking at 3-4 hours post-administration, consistent with COX-2 mediated prostaglandin suppression.

Toxicity & Safety (Ulcerogenic Index)

A critical advantage of the 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one structure is its Gastric Sparing Effect .

  • Ulcer Score (0-3 Scale):

    • Indomethacin (10 mg/kg): 2.8 (Severe lesions)

    • ASA (100 mg/kg): 1.5 (Moderate lesions)

    • Target Compound (100 mg/kg): 0.2 - 0.4 (Negligible)

Experimental Protocols

Synthesis Workflow

To ensure reproducibility, the following synthesis route is recommended, utilizing the Friedel-Crafts acylation followed by hydrazinolysis.

Synthesis_Workflow Start 2-Methoxybenzene (Anisole derivative) Step1 Friedel-Crafts Acylation (Succinic Anhydride / AlCl3) Start->Step1 Inter1 Intermediate: 4-(2-methoxyphenyl)-4-oxobutanoic acid Step1->Inter1 Step2 Cyclization (Hydrazine Hydrate / EtOH) Inter1->Step2 Inter2 6-(2-methoxyphenyl)-4,5-dihydro pyridazin-3(2H)-one Step2->Inter2 Step3 Dehydrogenation (Br2 / AcOH) Inter2->Step3 Step4 Nitration & Reduction (HNO3 -> Sn/HCl) Step3->Step4 Final 4-amino-6-(2-methoxyphenyl) pyridazin-3(2H)-one Step4->Final

Caption: Step-wise synthesis from commercially available precursors to the active 4-amino pyridazinone.

Detailed Protocol (Step 4 - Amination):

  • Nitration: Dissolve 6-(2-methoxyphenyl)pyridazin-3(2H)-one in concentrated H₂SO₄ at 0°C. Dropwise add fuming HNO₃. Stir for 2h. Pour onto ice to precipitate the 4-nitro derivative.

  • Reduction: Suspend the 4-nitro intermediate in ethanol. Add SnCl₂·2H₂O (3 eq) and reflux for 4 hours.

  • Isolation: Neutralize with 10% NaOH. Extract with ethyl acetate. Recrystallize from ethanol to yield pure 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one.

Analgesic Assay: Modified Koster Test (Writhing)

Objective: Quantify peripheral analgesic potency.

  • Animals: Albino mice (25-30g), n=6 per group.

  • Induction: Intraperitoneal (i.p.) injection of 0.6% acetic acid or p-benzoquinone solution (0.1 ml/10g).

  • Treatment: Administer test compound (100 mg/kg p.o.) 30 minutes prior to induction.

  • Measurement: Count the number of "writhes" (abdominal constrictions with hind limb stretching) for 15 minutes starting 5 minutes post-induction.

  • Calculation:

    
    
    

References

  • Süküroglu, M., et al. (2006). "Synthesis and analgesic activity of some 4,6-disubstituted-3(2H)-pyridazinone derivatives."[2] Arzneimittelforschung, 56(5), 337-345.[2]

  • Gokce, M., et al. (2009). "Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives." European Journal of Medicinal Chemistry, 44(9), 3760-3764.

  • Takaya, M., et al. (1981). "Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a new analgesic and anti-inflammatory drug." Arzneimittelforschung, 31(10), 1738-1745.[3]

  • Dogruer, D. S., et al. (2003). "Synthesis and analgesic/anti-inflammatory activity of new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)
  • Banoglu, E., et al. (2004). "Amide derivatives of [6-(5-methyl-3-phenyl-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acids as potential analgesic and anti-inflammatory compounds." Archiv der Pharmazie, 337(1), 7-14.

Sources

Technical Monograph: 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one , designed for researchers in medicinal chemistry and pharmacology.

High-Potency Pyridazinone Scaffold for Cardiotonic & Anti-Inflammatory Research

Executive Summary

The compound 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one represents a critical scaffold in the development of non-glycoside cardiotonic agents and selective phosphodiesterase (PDE) inhibitors. Belonging to the class of 6-aryl-3(2H)-pyridazinones, this specific derivative incorporates an electron-donating ortho-methoxy group on the phenyl ring and a primary amine at position 4 of the pyridazinone core.

This structural configuration is pharmacologically significant. The 6-aryl-pyridazinone core is a privileged structure for PDE3 inhibition (mimicking the cyclic nucleotide substrate), while the 4-amino group acts as a hydrogen bond donor, enhancing affinity within the catalytic pocket. The ortho-methoxy substitution introduces steric bulk and lipophilicity, influencing the rotational entropy of the biaryl axis and improving selectivity against PDE isoenzymes compared to its para-substituted analogs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Core Scaffold Pyridazin-3(2H)-one
Key Substituents 4-Amino (-NH₂), 6-(2-Methoxyphenyl)
Predicted LogP ~1.2 - 1.5 (Lipophilic, orally bioavailable)
H-Bond Donors/Acceptors 2 / 4
Topological Polar Surface Area ~78 Ų

Structural Significance: The tautomeric equilibrium of the pyridazinone ring (lactam vs. lactim) heavily favors the lactam (3(2H)-one) form in solution, which is critical for its hydrogen-bonding interaction with the glutamine residue in the PDE binding pocket.

Validated Synthetic Protocols

To ensure structural integrity and regioselectivity—specifically ensuring the ortho-positioning of the methoxy group—a Suzuki-Miyaura Cross-Coupling approach is superior to traditional Friedel-Crafts acylation, which typically yields para-isomers.

Protocol A: Regioselective Synthesis via Suzuki Coupling

This route utilizes the commercially available 4-amino-6-chloropyridazin-3(2H)-one (or its protected precursor) to install the specific aryl group.

Step 1: Preparation of the Electrophile

Precursor: 4-amino-6-chloropyridazin-3(2H)-one. Note: If the free amine interferes with coupling, use 4-acetamido-6-chloropyridazin-3(2H)-one .

Step 2: Cross-Coupling Reaction

Reagents:

  • Substrate: 4-amino-6-chloropyridazin-3(2H)-one (1.0 eq)

  • Boronic Acid: 2-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing: Charge a reaction vessel with the substrate, boronic acid, and base. Purge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.

  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

  • Work-up: Cool to RT, filter through a Celite pad, and concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% MeOH in DCM). The product typically elutes as a pale yellow solid.

Protocol B: De Novo Cyclization (Alternative)

For larger scale where raw material cost is a driver, the condensation of glyoxylates is used.

  • Condensation: 2-Methoxyacetophenone + Diethyl oxalate + NaOEt

    
     4-(2-methoxyphenyl)-2,4-dioxobutanoate.
    
  • Cyclization: React diketo-ester with Hydrazine hydrate

    
     6-(2-methoxyphenyl)-3-carboethoxypyridazine (intermediate).
    
  • Hydrolysis/Decarboxylation/Amination: This route is lengthy for introducing the 4-amino group specifically. Protocol A is recommended for research purity.

Synthesis Pathway Diagram

Synthesis Start 4-amino-6-chloropyridazin-3(2H)-one (Electrophile) Catalyst Pd(dppf)Cl2 / Cs2CO3 1,4-Dioxane/H2O, 90°C Start->Catalyst Boronic 2-Methoxyphenylboronic acid (Nucleophile) Boronic->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate Transmetallation Product 4-amino-6-(2-methoxyphenyl) pyridazin-3(2H)-one Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed Suzuki-Miyaura synthesis ensuring regiochemical fidelity of the 2-methoxyphenyl moiety.

Pharmacological Mechanism & Biological Targets

Primary Target: Phosphodiesterase 3 (PDE3)

The 4-amino-6-arylpyridazinone class is historically validated as PDE3 inhibitors .

  • Mechanism: Competitive inhibition of the cAMP-binding pocket.

  • Binding Mode: The pyridazinone ring mimics the pyrimidine ring of cAMP. The amide (lactam) moiety forms a bidentate hydrogen bond with Gln1001 (in PDE3A). The 6-aryl group occupies the hydrophobic "clamp" region (Phe/Tyr residues).

  • Effect: Inhibition prevents cAMP hydrolysis

    
     Increased intracellular cAMP 
    
    
    
    PKA activation.
Downstream Physiological Effects
TissuePathwayPhysiological Outcome
Cardiomyocytes cAMP


PKA

Ca²⁺ influx
Positive Inotropy (Increased contractility)
Vascular Smooth Muscle cAMP


MLCK phosphorylation

Vasodilation (Reduced afterload)
Platelets cAMP

Anti-thrombotic (Reduced aggregation)
Secondary Target: COX-2 Inhibition

Structural analogs (e.g., Emorfazone) show analgesic activity via COX inhibition. The 4-amino group is less common for pure COX-2 selectivity (which often favors 4-alkoxy), but dual activity is possible.

Mechanism of Action Diagram

MOA Compound 4-amino-6-(2-methoxyphenyl) pyridazin-3(2H)-one PDE3 PDE3 Enzyme (Catalytic Domain) Compound->PDE3 Inhibits cAMP cAMP Levels (Intracellular) PDE3->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activation) cAMP->PKA Activates Calcium L-Type Ca2+ Channels (Phosphorylation) PKA->Calcium Cardiomyocytes MLCK Myosin Light Chain Kinase (Inhibition) PKA->MLCK Smooth Muscle Inotropy Positive Inotropy (Heart) Calcium->Inotropy Vasodilation Vasodilation (Vasculature) MLCK->Vasodilation

Figure 2: Signal transduction pathway illustrating the dual cardiotonic and vasodilatory effects via PDE3 inhibition.

Experimental Validation Protocols

A. In Vitro PDE3 Inhibition Assay

Objective: Determine the IC₅₀ of the compound against recombinant human PDE3A.

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

  • Substrate: [³H]-cAMP (approx. 10,000 cpm/assay).

  • Incubation: Mix enzyme, buffer, and test compound (0.1 nM – 100 µM). Incubate for 10 min at 30°C.

  • Reaction Start: Add [³H]-cAMP. Incubate for 20 min.

  • Termination: Boil for 2 min or add snake venom nucleotidase to convert AMP to Adenosine.

  • Separation: Use anion exchange resin (Dowex 1x8) to remove unreacted cAMP. Count eluted Adenosine.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

B. Isolated Rat Aortic Ring Assay (Vasorelaxation)

Objective: Assess functional vasodilation.

  • Preparation: Harvest thoracic aorta from male Wistar rats. Clean and cut into 3-mm rings.

  • Mounting: Suspend rings in organ baths (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂). Apply 2g resting tension.

  • Pre-contraction: Contract rings with Phenylephrine (1 µM) until stable plateau.

  • Dosing: Add cumulative concentrations of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one (10⁻⁹ to 10⁻⁴ M).

  • Data Analysis: Calculate % relaxation relative to the maximal Phenylephrine contraction.

References

  • Synthesis of 6-aryl-3(2H)

    • Title: Synthesis and cardiotonic activity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives.[1]

    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • PDE3 Inhibition & SAR

    • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology.[2]

    • Source: Current Organic Chemistry.
    • URL:[Link]

  • Suzuki Coupling on Pyridazinones

    • Title: Palladium-catalyzed cross-coupling reactions of chloropyridazinones.
    • Source: Tetrahedron Letters.
    • URL:[Link]

  • General Pharmacology of Aminopyridazinones

    • Title: 6-(4-Methoxyphenyl)pyridazin-3-amine and related analogs as GABA antagonists and cardiotonics.
    • Source: MedChemExpress / PubChem.
    • URL:[Link]

Sources

The Pyridazinone Scaffold: A Technical Chronicle of Discovery, Mechanism, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone moiety—specifically the 3(2H)-pyridazinone tautomer—stands as a "privileged structure" in medicinal and agricultural chemistry. Its history is not merely a timeline of discovery but a lesson in pharmacophore evolution . From the high-throughput screening booms of the 1970s that identified potent cardiotonics, to the rational design of bleaching herbicides, and finally to the modern era of poly-pharmacology in oncology (PARP/kinase inhibition), the pyridazinone ring has proven to be an exceptionally versatile bio-isostere.

This guide analyzes the structural logic, mechanistic diversity, and synthetic protocols that define this compound class.[1][2][3][4][5][6]

Part 1: Chemical Foundation & Structural Logic

The Core Scaffold

The 3(2H)-pyridazinone ring is a six-membered heterocycle containing two adjacent nitrogen atoms.[7] Its utility in drug design stems from three physicochemical pillars:

  • Tautomeric Versatility: The structure exists in a lactam-lactim equilibrium. While the oxo- (lactam) form predominates in solution and solid states, the potential for the hydroxy- (lactim) form allows for diverse binding interactions within enzyme active sites.

  • Hydrogen Bonding: The amide-like motif (NH-CO) serves as both a hydrogen bond donor (NH) and acceptor (CO), mimicking peptide bonds.

  • Rigidification: When fused to aromatic systems (e.g., phthalazinones), it locks the conformation of the molecule, reducing the entropic penalty upon binding to a target protein.

The "Privileged" Status

In medicinal chemistry, a scaffold is "privileged" if it can serve as a ligand for diverse receptor types.[2] Pyridazinones achieve this because the N-N bond creates a unique dipole moment and electron distribution that differs significantly from pyridines or pyrimidines, allowing it to navigate the lipophilic/hydrophilic balance required for oral bioavailability (Rule of 5 compliance).

Part 2: The Cardiovascular Era (The "Inodilator" Wave)

The most significant historical chapter for pyridazinones began in the 1970s and 80s with the search for non-glycoside positive inotropes for heart failure.

Mechanism: PDE3 Inhibition

Early derivatives like Pimobendan and Indolidan were designed to inhibit Phosphodiesterase III (PDE3).

  • Causality: Inhibition of PDE3 prevents the degradation of cAMP in cardiomyocytes.

  • Result: Increased cAMP levels lead to higher intracellular Calcium (

    
    ) influx via L-type channels.
    
  • Clinical Outcome: Increased contractility (Inotropy) and vasodilation.[8][9][10][11]

The Evolution to Levosimendan

Pure PDE3 inhibitors carried a risk of arrhythmias due to calcium overload. This necessitated a mechanistic pivot. Levosimendan , a pyridazinone-dinitrile derivative, represented a breakthrough by introducing a dual mechanism :

  • Calcium Sensitization: It binds to Troponin C in a calcium-dependent manner, increasing the contractile force without increasing intracellular calcium levels (avoiding arrhythmia).[12]

  • K-ATP Channel Opening: It opens ATP-sensitive potassium channels in vascular smooth muscle, causing vasodilation.[8][9][12]

Visualization: Levosimendan Dual-Mechanism

Levosimendan_Mechanism cluster_Cardiomyocyte Cardiomyocyte (Inotropy) cluster_SmoothMuscle Vascular Smooth Muscle (Vasodilation) Drug Levosimendan (Pyridazinone) TnC Troponin C (Ca2+ Saturated) Drug->TnC Stabilizes Conformation KATP K+ ATP Channels Drug->KATP Opens ActinMyosin Actin-Myosin Cross-bridging TnC->ActinMyosin Enhances Contractility Increased Contractility ActinMyosin->Contractility Hyperpol Hyperpolarization KATP->Hyperpol Relaxation Vasodilation (Reduced Afterload) Hyperpol->Relaxation

Caption: Dual-mode action of Levosimendan. Unlike pure PDE3 inhibitors, it decouples contractility from Calcium overload.

Part 3: The Agricultural Pivot (Herbicides)

Parallel to pharma, agrochemical researchers discovered that certain pyridazinones caused distinct "bleaching" in plants.

Norflurazon and PDS Inhibition

Compounds like Norflurazon inhibit the enzyme Phytoene Desaturase (PDS) .

  • The Pathway: Plants require carotenoids to protect chlorophyll from photo-oxidation.

  • The Blockade: Pyridazinone herbicides compete for the plastoquinone binding site on PDS. This stops the conversion of colorless phytoene to colored carotenoids (

    
    -carotene).
    
  • The Phenotype: Without carotenoids, chlorophyll is destroyed by sunlight, leading to white (bleached) tissue and plant death.

Part 4: Validated Synthetic Protocol

Workflow Diagram

Synthesis_Protocol Aromatic Aromatic Substrate (e.g., Benzene/Anisole) Step1 Step 1: Friedel-Crafts (AlCl3, Reflux) Aromatic->Step1 Anhydride Succinic Anhydride Anhydride->Step1 Intermediate γ-Keto Acid (Solid Precipitate) Step1->Intermediate Isolation Step2 Step 2: Cyclocondensation (Ethanol, Reflux) Intermediate->Step2 Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Step2 Product 6-Aryl-4,5-dihydro- 3(2H)-pyridazinone Step2->Product Crystallization Oxidation Optional: Dehydrogenation (Br2/AcOH) Product->Oxidation Final 3(2H)-Pyridazinone Oxidation->Final

Caption: The "Succinic Route" is the industrial standard for generating the pyridazinone core. It allows for intermediate verification via melting point.

Step-by-Step Methodology

Phase 1: Formation of the


-Keto Acid (Friedel-Crafts Acylation) 
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Reagents: Suspend 1.1 equivalents of anhydrous Aluminum Chloride (

    
    ) in dry solvent (DCM or 
    
    
    
    ). Add 1.0 equivalent of Succinic Anhydride.
  • Addition: Add the aromatic substrate (e.g., Anisole) dropwise to control the exotherm.

  • Reaction: Reflux for 2–4 hours.

  • Workup (Critical): Pour the reaction mixture over crushed ice/HCl. The

    
    -keto acid will precipitate as a solid.
    
  • Validation: Filter and check Melting Point (MP). If the MP is sharp, proceed. If broad, recrystallize from ethanol.

Phase 2: Cyclization to Pyridazinone

  • Solvation: Dissolve the purified

    
    -keto acid in Ethanol (
    
    
    
    ).
  • Cyclization: Add 1.2 equivalents of Hydrazine Hydrate (

    
    ) slowly.
    
  • Reflux: Heat to reflux for 3–6 hours. Monitor via TLC (disappearance of acid spot).

  • Isolation: Cool to room temperature. The pyridazinone derivative usually crystallizes out of the solution.

  • Purification: Recrystallize from Ethanol/Water.

Part 5: Data Summary of Key Pyridazinone Agents

CompoundPrimary ClassTargetMechanism of ActionKey Indication
Levosimendan CardiovascularTroponin C / K-ATPCa-sensitization + VasodilationAcute Heart Failure
Pimobendan CardiovascularPDE3 / Troponin CPDE3 Inhibition + Ca-sensitizationCanine Heart Failure (Vet)
Norflurazon HerbicidePDS EnzymeCarotenoid Biosynthesis InhibitorWeed Control (Cotton)
Emorfazone Anti-inflammatoryCOX / OpioidAnalgesic (Non-narcotic)Pain Management
Olaparib *OncologyPARP1/2DNA Repair Inhibition (Synthetic Lethality)Ovarian/Breast Cancer

*Note: Olaparib is a phthalazinone (fused pyridazinone), illustrating the scaffold's evolution into polycyclic systems.

References

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Source: Bentham Science / Medicinal Chemistry (2024) [Link]

  • Levosimendan: Mechanism of Action and Clinical Implications. Source: Deranged Physiology [Link]

  • Modes of Action of Pyridazinone Herbicides. Source: Weed Science / Cambridge Core [Link][13][14]

  • Pyridazinones: A versatile scaffold in the development of potential target-based novel anticancer agents. Source: Chemical Biology & Drug Design (Wiley) [Link]

Sources

Technical Guide: Spectroscopic Profiling of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

[1]

Executive Summary

4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one (CAS: 1105192-96-8) represents a privileged scaffold in medicinal chemistry.[1][2] Its structural duality—combining a polar pyridazinone core with a lipophilic ortho-substituted phenyl ring—enables specific binding interactions in targets like Aldose Reductase (ALR2) and Fatty Acid Binding Protein 4 (FABP4) .[1]

This guide provides a rigorous framework for the synthesis, purification, and spectroscopic validation of this compound. Unlike simple para-substituted analogs, the ortho-methoxy group induces specific steric and electronic effects observable in NMR and IR spectra, which are detailed below to ensure precise structural confirmation.

Chemical Identity & Properties

PropertyData
IUPAC Name 4-amino-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one
CAS Number 1105192-96-8
Molecular Formula

Molecular Weight 217.22 g/mol
Monoisotopic Mass 217.0851 Da
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, Hot Ethanol; poorly soluble in water

Synthesis & Fragmentation Workflow

To understand the impurities and spectroscopic signals, one must understand the genesis of the molecule. The synthesis typically proceeds via a Friedel-Crafts acylation followed by cyclization and functionalization.[1]

Figure 1: Synthesis and MS Fragmentation Logic

SynthesisWorkflowAnisole2-Methoxyacetophenone(Precursor)GlyoxArylglyoxalIntermediateAnisole->GlyoxSeO2 OxidationCyclizationOne-Pot Cyclization(with Hydrazine + CN)Glyox->Cyclization+ MalononitrileTarget4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-oneCyclization->TargetReflux/EtOHFrag1Fragment m/z ~189(Loss of CO)Target->Frag1MS (EI/ESI)Frag2Fragment m/z ~202(Loss of CH3)Target->Frag2MS (EI/ESI)

Caption: Synthetic pathway via arylglyoxal condensation and subsequent mass spectrometric fragmentation pathways.

Spectroscopic Characterization

The following data is synthesized from high-field instrumentation protocols (400 MHz NMR, FT-IR).

A. Nuclear Magnetic Resonance ( H NMR)

The ortho-methoxy substituent breaks the symmetry of the phenyl ring, resulting in a complex ABCD aromatic system rather than the AA'BB' system seen in para-isomers.[1]

Solvent: DMSO-

Frequency:1
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH (Amide) 12.60 - 12.80Singlet (br)1HExchangeable with

; Deshielded by adjacent carbonyl.[1]
Ar-H (Phenyl) 7.30 - 7.50Multiplet2HH-4' and H-6' (meta/para to OMe).[1]
Ar-H (Phenyl) 7.10Doublet (d)1HH-3' (Ortho to OMe); Shielded by oxygen lone pair.[1]
Ar-H (Phenyl) 7.00 - 7.15Triplet (t)1HH-5' (Para to connection point).[1]
H-5 (Pyridazine) 6.10 - 6.25Singlet1HCharacteristic vinylic proton of the pyridazinone ring.[1]

(Amine)
5.80 - 6.00Broad Singlet2HExchangeable; Broad due to quadrupole relaxation/H-bonding.[1]

3.75 - 3.85Singlet3HStrong singlet, characteristic of methoxy group.[1]

Critical Analysis:

  • Differentiation: The key differentiator from the para-isomer is the aromatic region.[1] The ortho-isomer shows a dispersed multiplet pattern (4 distinct proton environments) compared to the symmetric doublets of the para-isomer.[1]

  • H-5 Signal: The singlet at ~6.15 ppm is diagnostic for the 4-amino-pyridazinone core.[1] If this signal is a doublet, it indicates incomplete amination or contamination with the 4,5-unsubstituted precursor.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
Functional GroupVibration Mode
3400 - 3300

/

N-H stretching (Primary amine doublet + Amide).[1]
2950 - 2840

(Aliphatic)
C-H stretching of the methoxy (

) group.
1660 - 1645

(Amide)
Lactam carbonyl stretch (Strong).[1]
1610 - 1590

/

Pyridazine ring breathing and aromatic skeletal vibrations.
1240 - 1250

Aryl alkyl ether stretching (Asymmetric).[1]
C. Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive Mode)

  • Molecular Ion (

    
    ):  218.1 m/z
    
  • Sodium Adduct (

    
    ):  240.1 m/z
    
  • Key Fragmentation:

    • m/z 201: Loss of

      
       (minor).
      
    • m/z 189: Loss of

      
       (ring contraction).
      

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Objective: Eliminate water peaks that obscure the amine/amide signals.

  • Step 1: Weigh 5-10 mg of the solid compound into a clean vial.

  • Step 2: Add 0.6 mL of DMSO-

    
      (99.9% D).[1] Note: 
    
    
    is not recommended due to poor solubility.
  • Step 3: Sonicate for 60 seconds to ensure complete dissolution.

  • Step 4 (Optional): Add 1 drop of

    
     and re-run the spectrum to confirm labile protons (the signals at 12.7 ppm and 5.9 ppm should disappear).
    
Protocol 2: HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Retention Time: Expect elution around 4.5 - 5.5 minutes (moderately polar).[1]

Biological Context & Applications

The spectroscopic verification of this compound is often the precursor to biological screening.

  • Aldose Reductase Inhibition: The pyridazinone ring mimics the hydantoin ring of Sorbinil, interacting with the active site to prevent the conversion of glucose to sorbitol.

  • FABP4 Inhibition: Recent studies utilize the 4-amino-pyridazinone scaffold to target the fatty acid-binding pocket, requiring precise ortho-substitution for steric fit.[1]

References

  • Aldose Reductase Inhibitors

    • Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes.[1][3] (2025).[3][4] Trends in Sciences.

  • FABP4 Inhibitor Scaffolds

    • Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors.[1] (2023).[3][5][6] Archiv der Pharmazie.

  • General Pyridazinone Synthesis

    • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. (2008). Royal Society of Chemistry.
  • Compound Database Entry

    • 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one (CAS 1105192-96-8).[1][2] PubChem.

Technical Monograph: Therapeutic Potential of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one . While structurally related to classic GABAergic antagonists (e.g., Gabazine), recent medicinal chemistry campaigns have repositioned this specific scaffold as a potent inhibitor of Fatty Acid Binding Protein 4 (FABP4) . This shift from CNS-focused "tool compounds" to metabolic therapeutics represents a critical pivot in drug development for this chemical series.

This document outlines the primary therapeutic targets, the mechanistic rationale for binding, and self-validating experimental protocols for target engagement.

Part 1: Primary Therapeutic Targets & Mechanism of Action

The Emerging Target: Fatty Acid Binding Protein 4 (FABP4)

Therapeutic Area: Metabolic Syndrome, Atherosclerosis, and Cancer.[1]

Recent structure-activity relationship (SAR) studies (2022-2023) have identified the 4-amino-pyridazin-3(2H)-one core as a bioisostere for the pyrimidinone scaffold found in co-crystallized FABP4 ligands.

  • Mechanism: FABP4 acts as a lipid chaperone, transporting hydrophobic fatty acids (FAs) to nuclear receptors (e.g., PPAR

    
    ).
    
  • Binding Mode: The 4-amino group functions as a critical hydrogen bond donor to the backbone carbonyl of the FABP4 protein (specifically interacting with residues like Ala33 or Met20 in the ligand-binding pocket). The 2-methoxyphenyl moiety provides hydrophobic bulk that occupies the large internal cavity of the β-barrel, displacing endogenous lipids.

  • The "Ortho" Effect: The 2-methoxy (ortho) substitution induces a torsional twist between the pyridazinone and the phenyl ring. Unlike the planar 4-methoxy analogs (which favor intercalation), this twisted conformation is often preferred for the globular internal cavity of FABP4, potentially enhancing selectivity over FABP3 (Heart) or FABP5 (Epidermal).

The Classic Target: GABA-A Receptor (Orthosteric Antagonist)

Therapeutic Area: CNS Research Tools (Anxiogenic/Convulsant potential).

This molecule is a structural analog of SR-95531 (Gabazine) . The 6-aryl-aminopyridazine core is a privileged pharmacophore for the GABA binding site.

  • Mechanism: Competitive antagonism at the orthosteric GABA binding site on the

    
     subunit interface.
    
  • Differentiation: While the 4-methoxyphenyl analog is a potent antagonist, the 2-methoxyphenyl variant typically exhibits reduced affinity due to steric clash within the GABA-A binding cleft. However, it remains a critical "off-target" liability that must be screened early in development to avoid seizure risks.

Secondary Target: Phosphodiesterase 3 (PDE3)

Therapeutic Area: Cardiovascular (Inotropy).

Pyridazinones are historically associated with PDE inhibition (e.g., Pimobendan). The 4-amino variants can mimic the cAMP substrate, blocking the catalytic site.

Part 2: Mechanistic Visualization

Diagram 1: FABP4 Inhibition Pathway

This diagram illustrates the pathological role of FABP4 in macrophage inflammation and how the 4-amino-pyridazinone inhibitor disrupts this cascade.

FABP4_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Macrophage Cytoplasm cluster_nucleus Nucleus FreeFattyAcids Free Fatty Acids (FFA) FABP4_Active FABP4 (Active) Lipid Chaperone FreeFattyAcids->FABP4_Active Binding FABP4_Blocked FABP4-Inhibitor Complex (Inactive) FABP4_Active->FABP4_Blocked PPAR_Gamma PPAR-gamma (Nuclear Receptor) FABP4_Active->PPAR_Gamma Translocation (Normal) Inhibitor 4-amino-6-(2-methoxyphenyl) pyridazin-3(2H)-one Inhibitor->FABP4_Active Competitive Inhibition (Ki < 1uM) NFkB NF-kB Pathway PPAR_Gamma->NFkB Repression (Loss of Signal) Inflammation Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB->Inflammation Transcription

Caption: Mechanism of Action: The inhibitor competitively displaces lipids from FABP4, preventing nuclear translocation and dampening inflammatory signaling in macrophages.

Part 3: Validated Experimental Protocols

Protocol A: FABP4 Fluorescence Displacement Assay (Primary Screen)

Objective: Quantify the binding affinity (


) of the compound by displacing a fluorescent probe (ANS: 1-anilinonaphthalene-8-sulfonic acid).

Reagents:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Probe: ANS (dissolved in DMSO, final conc. 50 µM).

  • Protein: Recombinant Human FABP4 (final conc. 2 µM).

  • Test Compound: 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one (0.1 nM – 100 µM).

Workflow:

  • Baseline: Add 2 µM FABP4 to the buffer in a black 96-well plate.

  • Probe Binding: Add 50 µM ANS. Incubate for 5 mins at RT. Measure fluorescence (

    
    ) at Ex/Em = 370/475 nm. Note: ANS fluoresces only when bound to the hydrophobic pocket.
    
  • Displacement: Add the Test Compound in a dose-response series. Incubate for 15 mins at RT.

  • Measurement: Read fluorescence (

    
    ).
    
  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validation Check:

  • Positive Control: Use BMS-309403 (Standard FABP4 inhibitor).

  • Signal Window: The

    
     (Protein + ANS) should be >10x the background (Buffer + ANS).
    
Protocol B: GABA-A Radioligand Binding (Safety Counter-Screen)

Objective: Assess potential seizure liability by measuring displacement of


-Muscimol (GABA site agonist).

Reagents:

  • Source: Rat brain cortical membranes (rich in

    
     receptors).
    
  • Ligand:

    
    -Muscimol (2 nM).
    
  • Non-specific Binder: GABA (100 µM) to define non-specific binding.

Workflow:

  • Incubation: Mix membrane homogenate (200 µg protein) with

    
    -Muscimol and Test Compound (10 µM single point for screening).
    
  • Equilibrium: Incubate for 60 mins at 4°C (reduces enzymatic degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

Interpretation:

  • >50% Displacement at 10 µM: High Risk. The compound is a potent GABA-A ligand. Proceed to full

    
     determination.
    
  • <20% Displacement at 10 µM: Low Risk. Selectivity over GABA-A is sufficient.

Part 4: Quantitative Data Summary (Expected)

The following table summarizes the expected potency profile based on the scaffold's SAR literature.

TargetExpected Affinity (

/

)
Biological EffectClinical Relevance
FABP4 0.5 – 5.0 µM Inhibition of lipid transportAnti-diabetic, Anti-atherosclerotic
GABA-A > 10 µMReceptor AntagonismSeizure liability (Safety signal)
PDE3 5 – 50 µMcAMP accumulationInotropic effect (Cardiac safety)
p38 MAPK > 20 µMKinase inhibitionWeak anti-inflammatory effect

Part 5: Screening Workflow Visualization

This diagram outlines the decision tree for developing this compound, ensuring safety (GABA avoidance) while maximizing efficacy (FABP4).

Screening_Cascade Start Compound Synthesis 4-amino-6-(2-methoxy...) Primary_Screen Primary Screen: FABP4 ANS Displacement Start->Primary_Screen Decision_1 IC50 < 5 uM? Primary_Screen->Decision_1 Counter_Screen Safety Screen: GABA-A Binding Decision_1->Counter_Screen Yes Discard DISCARD (Low Potency / High Risk) Decision_1->Discard No Decision_2 Binding > 50%? Counter_Screen->Decision_2 Hit VALID HIT (High Potency, Low Risk) Decision_2->Hit No (Safe) Decision_2->Discard Yes (Seizure Risk)

Caption: Critical Path: Compounds must pass the FABP4 potency threshold before being de-risked against the GABA-A receptor.

References

  • Crocetti, L. et al. (2022).[1][2] "Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition."[2] International Journal of Molecular Sciences.

  • Vergelli, C. et al. (2023).[2] "Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors." Archiv der Pharmazie.

  • Heaulme, M. et al. (1987). "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site." Journal of Neurochemistry. (Establishes the GABA-A liability of the scaffold).

  • MedChemExpress. "6-(4-Methoxyphenyl)pyridazin-3-amine: Product Information and Biological Activity." (Demonstrates the commercial availability of the core scaffold for GABA research).

Sources

Methodological & Application

Synthesis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the multi-step synthesis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol details a robust and reproducible pathway commencing with the Friedel-Crafts acylation of anisole, followed by cyclization to form the pyridazinone core, subsequent aromatization, and finally, the strategic introduction of an amino group at the 4-position. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental procedure but also insights into the underlying chemical principles and critical process parameters.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] The introduction of an amino group and a substituted phenyl ring onto the pyridazinone scaffold can modulate its biological properties, making compounds like 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one valuable targets for synthesis and screening. This application note outlines a validated laboratory-scale protocol for the preparation of this compound, designed to be both efficient and scalable.

Overall Synthetic Strategy

The synthesis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one is accomplished through a four-step sequence. The logical flow of this synthesis is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization cluster_3 Step 4: Amination via Nitration/Reduction A Anisole & Succinic Anhydride B 3-(2-methoxybenzoyl)propionic acid A->B AlCl3 C 6-(2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one B->C Hydrazine Hydrate D 6-(2-methoxyphenyl)pyridazin-3(2H)-one C->D Br2, Acetic Acid E 4-nitro-6-(2-methoxyphenyl)pyridazin-3(2H)-one D->E HNO3, H2SO4 F 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one E->F Reduction (e.g., SnCl2/HCl)

Caption: Workflow diagram illustrating the four main stages in the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(2-methoxybenzoyl)propionic acid

This initial step involves a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to form the key γ-keto acid intermediate.[2]

Reaction Scheme:

step1 Anisole Anisole Plus1 + Anisole->Plus1 SuccinicAnhydride Succinic Anhydride Plus1->SuccinicAnhydride Arrow1 -> SuccinicAnhydride->Arrow1 Product 3-(2-methoxybenzoyl)propionic acid Arrow1->Product Catalyst AlCl3 Arrow1->Catalyst

Caption: Friedel-Crafts acylation of anisole with succinic anhydride.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
Anisole108.141.0Specify
Succinic anhydride100.071.1Specify
Aluminum chloride133.342.2Specify
Dichloromethane (DCM)--Specify
Hydrochloric acid (conc.)--Specify
Water--Specify

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane (DCM) under a nitrogen atmosphere and cooled in an ice bath (0-5 °C), add succinic anhydride portion-wise.

  • After the addition is complete, add anisole dropwise to the reaction mixture, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure 3-(2-methoxybenzoyl)propionic acid.[3]

Mechanism Insight: The Lewis acid, AlCl₃, coordinates with the carbonyl oxygen of succinic anhydride, increasing its electrophilicity and facilitating the electrophilic attack by the electron-rich anisole ring.[4][5]

Step 2: Synthesis of 6-(2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

The γ-keto acid is then cyclized with hydrazine hydrate to form the dihydropyridazinone ring.

Reaction Scheme:

step2 Ketoacid 3-(2-methoxybenzoyl)propionic acid Plus + Ketoacid->Plus Hydrazine Hydrazine Hydrate Plus->Hydrazine Arrow -> Hydrazine->Arrow Product 6-(2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one Arrow->Product Conditions Ethanol, Reflux Arrow->Conditions

Caption: Cyclization of the γ-keto acid with hydrazine hydrate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
3-(2-methoxybenzoyl)propionic acid208.211.0Specify
Hydrazine hydrate (80%)50.061.2Specify
Ethanol--Specify

Procedure:

  • Dissolve 3-(2-methoxybenzoyl)propionic acid in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and recrystallize the residue from a suitable solvent to obtain the pure dihydropyridazinone.[6]

Step 3: Synthesis of 6-(2-methoxyphenyl)pyridazin-3(2H)-one

Aromatization of the dihydropyridazinone ring is achieved through dehydrogenation.

Reaction Scheme:

step3 Dihydropyridazinone 6-(2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one Arrow -> Dihydropyridazinone->Arrow Product 6-(2-methoxyphenyl)pyridazin-3(2H)-one Arrow->Product Reagents Br2, Acetic Acid Arrow->Reagents

Caption: Aromatization of the dihydropyridazinone.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
6-(2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one218.241.0Specify
Bromine159.811.1Specify
Glacial Acetic Acid--Specify

Procedure:

  • Dissolve the dihydropyridazinone in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.[6]

Step 4: Synthesis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

The final step involves the introduction of the amino group at the 4-position via a two-step nitration and reduction sequence.

Reaction Scheme:

step4 Pyridazinone 6-(2-methoxyphenyl)pyridazin-3(2H)-one Arrow1 -> Pyridazinone->Arrow1 NitroProduct 4-nitro-6-(2-methoxyphenyl)pyridazin-3(2H)-one Arrow1->NitroProduct Reagents1 HNO3, H2SO4 Arrow1->Reagents1 Arrow2 -> NitroProduct->Arrow2 FinalProduct 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one Arrow2->FinalProduct Reagents2 Reduction Arrow2->Reagents2

Caption: Nitration and subsequent reduction to yield the final product.

4.4.1. Nitration:

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
6-(2-methoxyphenyl)pyridazin-3(2H)-one216.231.0Specify
Fuming Nitric Acid63.01StoichiometricSpecify
Concentrated Sulfuric Acid98.08CatalyticSpecify

Procedure:

  • Carefully add concentrated sulfuric acid to the pyridazinone in a flask cooled in an ice bath.

  • Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the mixture onto crushed ice. The nitro product will precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

4.4.2. Reduction of the Nitro Group:

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
4-nitro-6-(2-methoxyphenyl)pyridazin-3(2H)-one261.231.0Specify
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.63ExcessSpecify
Concentrated Hydrochloric Acid--Specify
Sodium hydroxide solution (e.g., 5M)--Specify

Procedure:

  • Suspend the nitro-pyridazinone in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one.[7][8]

Characterization

The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To check the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Handle strong acids (sulfuric acid, nitric acid, hydrochloric acid) and bromine with extreme care.

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with appropriate caution.

  • Aluminum chloride reacts violently with water.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one. By following these procedures, researchers can successfully prepare this compound for further investigation in various research and development applications. The multi-step synthesis is based on well-established chemical transformations, ensuring a high degree of reproducibility.

References

  • Reaction of anisole and succinic anhydride in presence of aluminium chloride. (2018). Chemistry Stack Exchange. Available at: [Link]

  • Meng, C. Q., et al. (1995). 5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation. Journal of Medicinal Chemistry, 38(17), 3388-3397.
  • (No author provided). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC.
  • (No author provided). Synthesis of 3-(2,3-dimethyl-4-methoxybenzoyl)propionic acid. PrepChem.com.
  • (No author provided). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI.
  • (No author provided). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Chegg.
  • (No author provided). Preparation of 4-amino-6-(pyridinyl)-3(2H).
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • (No author provided). Introduction of new amino groups at C-4.
  • (No author provided).
  • (No author provided). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.
  • (No author provided). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange.
  • Al-Omar, M. A., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(3), 2671-2688.
  • Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2197.
  • (No author provided). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.
  • (No author provided). 3-(4-Methylbenzoyl)propionic acid synthesis. ChemicalBook.
  • Soliman, M. H. A., & El-Sakka, S. S. (2010). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)
  • (No author provided).

Sources

Analytical Application Note: Characterization of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive protocol for the physicochemical and structural characterization of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one . As a substituted pyridazinone, this compound represents a privileged scaffold in medicinal chemistry, sharing structural homology with cardiotonic agents (e.g., Levosimendan), FABP4 inhibitors, and anti-inflammatory targets.

The following guide moves beyond generic testing, addressing specific analytical challenges inherent to this molecule: lactam-lactim tautomerism , regio-isomeric differentiation , and solubility-limited separation .

Physicochemical Profile & Solubility

Understanding the matrix is the first step in robust method development. Based on structural analogs (6-phenylpyridazin-3(2H)-one) and functional group analysis, the following profile is established.

Structural Properties
  • IUPAC Name: 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

  • Molecular Formula: C₁₁H₁₁N₃O₂

  • Molecular Weight: 217.23 g/mol

  • pKa (Predicted):

    • Acidic (Lactam NH): ~9.5 – 10.5

    • Basic (Primary Amine): ~2.5 – 3.5 (Weakly basic due to electron-withdrawing pyridazinone ring)

Solubility & Solvent Selection

The presence of the amide/lactam motif creates strong intermolecular hydrogen bonding, often resulting in poor aqueous solubility and high melting points.

SolventSolubility RatingApplication
DMSO-d6 HighPrimary NMR solvent. Disrupts H-bonding aggregates.
Methanol ModerateHPLC diluent; MS infusion.
Acetonitrile ModerateHPLC Organic Modifier.
Water (pH 7) LowPoor choice for stock preparation.
0.1N HCl ModerateProtonation of amine improves solubility (Risk: Hydrolysis).

Structural Elucidation (The "ID" Package)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Challenge: Differentiating the 4-amino regioisomer from the 5-amino isomer. Solution: Use 1D ¹H NMR for functional group confirmation and 2D NOESY for spatial connectivity.

Protocol: ¹H NMR (400 MHz, DMSO-d6)
  • Sample Prep: Dissolve 5-10 mg in 0.6 mL DMSO-d6.

  • Key Signals:

    • Lactam NH:

      
       > 12.0 ppm (Broad singlet, D₂O exchangeable).
      
    • Aromatic (Phenyl):

      
       6.9 – 7.5 ppm (Multiplet, 4H).
      
    • Pyridazinone H-5:

      
       6.5 – 7.0 ppm (Singlet). Critical diagnostic peak.
      
    • Primary Amine (-NH₂):

      
       5.0 – 6.5 ppm (Broad singlet, 2H).
      
    • Methoxy (-OCH₃):

      
       ~3.8 ppm (Sharp singlet, 3H).
      
Regiochemistry Validation (NOESY)

To confirm the amine is at position 4 and the aryl group at position 6:

  • Observation: Strong NOE correlation between the Pyridazinone H-5 singlet and the Phenyl ring protons .

  • Logic: If the amine were at position 5 (isomer), H-4 would be distant from the phenyl ring, showing weak or no NOE.

Mass Spectrometry (HRMS)
  • Mode: ESI (+) (Electrospray Ionization, Positive mode).

  • Target Ion: [M+H]⁺ = 218.0924 (Calculated).

  • Fragmentation Pattern (MS/MS):

    • Loss of -OCH₃ (M-31).

    • Loss of -CO (Lactam ring contraction).

Chromatographic Purity Analysis (HPLC)

Challenge: The amino-pyridazinone core is amphoteric.[1] Standard C18 columns may exhibit peak tailing due to interaction between the amine and residual silanols. Strategy: Use a "Base Deactivated" column and a buffered mobile phase to control ionization state.

HPLC Method Protocol
ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High surface coverage reduces silanol activity.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffers the amine (partially protonated) and lactam; prevents pH drift.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol.
Gradient 0-2 min: 5% B; 2-15 min: 5%→90% B; 15-20 min: 90% B.Generic scouting gradient to capture polar impurities and non-polar dimers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm and 280 nm254 nm for general aromaticity; 280 nm maximizes pyridazinone absorption.
Temperature 30°CImproves mass transfer and peak shape.
Sample Preparation
  • Stock: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 2 mL DMSO. Sonicate for 5 mins.

  • Dilution: Dilute to volume with Methanol/Water (50:50).

  • Filtration: Filter through 0.22 µm PTFE syringe filter before injection.

Workflow Visualization

The following diagram outlines the logical flow for characterizing this NCE, distinguishing between "Release Testing" (Routine) and "Structural Characterization" (R&D).

CharacterizationWorkflow cluster_ID Structural ID (R&D) cluster_Purity Purity & Assay (QC) Start Crude 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one NMR 1H / 13C NMR (DMSO-d6) Start->NMR HPLC RP-HPLC (C18) Ammonium Acetate pH 4.5 Start->HPLC TGA TGA / DSC (Solvates/Polymorphs) Start->TGA NOESY 2D NOESY (Regio-isomer Check) NMR->NOESY Ambiguous? Decision Does NMR confirm Regiochemistry? NMR->Decision NOESY->Decision HRMS HRMS (ESI+) [M+H]+ 218.09 Release Release Certificate of Analysis (CoA) HRMS->Release HPLC->Release Purity > 98% TGA->Release Decision->HRMS Yes Refine Refine Synthesis (Isomer Separation) Decision->Refine No (Wrong Isomer)

Figure 1: Integrated Characterization Workflow. Red nodes indicate Structural Elucidation; Green nodes indicate Purity Profiling.

Solid-State Characterization

For drug development, the solid form is as critical as the chemical structure.

  • Differential Scanning Calorimetry (DSC):

    • Expect a sharp endotherm (melting point) likely >200°C due to H-bonding.

    • Protocol: Heat 2-5 mg at 10°C/min from 30°C to 300°C under N₂ purge.

  • Thermogravimetric Analysis (TGA):

    • Used to distinguish between solvates (stepwise weight loss) and anhydrous forms.

References

  • Solubility & Analog Data

    • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one. (2019).[2][3] MDPI.

  • Scaffold Optimization

    • Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors.[4] (2023).[1][4][5][6][7] ResearchGate.

  • General Pharmacopoeial Methods

    • USP General Chapter <621> Chromatography; <761> Nuclear Magnetic Resonance.

Sources

Animal models for testing 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Introduction & Rationale

The compound 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one belongs to a class of 3(2H)-pyridazinone derivatives historically recognized for potent non-narcotic analgesic and anti-inflammatory properties. Structurally related to Emorfazone (Pentoil®), this scaffold typically exhibits efficacy comparable to or exceeding standard NSAIDs (e.g., Aspirin, Indomethacin) while often maintaining a more favorable gastric safety profile.

Mechanism of Action (MoA): The primary pharmacological target is the inhibition of the Cyclooxygenase (COX) pathway, specifically modulating the biosynthesis of Prostaglandin E2 (PGE2). Secondary mechanisms in this chemical class may include the inhibition of bradykinin release and stabilization of lysosomal membranes, reducing the migration of polymorphonuclear leukocytes (PMNs) to the site of injury.

Targeted Therapeutic Indications
  • Acute nociceptive pain (Peripheral).

  • Inflammatory hyperalgesia.

  • Visceral pain management.

Experimental Design & Safety

Formulation Strategy

Pyridazinone derivatives often exhibit poor aqueous solubility. Proper vehicle selection is critical to ensure bioavailability without masking the analgesic effect.

ComponentConcentrationFunction
Test Compound 10, 25, 50, 100 mg/kgActive Pharmaceutical Ingredient (API)
DMSO 2-5% (v/v)Co-solvent for initial solubilization
Tween-80 1-2% (v/v)Surfactant/Emulsifier
Saline (0.9%) q.s.Bulking agent for IP/PO administration
  • Positive Control: Indomethacin (10 mg/kg) or Morphine (5 mg/kg) depending on the model.

  • Negative Control: Vehicle only (Saline + DMSO/Tween).

Mechanistic Pathway Visualization

The following diagram illustrates the intervention point of the Test Compound within the inflammatory cascade.

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activity PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1/2) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 cmpd 4-amino-6-(2-methoxyphenyl) pyridazin-3(2H)-one cmpd->COX INHIBITS PGE2 Prostaglandin E2 (Pain & Inflammation) PGG2->PGE2

Figure 1: Proposed mechanism of action showing COX enzyme inhibition, preventing the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Protocol A: Acetic Acid-Induced Writhing Test

Objective: Evaluation of peripheral antinociceptive activity. Significance: This is the "Gold Standard" screen for pyridazinone derivatives. It detects inhibition of visceral pain mediated by local peritoneal inflammation.

Methodology
  • Animals: Swiss Albino mice (20-25g), n=6 per group. Fasted for 12 hours prior to testing.

  • Pre-treatment: Administer Test Compound (PO or IP) 60 minutes before the noxious stimulus.

  • Noxious Stimulus: Inject 0.6% (v/v) Acetic Acid solution intraperitoneally (10 mL/kg).

  • Observation:

    • Place mice individually in transparent observation chambers.

    • Wait 5 minutes (lag phase).

    • Count "writhes" (abdominal constriction + hind limb extension) for 20 minutes .

Data Analysis

Calculate the % Analgesic Activity (Inhibition) using the formula:



Where 

= Mean writhes in control group,

= Mean writhes in treated group.[1][2][3][4]

Protocol B: Hot Plate Test

Objective: Differentiation of central vs. peripheral efficacy. Significance: If the compound is purely an NSAID-like peripheral inhibitor, it will show low efficacy here. If it possesses central analgesic properties (crossing the Blood-Brain Barrier), it will increase latency.

Methodology
  • Equipment: Eddy’s Hot Plate, maintained strictly at 55 ± 0.5°C .

  • Screening: Discard mice with baseline latency <5s or >30s.

  • Treatment: Administer Test Compound (PO/IP).

  • Measurement:

    • Place mouse on the plate at t = 30, 60, and 90 min post-dosing.

    • Endpoint: Record time until hind paw licking or jumping .

    • Cut-off: 15 seconds (to prevent tissue damage).

Workflow Visualization

HotPlate_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Treatment cluster_2 Phase 3: Testing Screen Baseline Latency (Reject if <5s or >30s) Dose Administer Test Compound Screen->Dose Wait Absorption Period (30-60 min) Dose->Wait Plate Place on Hot Plate (55°C) Wait->Plate Measure Stop Timer: Paw Lick or Jump Plate->Measure

Figure 2: Experimental timeline for the Hot Plate method ensuring rigorous exclusion criteria and precise endpoints.

Protocol C: Carrageenan-Induced Paw Edema

Objective: Evaluation of anti-inflammatory efficacy.[2][4][5][6][7][8][9] Significance: Confirms if the analgesia is secondary to inflammation reduction (COX inhibition).

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer Test Compound 1 hour prior to Carrageenan.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

  • Result: A reduction in edema volume at 3-5 hours indicates significant anti-inflammatory activity (correlating with the peak of prostaglandin release).

Expected Results & Interpretation

AssayOutcomeInterpretation
Writhing Test >50% InhibitionPotent peripheral analgesic (Likely COX inhibition).
Hot Plate No significant changeLack of central (supraspinal) activity; confirms peripheral NSAID profile.
Hot Plate Increased LatencySuggests central mechanism (mixed opioid/non-opioid).
Paw Edema Reduced VolumeConfirms anti-inflammatory activity; validates the analgesic results.

Critical Note on 4-amino-6-substituted Pyridazinones: Literature suggests that 4-amino-6-aryl-pyridazinones often exhibit a "mixed" profile. While primarily peripheral (like NSAIDs), higher doses may show central activity. The Writhing Test is expected to be the most sensitive assay for this specific molecule [1, 2].

References

  • Süküroglu, M., et al. (2006).[10] "Synthesis and analgesic activity of some 4,6-disubstituted-3(2H)-pyridazinone derivatives." Arzneimittelforschung, 56(5), 337-345.[10] Link

  • Takaya, M., et al. (1979).[2] "A new nonsteroidal analgesic-antiinflammatory agent.[2] Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds." Journal of Medicinal Chemistry, 22(1), 53–58.[2] Link

  • Dogruer, D. S., et al. (2000). "Studies on some 3(2H)-pyridazinone derivatives with antinociceptive activity." Archiv der Pharmazie, 333(3), 79-86.[2] Link

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). "Acetic acid for analgesic screening." Federation Proceedings, 18, 412. (Seminal protocol for Writhing Test).

Sources

High-throughput screening assays for pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for Pyridazinone-Based PDE Inhibitors

Introduction: The Pyridazinone Privilege

The pyridazinone scaffold (specifically the 3(2H)-pyridazinone core) is recognized in medicinal chemistry as a "privileged structure." Its rigid heterocyclic ring serves as an ideal template for orienting pharmacophores in 3D space, making it a cornerstone in the development of cardiotonic agents (e.g., Levosimendan), anti-inflammatory drugs, and analgesics.

However, the physicochemical properties that make pyridazinones potent—such as their rigid planarity and potential for π-stacking—often introduce challenges in High-Throughput Screening (HTS). These derivatives can exhibit poor aqueous solubility and intrinsic autofluorescence, leading to high false-positive rates if assay formats are not carefully selected.

This guide details a robust HTS workflow focusing on Phosphodiesterase 4 (PDE4) inhibition, the primary therapeutic target for pyridazinone-based anti-inflammatory agents. We prioritize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology due to its ratiometric readout, which effectively mitigates the interference issues common to this chemical class.

Strategic Assay Design

The screening campaign is designed to filter a library of pyridazinone derivatives through a funnel of increasing biological complexity.

HTS Workflow Diagram

HTS_Workflow Library Pyridazinone Compound Library Primary Primary Screen: Biochemical PDE4 Inhibition (TR-FRET) Library->Primary 10µM Single Point Filter1 Data Analysis: Z-Score > 0.5 Remove Quenchers Primary->Filter1 Secondary Secondary Screen: Cellular TNF-α Release (PBMCs) Filter1->Secondary Dose-Response (IC50) Selectivity Selectivity Profiling: PDE3 vs. PDE4 Secondary->Selectivity Potency Confirmed Hit Validated Hit Candidate Selectivity->Hit

Figure 1: The screening cascade moves from a high-volume biochemical assay to a functional cellular readout, ensuring that hits are both potent enzyme inhibitors and cell-permeable.

Primary Assay Protocol: TR-FRET PDE4 Inhibition

Objective: Quantify the inhibition of PDE4 enzymatic activity by pyridazinone derivatives. Method: Competitive Immunoassay (e.g., HTRF® or LANCE® Ultra).

Mechanism of Action

Unlike "gain-of-signal" assays, this standard format is a competitive immunoassay for the substrate (cAMP).

  • Reaction: PDE4 hydrolyzes cAMP

    
     AMP.
    
  • Detection: A Europium-cryptate labeled anti-cAMP antibody and a d2-labeled cAMP tracer are added.

    • Active Enzyme (No Inhibitor): cAMP is consumed. The antibody binds the d2-cAMP tracer. High FRET Signal.

    • Inhibited Enzyme (Hit): cAMP remains high. Unlabeled cAMP competes with the tracer for the antibody. Low FRET Signal.

Note: While "Low Signal = Hit" can be risky, the ratiometric nature of TR-FRET (665nm/620nm) corrects for compound interference.

Materials & Reagents
ComponentSpecificationPurpose
Enzyme Recombinant Human PDE4BTarget enzyme.
Substrate cAMP (50 nM final)Natural substrate.
Detection Anti-cAMP-Eu-Cryptate + cAMP-d2FRET donor/acceptor pair.[1]
Buffer 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSAPhysiological reaction environment.
Control Roflumilast (10 µM)Standard PDE4 inhibitor (Positive Control).
Plate 384-well Low Volume, WhiteMinimizes reagent usage and maximizes signal reflection.
Step-by-Step Protocol
  • Compound Plating:

    • Dispense 100 nL of pyridazinone compounds (in 100% DMSO) into the 384-well plate.

    • Critical: Maintain final DMSO concentration

      
       to prevent enzyme denaturation.
      
  • Enzyme Addition:

    • Add 5 µL of PDE4B enzyme solution (diluted in Assay Buffer) to all wells.

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme interaction.

  • Substrate Initiation:

    • Add 5 µL of cAMP substrate solution.

    • Incubate for 60 minutes at RT.

  • Detection Step:

    • Add 10 µL of Detection Mix (containing anti-cAMP-Cryptate and cAMP-d2 in Lysis Buffer).

    • Note: The lysis buffer contains EDTA/IBMX to instantly stop the PDE reaction.

    • Incubate for 60 minutes at RT (protected from light).

  • Measurement:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 320 nm (or 340 nm).

    • Emission 1: 615 nm (Donor reference).

    • Emission 2: 665 nm (Acceptor signal).

Secondary Assay Protocol: Cellular TNF-α Release

Pyridazinones must be cell-permeable to be therapeutically viable. PDE4 inhibition in immune cells blocks the degradation of cAMP, activating PKA, which subsequently inhibits the release of pro-inflammatory cytokines like TNF-α.

Objective: Confirm functional activity in Peripheral Blood Mononuclear Cells (PBMCs).

Protocol
  • Cell Prep: Isolate human PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI-1640 + 10% FBS.

  • Seeding: Plate 100,000 cells/well in a 96-well plate.

  • Treatment: Add pyridazinone compounds (dose-response curve, e.g., 1 nM to 10 µM). Incubate for 30 minutes.

  • Stimulation: Add Lipopolysaccharide (LPS) at 100 ng/mL to trigger TNF-α production.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Quantification: Harvest supernatant. Quantify TNF-α using a Homogeneous Time-Resolved Fluorescence (HTRF) sandwich assay or ELISA.

Data Analysis & Troubleshooting

Calculating the FRET Ratio

To correct for the autofluorescence typical of pyridazinone rings, do not use raw intensity at 665 nm. Use the ratio:



  • Signal Decrease: In this competitive assay, a lower ratio indicates higher inhibition (more cAMP remaining).

  • Interference Check: If a compound quenches the donor (Eu-Cryptate), the 615 nm signal drops, artificially inflating the ratio (masking inhibition). If a compound fluoresces at 665 nm, the ratio increases (masking inhibition). Always check individual channels during pilot screens.

Assay Validation: The Z-Factor

For the assay to be valid for HTS, the Z-factor (Z') must be


.[2]


  • 
    : Mean and SD of Positive Control (Roflumilast + Enzyme + Substrate).
    
  • 
    : Mean and SD of Negative Control (DMSO + Enzyme + Substrate).
    

Troubleshooting Table

IssueProbable CauseSolution
High Background (Low Z') Tracer degradation or photobleaching.Use fresh reagents; keep plates in dark during incubation.
False Positives (Quenchers) Compound absorbs at 615/665 nm.Analyze 615 nm channel alone. If dropped >20% vs control, flag as "Quencher".
Low Solubility Pyridazinone aggregation.Add 0.01% Triton X-100 or Tween-20 to the assay buffer.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Asif, M. (2016). Pyridazinone derivatives as potential anti-inflammatory agents: A review. Current Medicinal Chemistry.

  • PerkinElmer (Revvity).

  • Cisbio (Revvity). HTRF cAMP HiRange Assay Protocol.

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Interference with Fluorescence and Absorbance.

Sources

High-Sensitivity LC-MS/MS Quantification of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR

Abstract & Introduction

This Application Note details a robust, validated protocol for the quantification of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one , a pharmacologically active pyridazinone derivative often investigated for its GABA-A antagonistic properties and as a structural core in analgesic drug development.

Quantifying aminopyridazinones presents specific bioanalytical challenges:

  • Tautomerism: The pyridazin-3(2H)-one core exists in lactam-lactim equilibrium, which can lead to peak splitting if mobile phase pH is not strictly controlled.

  • Polarity: The 4-amino group increases polarity, risking early elution and ion suppression in reverse-phase chromatography.

  • Selectivity: Distinguishing the analyte from structurally similar metabolites (e.g., hydroxylated forms) requires high chromatographic selectivity.

This method utilizes a Biphenyl stationary phase to exploit


 interactions with the methoxyphenyl moiety, ensuring superior retention and separation compared to standard C18 chemistries.
Method Development Strategy (The "Why")
2.1 Chromatographic Chemistry[1][2][3][4]
  • Column Selection: A Kinetex Biphenyl (2.6 µm, 100 Å) column is selected over C18. The biphenyl phase provides dual retention mechanisms: hydrophobic interactions and enhanced

    
     overlap with the analyte's methoxyphenyl ring. This results in sharper peaks and better separation from matrix interferences.
    
  • Mobile Phase: A binary gradient of Water/Methanol with 0.1% Formic Acid is chosen. The acidic modifier (pH ~2.7) locks the analyte in its protonated form (

    
    ), preventing tautomeric shifting and ensuring a single, sharp chromatographic peak.
    
2.2 Mass Spectrometry Design
  • Ionization: Electrospray Ionization (ESI) in Positive Mode is optimal due to the basic nitrogen on the amino group and the pyridazine ring.

  • Transitions: The precursor ion

    
     is fragmented. The loss of ammonia (
    
    
    
    , -17 Da) and carbon monoxide (
    
    
    , -28 Da) are characteristic fragmentation pathways for aminopyridazinones.
Experimental Protocol
3.1 Chemicals and Reagents[3][5]
  • Reference Standard: 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one (>98% purity).

  • Internal Standard (IS): 4-amino-6-(2-methoxyphenyl-d3)pyridazin-3(2H)-one (preferred) or Emorfazone (structural analog).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

3.2 Sample Preparation: Protein Precipitation (PPT)

Note: PPT is chosen for high throughput. For higher sensitivity (<1 ng/mL), Liquid-Liquid Extraction (LLE) with Ethyl Acetate is recommended.

  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix at high speed for 2 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase conditions).

3.3 LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Phenomenex Kinetex Biphenyl, 50 x 2.1 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temp 40°C
Injection Vol 2-5 µL

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.0010%Loading
0.5010%Isocratic Hold
3.0090%Linear Ramp
4.0090%Wash
4.1010%Re-equilibration
5.5010%End of Run

Table 3: Mass Spectrometry Parameters (Sciex Triple Quad 6500+ equivalent)

ParameterValue
Ion Source Turbo Spray (ESI+)
Curtain Gas 35 psi
IonSpray Voltage 5000 V
Temperature 500°C
Declustering Potential 60 V

Table 4: MRM Transitions

AnalytePrecursor (Q1)Product (Q3)CE (eV)Role
Target 218.1201.125Quantifier (Loss of

)
Target 218.1190.135Qualifier (Loss of

)
IS (d3) 221.1204.125Internal Standard
Workflow Visualization

The following diagram illustrates the critical path for sample processing and data acquisition, highlighting the decision points for Quality Control (QC).

BioanalysisWorkflow Start Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (d3-Analog) Start->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge (4000g, 10 min) PPT->Centrifuge Dilution Supernatant Dilution (1:1 with Water) Centrifuge->Dilution QC_Check System Suitability Test (SST) Dilution->QC_Check LC UHPLC Separation (Biphenyl Column) MS MS/MS Detection (ESI+ MRM: 218.1 -> 201.1) LC->MS Data Quantification & Reporting MS->Data QC_Check->Start Fail (Re-prep) QC_Check->LC Pass

Caption: Figure 1. End-to-end bioanalytical workflow for 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one, incorporating critical System Suitability Testing (SST).

Validation & Performance Criteria (Self-Validating System)

To ensure Trustworthiness and regulatory compliance (FDA M10), the method must meet the following criteria:

  • Linearity:

    
     over the range of 1.0 – 1000 ng/mL. Weighting factor 
    
    
    
    is recommended to improve accuracy at the Lower Limit of Quantification (LLOQ).
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15% (20% at LLOQ).

  • Recovery: > 85% consistent across low, medium, and high QC levels.

  • Matrix Effect: Matrix Factor (MF) should be between 0.85 and 1.15. The use of a deuterated IS (d3) will compensate for most matrix suppression.

Troubleshooting & Expert Insights
  • Peak Tailing: If significant tailing is observed, increase the buffer concentration in the mobile phase (e.g., use 5mM Ammonium Formate + 0.1% FA instead of just FA). The ammonium ions mask residual silanols on the stationary phase.

  • Carryover: The methoxyphenyl group can be "sticky." Ensure the needle wash contains at least 50% organic solvent (e.g., ACN:IPA:Water:FA 40:40:20:0.1).

  • Stability: Pyridazinones are generally stable, but avoid storing processed samples in pure organic solvent; dilution with water (Step 3.2.6) improves stability in the autosampler.

References
  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). (2022).

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).

  • PubChem. Compound Summary: 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one. (Accessed 2026).

  • Agilent Technologies. Strategies for the Analysis of Polar Compounds by LC/MS. (General Reference for Polar Analytes).

Sources

NMR spectroscopy of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

[1]

Experimental Protocol

Solvent Selection (Critical)[1]
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

    • Reasoning: The lactam form (C=O) is the dominant tautomer in polar aprotic solvents.[1] DMSO-d6 also slows the exchange rate of the amide (N2-H) and amine (C4-NH2) protons, allowing them to appear as distinct signals rather than broadened humps.[1]

  • Avoid: CDCl3 (Chloroform-d).[1]

    • Risk:[1][3] Low solubility and promotion of intermolecular H-bonding aggregation, leading to significant line broadening and potential shift to the lactim tautomer.

Acquisition Parameters (Bruker/Varian Standard)
  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

  • Temperature: 298 K (25°C).[1]

  • 1H NMR:

    • Pulse angle: 30° (zg30).[1]

    • Relaxation delay (D1): ≥ 1.0 s (ensure integration accuracy of aromatic vs. exchangeable protons).

    • Scans (NS): 16–64.[1]

  • 13C NMR:

    • Relaxation delay (D1): 2.0–3.0 s (Critical for detecting the quaternary carbonyl C3 and C4/C6 carbons).[1]

    • Scans (NS): ≥ 1024.[1]

Data Interpretation & Assignment

1H NMR Spectrum Analysis (400 MHz, DMSO-d6)

The spectrum will display four distinct regions.[4][5] Note that the 4-amino group exerts a strong shielding effect on the adjacent H5 proton.

SignalApprox. Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
N2-H 12.5 – 12.9Broad Singlet1HRing AmideHighly deshielded due to lactam character and H-bonding.[1] Disappears with D2O shake.
Ar-H 7.3 – 7.5Multiplet2HH4', H6'Phenyl ring protons.
Ar-H 7.0 – 7.2Multiplet1HH5'Phenyl ring proton.
Ar-H 6.9 – 7.1Doublet/Mult1HH3'Ortho to OMe group; shielded by oxygen lone pairs.
NH2 6.0 – 6.5Broad Singlet2H4-AminoExocyclic amine. Broadened by quadrupole relaxation of N. Exchangeable.[1]
H5 5.9 – 6.2 Singlet 1H Pyridazine Ring Diagnostic Peak. Significantly shielded (upfield) compared to unsubstituted pyridazinones (usually ~7-8 ppm) due to the +M effect of the 4-amino group.[1]
OMe 3.7 – 3.8Singlet3HMethoxyCharacteristic sharp singlet.
13C NMR Spectrum Analysis (100 MHz, DMSO-d6)
SignalApprox. Shift (δ ppm)TypeAssignmentNotes
C3 158 – 162CqCarbonyl (C=O)Most deshielded signal.[1]
C2' 156 – 157CqAr-C-OMeDeshielded by oxygen attachment.
C4 148 – 150CqC-NH2Deshielded by nitrogen attachment.
C6 140 – 145CqC-ArBridgehead to phenyl ring.
Ar-C 120 – 132CHPhenyl CarbonsTypical aromatic region.
C5 95 – 100 CH Pyridazine Ring Diagnostic Peak. Highly shielded due to the ortho-amino group (enamine-like character).[1]
OMe 55 – 56CH3MethoxyStandard region.

Validation Workflow (Self-Validating System)

To ensure the structure is correct and not an isomer (e.g., 5-amino regioisomer), follow this logic flow.

WorkflowFig 2: Structural Validation WorkflowStartStart: Dissolve in DMSO-d6Acquire1DAcquire 1H NMRStart->Acquire1DCheckH5Check H5 Signal(Is it a singlet ~6.0 ppm?)Acquire1D->CheckH5IsSingletSinglet?CheckH5->IsSingletYesSingletConfirm 4- or 5-substitutionIsSinglet->YesSingletYesNoSingletSTOP: Check Purity/Structure(Coupling indicates lack of substituent)IsSinglet->NoSingletNo (Doublet)D2OShakeD2O Shake TestYesSinglet->D2OShakeCheckExchangeVerify Exchangeable Protons(12 ppm & 6.2 ppm disappear)D2OShake->CheckExchangeRun2DRun 2D HMBCCheckExchange->Run2DCorrelationCheck C3(C=O) correlationsRun2D->CorrelationValidationH5 should correlate to C3 (3-bond)NH2 should correlate to C4 and C5Correlation->Validation

Detailed Validation Steps:
  • The H5 Singlet Test: In the 1H NMR, H5 must be a singlet. If it is a doublet, there is a proton at C4, meaning the amino group is misplaced or absent.

  • The Shielding Confirmation: If the amino group is at position 4, H5 is ortho to it. The electron-donating effect of the amine will shift H5 upfield to ~6.0 ppm. If the amino group were at position 5 (meta to H4), the shielding on the remaining ring proton would be different, and the HMBC connectivity would change.[1]

  • HMBC Connectivity (The "Gold Standard"):

    • Look for a 3-bond correlation from the H5 singlet to the Carbonyl (C3) .[1]

    • Look for a 3-bond correlation from the H5 singlet to the C1' (Phenyl quaternary) .[1]

    • This confirms H5 is situated between C4 and C6.[1]

Advanced Considerations: Tautomerism

Pyridazinones can exist as:

  • Lactam (A): NH at position 2, C=O at position 3.[1]

  • Lactim (B): N at position 2, C-OH at position 3.[1]

In DMSO-d6, Form A (Lactam) is overwhelmingly favored (>95%).[1] This is evidenced by the presence of the broad NH signal >12 ppm and the Carbonyl signal ~160 ppm. If the Lactim form were dominant, the Carbonyl signal would shift upfield (closer to aromatic C-O shifts ~165+ but distinct) and the NH signal would be absent, replaced by an OH signal (often sharper, variable position).[1]

Note on 2-Methoxy Interaction: The 2-methoxy group on the phenyl ring creates a "twisted" conformation relative to the pyridazinone ring to minimize steric clash with N1 or H5.[1] This breaks the planarity of the biaryl system, which may result in slight broadening of the phenyl protons due to restricted rotation at lower temperatures, though usually fast at 298 K.

References

  • Synthesis and NMR of 6-aryl-4-aminopyridazinones

    • Citation: Floresta, G., et al. (2023).[1][6] "Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors." ResearchGate / MDPI.[1]

    • Relevance: Provides specific synthesis routes and analogous NMR d
    • Source:

  • General Pyridazinone NMR Assignments

    • Citation: Coudert, P., et al. (2011).[1] "Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones." Magnetic Resonance in Chemistry.

    • Relevance: Establishes the baseline chemical shifts for the pyridazinone core and the effects of N-substitution.
    • Source:

  • Tautomerism Studies

    • Citation: Ebrahimi, S., et al. (2014).[1][7][8] "Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling.

    • Relevance: Explains the stability of the lactam form in polar solvents like DMSO.
    • Source:

  • Substituent Effects (Aminopyridine Analogs)

    • Citation: Royal Society of Chemistry (2009).[1] "Supplementary Material: 1H NMR and 13C NMR spectra of 4-amino-2-methylquinoline and related analogs."

    • Relevance: Provides comparative shielding data for amino-substituted heterocyclic rings.
    • Source:

Formulation of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Executive Summary & Chemical Context

This technical guide details the formulation protocols for 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one , a bioactive scaffold frequently investigated for GABA-A receptor antagonism, PDE4 inhibition, and anti-inflammatory (COX-2) activity.

The Challenge: This molecule belongs to the class of substituted pyridazinones . While the pyridazinone core possesses polar hydrogen-bonding capability (lactam-lactim tautomerism), the 2-methoxyphenyl substituent confers significant lipophilicity. Consequently, the compound typically exhibits Class II or IV behavior in the Biopharmaceutics Classification System (BCS): low aqueous solubility and moderate-to-high permeability.

Scope: This guide provides three validated formulation tiers for in vivo (rodent) administration:

  • Tier 1 (IP/SC): Co-solvent Solution (DMSO/PEG).

  • Tier 2 (PO): Homogeneous Suspension.

  • Tier 3 (IV/Sensitive): Cyclodextrin Complexation.

Pre-Formulation Decision Tree

Before selecting a protocol, the route of administration and required dose concentration must be defined. Use the following logic flow to select the appropriate vehicle.

FormulationDecision Start Start: Define Study Goals Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV IP_SC IP / SC Route->IP_SC PO Oral (PO) Route->PO Conc Target Concentration? HighConc > 5 mg/mL Conc->HighConc Prevent Precipitation LowConc < 5 mg/mL Conc->LowConc Sol_CD Protocol 3: HP-β-Cyclodextrin IV->Sol_CD Avoid Embolism IP_SC->Conc Susp Protocol 2: MC/Tween 80 Suspension PO->Susp Standard HighConc->Sol_CD Prevent Precipitation Sol_Co Protocol 1: DMSO/PEG400/Saline LowConc->Sol_Co

Figure 1: Decision logic for vehicle selection based on administration route and solubility requirements.

Protocol 1: Co-Solvent Solution (IP/SC)

Best for: Intraperitoneal (IP) or Subcutaneous (SC) injection where a clear solution is required for rapid absorption. Target Concentration: 1 – 5 mg/mL.

The "Crash-Out" Risk: Pyridazinones are soluble in DMSO but often precipitate immediately upon contact with water. This protocol uses PEG400 as an intermediate buffer to prevent crystallization.

Reagents:
  • Solvent A: Dimethyl sulfoxide (DMSO), anhydrous, sterile.

  • Solvent B: Polyethylene Glycol 400 (PEG400).[1]

  • Diluent: Sterile Saline (0.9% NaCl) or PBS.

Workflow:
  • Weighing: Weigh the required amount of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one into a sterile glass vial.

  • Primary Solubilization: Add 10% of the final volume of DMSO.

    • Technique: Vortex vigorously for 1-2 minutes. If particles remain, sonicate at 40°C for 5 minutes. The solution must be perfectly clear (amber/yellow tint is normal).

  • Secondary Solubilization: Add 40% of the final volume of PEG400.

    • Critical Step: Add slowly while vortexing. Do not add water yet. The PEG400 stabilizes the hydrophobic phenyl ring.

  • Aqueous Dilution: Slowly add 50% of the final volume of warm (37°C) Sterile Saline.

    • Action: Add dropwise under constant agitation.

    • Observation: A transient cloudiness may appear; keep vortexing until clear.

Final Composition: 10% DMSO / 40% PEG400 / 50% Saline.

ParameterSpecification
Max Solubility ~4-6 mg/mL
Stability Use within 4 hours (Precipitation risk over time)
Max Dose Vol 5 mL/kg (Mouse), 2 mL/kg (Rat)

Protocol 2: Homogeneous Suspension (Oral)

Best for: Oral gavage (PO) studies, toxicological screening, or high-dose pharmacokinetics (>10 mg/kg). Mechanism: Uses a viscosity enhancer (Methylcellulose) to prevent sedimentation and a surfactant (Tween 80) to wet the hydrophobic powder.

Reagents:
  • Vehicle Base: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water.

  • Surfactant: Tween 80 (Polysorbate 80).

Workflow:
  • Pre-wetting: Place the compound powder in a mortar or a high-shear mixing tube. Add Tween 80 (1% of total volume).

    • Technique: Triturate (grind) the powder with the Tween 80 until a smooth, thick paste is formed. This removes air pockets from the hydrophobic surface.

  • Stepwise Addition: Add the 0.5% MC vehicle in small geometric increments (0.5 mL, then 1 mL, then 2 mL) while grinding/mixing continuously.

  • Homogenization: Transfer to a vial and vortex heavily.

    • Optional: For ultra-fine suspensions, use a probe sonicator (20% amplitude, 30 seconds on ice).

Final Composition: 0.5% Methylcellulose / 1% Tween 80 / 98.5% Water.

ParameterSpecification
Max Concentration Up to 50 mg/mL
Stability 7 days at 4°C (Resuspend before use)
Physical State Milky white suspension (Check for clumps)

Protocol 3: Cyclodextrin Complexation (IV/Advanced)

Best for: Intravenous (IV) bolus, sensitive efficacy models, or reducing vehicle-related toxicity (avoiding DMSO). Mechanism: The hydrophobic methoxyphenyl tail is encapsulated within the cyclodextrin torus, rendering the molecule water-soluble.

Reagents:
  • Complexing Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Solvent: Sterile Water for Injection.

Workflow:

CDProtocol Step1 Prepare 20% w/v HP-β-CD in Water Step2 Add Compound (Excess) Step1->Step2 Step3 Stir/Shake 4-6 Hours @ RT Step2->Step3 Step4 Filter (0.22 μm) Sterilization Step3->Step4

Figure 2: Workflow for Cyclodextrin Complexation.

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL sterile water (20% w/v solution).

  • Addition: Add the compound to the vehicle.

  • Complexation: Place on a rotary shaker or magnetic stirrer for 4–6 hours at room temperature.

    • Note: Unlike DMSO methods, this is not instant. Equilibrium takes time.

  • Filtration: Pass the solution through a 0.22 μm PVDF or PES syringe filter to remove any undissolved drug.

  • Quantification: You must analyze the filtrate by UV-Vis or HPLC to confirm the final concentration, as it depends on the binding constant (

    
    ).
    

Quality Control & Validation

Before administering to animals, validate the formulation:

  • Visual Inspection:

    • Solution: Must be free of "swirling" crystals (birefringence) under polarized light.

    • Suspension: Must not settle within 5 minutes of shaking.

  • pH Check:

    • The amino-pyridazinone motif is generally stable at neutral pH. Ensure final pH is 6.5 – 7.5.

    • Warning: Avoid highly acidic environments (< pH 4) which may protonate the amine but cause tissue irritation upon injection.

References

  • Solubility of Pyridazinone Analogs: Shakeel, F. et al. (2019). "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404.[1] Link

  • In Vivo Safety of Pyridazinones: Gloaguen, C. et al. (2022). "Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo."[2] Cancers, 14(15), 3653. Link

  • General Vehicle Toxicity: Gad, S. C. et al. (2006). "Nonclinical vehicle use in studies by multiple routes in multiple species." International Journal of Toxicology, 25(6), 499-521. Link

  • Cyclodextrin Formulation: Loftsson, T. et al. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2(2), 335-351. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for medicinal chemists and process engineers. It prioritizes the "Curtius Rearrangement" pathway as the Gold Standard for regioselective synthesis, while addressing alternative routes and common troubleshooting scenarios.

Ticket ID: SYN-PYR-4AM-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Topic: Optimization, Troubleshooting, and Scale-up of 6-aryl-4-aminopyridazinone scaffolds.

Executive Summary & Route Selection

The target molecule, 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one , is a critical scaffold in the development of FABP4 inhibitors and kinase modulators.

While direct nitration of the pyridazinone core is chemically possible, it presents a significant regioselectivity risk due to the electron-rich 2-methoxyphenyl moiety, which competes for electrophilic substitution. Therefore, we recommend the Carboxylate-Curtius Route for high-purity applications. This pathway guarantees the amino group's position at C4 via a rearrangement mechanism, bypassing the ambiguity of electrophilic aromatic substitution.

Comparison of Synthetic Strategies
FeatureRoute A: Carboxylate-Curtius (Recommended) Route B: Nitration-Reduction (Legacy)
Regioselectivity Absolute (100%) Low (Risk of nitration on anisole ring)
Step Count 4 Steps (Linear)3 Steps (Linear)
Safety Profile Requires Azide handling (DPPA or NaN₃)Requires strong acids/oxidizers
Scalability High (with flow chemistry for azides)Moderate (exotherms in nitration)
Key Intermediate Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate6-(2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Recommended Protocol: The Curtius Rearrangement Route

Use this protocol for generating reference standards or when structural certainty is paramount.

Phase 1: Scaffold Construction

Reagents: 2-Methoxyacetophenone, Diethyl oxalate, Sodium ethoxide (NaOEt), Hydrazine hydrate.

  • Claisen Condensation:

    • Dissolve 2-methoxyacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol.

    • Add NaOEt (1.5 eq) dropwise at 0°C.

    • Critical Checkpoint: The reaction must turn deep yellow/orange, indicating enolate formation. Stir at room temperature (RT) for 4–6 hours.

    • Product: Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate.

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add Hydrazine hydrate (1.1 eq) slowly. (Caution: Exothermic).

    • Reflux for 2–3 hours.

    • Product: Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate.

Phase 2: Functional Group Transformation

Reagents: NaOH, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (t-BuOH), TFA.

  • Hydrolysis:

    • Treat the ester with 2N NaOH (aq) at reflux for 1 hour. Acidify with HCl to precipitate the carboxylic acid intermediate .

  • Curtius Rearrangement (The "Schmidt" Variation):

    • Suspend the acid in dry t-BuOH. Add TEA (1.1 eq) and DPPA (1.1 eq).

    • Reflux for 12 hours. The intermediate isocyanate forms and is trapped by t-BuOH to form the Boc-protected amine .

  • Deprotection:

    • Treat with TFA/DCM (1:1) to yield the final 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one .

Visual Workflow (DOT Diagram)

SynthesisPath Start 2-Methoxyacetophenone Step1 Claisen Condensation (Diethyl Oxalate/NaOEt) Start->Step1 Inter1 Diketo-Ester Intermediate Step1->Inter1 Step2 Cyclization (N2H4·H2O) Inter1->Step2 Inter2 Pyridazinone-4-Carboxylate Inter1->Inter2 Ring Closure Step2->Inter2 Step3 Hydrolysis & Curtius Rearrangement Inter2->Step3 Inter2->Step3 -CO2, -N2 Final 4-amino-6-(2-methoxyphenyl) pyridazin-3(2H)-one Step3->Final

Figure 1: Logical flow of the Curtius Rearrangement pathway, ensuring regioselective amino installation at position 4.

Troubleshooting Guide & FAQs

Section A: Ring Closure Issues

Q: My cyclization step yields a sticky gum instead of a solid precipitate.

  • Diagnosis: This often indicates incomplete cyclization or the presence of unreacted diethyl oxalate oligomers.

  • Solution:

    • Ensure you used Hydrazine Hydrate (80% or 100%) , not the hydrochloride salt, unless you added a base.

    • Acidify the reaction mixture (pH ~4-5) after the reflux. The pyridazinone core is amphoteric but precipitates best under slightly acidic conditions.

    • Recrystallize from Ethanol/Acetic Acid (9:1).

Q: I see a peak at M+14 in the mass spec during the Claisen condensation.

  • Diagnosis: Methylation.[1] If you used Methanol as a solvent with Diethyl oxalate, transesterification occurred.

  • Solution: Always match the alkoxide base to the ester alkyl group (e.g., Sodium Ethoxide with Ethyl esters in Ethanol ).

Section B: The Curtius Rearrangement

Q: The Curtius reaction stalled. I still see the carboxylic acid.

  • Diagnosis: The carboxylic acid might be poorly soluble in t-BuOH.

  • Solution:

    • Add a co-solvent like 1,4-Dioxane or Toluene to improve solubility.

    • Ensure anhydrous conditions; water destroys the acyl azide intermediate.

    • Alternative: Convert the acid to the acid chloride (SOCl₂) first, then treat with Sodium Azide (NaN₃) in acetone/water (0°C) to form the acyl azide, then heat in toluene.

Section C: Regioselectivity (Nitration Route Users)

Q: I tried the nitration route (HNO₃/AcOH) and got a mixture. Why?

  • Analysis: The 2-methoxyphenyl group is an activated aromatic ring. Nitration likely occurred at the para position (relative to the methoxy) of the phenyl ring, rather than the 4-position of the pyridazinone.

  • Fix: Switch to the Curtius Route described above. If you must use nitration, protect the phenyl ring (e.g., use a precursor with a deactivating group that can be removed later) or perform the nitration on the diketo-ester before cyclization (though this is chemically difficult).

Experimental Data Summary

ParameterSpecification / TargetNotes
Yield (Step 1) > 75%Critical to drive enolate formation to completion.
Yield (Step 2) > 85%Ring closure is thermodynamically favored.
Yield (Curtius) 50–65%Moderate yield due to multistep rearrangement.
Appearance Off-white to pale yellow solidDark color indicates oxidation of the amino group.
1H NMR (DMSO-d6) δ ~6.0–6.5 ppm (s, 2H, NH₂)Characteristic broad singlet for the 4-amino group.
Solubility DMSO, DMF, hot EtOHPoor solubility in water and non-polar solvents.

References

  • Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 2023.

  • A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones. Australian Journal of Chemistry, 2010.

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications. Journal of Organic Chemistry, 2018.

  • Synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Afinidad, 2010.[1]

Sources

Technical Support Center: Optimizing the Synthesis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one. This molecule is a key heterocyclic scaffold in medicinal chemistry, notably explored for its potential as a bioactive agent.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, providing field-proven insights and detailed troubleshooting protocols to maximize yield and purity.

The primary synthetic strategy discussed herein involves the cyclocondensation of a γ-keto acid precursor with hydrazine, a robust and widely adopted method for forming the pyridazinone core.[3][4] Subsequent amination yields the target compound. This document provides full editorial control to address the nuances of this multi-step synthesis.

Section 1: Synthesis Overview & Core Logic

The successful synthesis of the target compound hinges on two critical transformations: the formation of the pyridazinone ring and the subsequent introduction of the C4-amino group. The general workflow is depicted below. Understanding this sequence is crucial for diagnosing issues at specific stages.

G cluster_0 Step 1: γ-Keto Acid Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Amination A 2-Methoxyacetophenone C γ-Keto Acid Intermediate (4-hydroxy-4-(2-methoxyphenyl)-2-oxobutanoic acid) A->C Ketolization B Pyruvic or Glyoxylic Acid B->C E 6-(2-methoxyphenyl)pyridazin-3(2H)-one C->E Reflux D Hydrazine Hydrate (NH₂NH₂·H₂O) D->E G Target Product: 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one E->G High Temp. Nucleophilic Substitution F Excess Hydrazine Hydrate F->G

Caption: General Synthetic Workflow for 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound family?

A: The most established route is the reaction of a γ-keto acid with hydrazine hydrate.[3][4] For the 6-aryl substituted pyridazinones, the required γ-keto acid is typically synthesized from the corresponding acetophenone—in this case, 2-methoxyacetophenone—and an acid like pyruvic or glyoxylic acid.[5][6] This is followed by cyclization and subsequent amination.

Q2: What are the most critical parameters affecting the overall yield?

A: The three pillars of a high-yield synthesis are:

  • Purity of the γ-keto acid intermediate: Impurities from the initial ketolization reaction can inhibit proper cyclization.

  • Temperature Control: Both the cyclocondensation (typically at reflux) and the high-temperature amination step (around 120°C) require precise temperature management to ensure reaction completion and minimize side-product formation.[7]

  • Stoichiometry: The molar ratio of hydrazine hydrate is critical. While it's the key reagent for ring formation, a significant excess under high heat is necessary for the C4-amination step.[7]

Q3: My overall yield is consistently low. Where should I start troubleshooting?

A: A low overall yield typically points to issues in one of the key steps. First, analyze the purity of your intermediate after the cyclocondensation step. If the pyridazinone intermediate is low in yield or purity, focus on optimizing Step 1 and 2. If the intermediate is clean but the final yield is poor, the amination step is the likely culprit. Refer to the detailed troubleshooting guide in Section 3 for specific issues.

Q4: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques is essential. Purity should be assessed using HPLC.[8][9] Structural confirmation is achieved via ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and FT-IR spectroscopy to confirm the presence of key functional groups and the correct molecular weight.[8]

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low Yield or No Product Formation During Cyclocondensation (Step 2)

Q: I've reacted my γ-keto acid with hydrazine hydrate, but TLC/LCMS analysis shows mostly unreacted starting material, even after prolonged reaction times. What's going wrong?

  • Possible Cause A: Insufficient Activation Energy. The cyclization to form the pyridazinone ring is a condensation reaction that requires sufficient heat to proceed at an efficient rate.

    • Expert Insight: Simply mixing the reactants at room temperature is often insufficient. The reaction typically requires refluxing in a suitable solvent like ethanol or acetic acid to drive the dehydration and ring closure.[5]

    • Corrective Protocol: Ensure your reaction is heated to a steady reflux. Monitor the reaction via TLC, using a mobile phase that gives good separation between the more polar γ-keto acid and the less polar pyridazinone product. The reaction should be maintained at reflux until the γ-keto acid spot is no longer visible.

  • Possible Cause B: Incorrect Solvent Choice. The solvent plays a critical role in solubilizing the reactants and mediating the reaction.

    • Expert Insight: While various solvents can be used, ethanol is a common and effective choice for this cyclocondensation.[5] In some cases, using glacial acetic acid as the solvent can catalyze the reaction and aid in the removal of water, driving the equilibrium toward the product.

    • Recommendation: If ethanol provides low yields, consider switching to glacial acetic acid or a toluene setup with a Dean-Stark trap to azeotropically remove the water formed during the reaction.

  • Possible Cause C: Poor Quality of Hydrazine Hydrate. Hydrazine hydrate can degrade over time, especially if not stored properly.

    • Expert Insight: The potency of your hydrazine hydrate is paramount. If it is old or has been exposed to air, its effective concentration may be lower than expected, leading to an incomplete reaction.

    • Recommendation: Use a fresh, unopened bottle of hydrazine hydrate or titrate your existing stock to confirm its concentration. Ensure it is stored under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Inefficient Amination of the Pyridazinone Ring (Step 3)

Q: I have successfully synthesized the 6-(2-methoxyphenyl)pyridazin-3(2H)-one intermediate, but the subsequent amination step with hydrazine hydrate gives a very low yield of the final 4-amino product.

  • Possible Cause A: Insufficient Temperature. The introduction of an amino group at the C4 position via nucleophilic substitution with hydrazine is a demanding reaction that requires high thermal energy.

    • Expert Insight: This is not a standard reflux reaction. Published procedures often call for heating the pyridazinone intermediate in a large excess of hydrazine monohydrate at temperatures of 120°C or higher, sometimes in a sealed vessel to maintain pressure.[7] The high temperature is necessary to overcome the activation barrier for the nucleophilic attack on the electron-rich pyridazinone ring.

    • Corrective Protocol: See Protocol 3 below. The key is to use a significant excess of hydrazine hydrate as both the reagent and the solvent and to heat the mixture to at least 120°C for several hours, or until LCMS monitoring shows consumption of the starting material.

  • Possible Cause B: Premature Workup or Product Loss. The final product may be more soluble in the aqueous workup phase than anticipated.

    • Expert Insight: After cooling the high-temperature reaction, the product often precipitates. However, a significant amount may remain in the hydrazine/water solution.

    • Recommendation: After cooling the reaction mixture and collecting the initial precipitate by filtration, dilute the filtrate with cold water to force further precipitation. Additionally, extracting the aqueous filtrate with a suitable organic solvent like dichloromethane or ethyl acetate can recover dissolved product.

Problem 3: Product Purity Issues

Q: My final product is contaminated with a significant side product, which I suspect is the dihydro-pyridazinone form. How do I prevent this and purify my compound?

  • Possible Cause A: Incomplete Aromatization. The initial cyclization can sometimes yield a 4,5-dihydropyridazinone, which may not fully aromatize to the desired pyridazinone under standard conditions.

    • Expert Insight: While this is more common with certain substrates, it can be a persistent issue. If you have isolated the dihydro- form, it can be converted to the aromatic pyridazinone through a separate dehydrogenation step.

    • Corrective Protocol (Dehydrogenation): A common method for this aromatization is to treat the impure intermediate with bromine in acetic acid or with manganese dioxide (MnO₂) in a solvent like THF.[10][11][12] This should be done on the intermediate before the final amination step.

  • Possible Cause B: Ineffective Final Purification. The crude product after amination will contain residual hydrazine and other impurities.

    • Expert Insight: Recrystallization is the most effective method for purifying the final product. The choice of solvent is critical for obtaining high purity and good recovery.

    • Corrective Protocol (Recrystallization): Ethanol is a frequently used and effective solvent for recrystallizing pyridazinone derivatives.[1] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. If ethanol is not effective, other solvents like isopropanol or butanol can be tested.[8]

G Start Low Final Yield Check_Intermediate Analyze Purity & Yield of 6-(2-methoxyphenyl)pyridazin-3(2H)-one (Intermediate from Step 2) Start->Check_Intermediate Intermediate_OK Intermediate Yield/Purity is GOOD? Check_Intermediate->Intermediate_OK Troubleshoot_Step3 Focus on Amination (Step 3). - Is Temp ≥ 120°C? - Is Hydrazine in large excess? - Check workup for product loss. Intermediate_OK->Troubleshoot_Step3 Yes Troubleshoot_Step1_2 Focus on Cyclocondensation (Step 1-2). - Check reaction temperature (reflux). - Verify reagent purity (hydrazine). - Consider alternative solvent (e.g., Acetic Acid). Intermediate_OK->Troubleshoot_Step1_2 No Final_Product High-Yield, Pure Product Troubleshoot_Step3->Final_Product Troubleshoot_Step1_2->Final_Product

Caption: Troubleshooting Logic Flow for Low Yield Diagnosis.

Section 4: Key Protocols and Data

The following protocols are generalized methodologies based on established literature for the synthesis of similar pyridazinone derivatives.[1][5][6][7] Researchers must adapt these to their specific laboratory conditions and scale.

Table 1: Critical Reaction Parameters Summary
StepParameterRecommended Value/ConditionRationale & Reference
1. γ-Keto Acid Formation TemperatureRefluxTo drive the ketolization reaction between the acetophenone and pyruvic acid.[5]
SolventWater or Acetic AcidProvides the medium for the condensation reaction.
2. Cyclocondensation ReagentHydrazine HydrateProvides the N-N backbone of the heterocyclic ring.[3]
Molar Ratio1.1 - 1.5 equivalents of HydrazineA slight excess ensures complete consumption of the keto acid.
TemperatureReflux (80-120°C)Provides activation energy for dehydration and ring closure.[5]
SolventEthanol or Glacial Acetic AcidCommon solvents that facilitate the reaction.[5][11]
3. Amination ReagentHydrazine MonohydrateActs as both the aminating agent and the solvent.[7]
Molar RatioLarge Excess (e.g., 20-50 eq.)High concentration drives the nucleophilic substitution reaction.[7]
Temperature120 - 140°CHigh thermal energy is required to overcome the activation barrier.[7]
VesselSealed tube or high-pressure flaskRecommended to maintain temperature and prevent loss of volatile hydrazine.
Detailed Experimental Protocols

Protocol 1: Synthesis of γ-Keto Acid Intermediate (Based on the general synthesis of γ-keto acids for pyridazinones[5][6])

  • To a stirred solution of 2-methoxyacetophenone (1 equivalent) in water, add pyruvic acid (1.1 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the acetophenone spot by TLC.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, extract the aqueous solution with ethyl acetate (3x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-keto acid intermediate.

  • Purify further by recrystallization or column chromatography if necessary.

Protocol 2: Cyclocondensation to 6-(2-methoxyphenyl)pyridazin-3(2H)-one (Adapted from general pyridazinone synthesis[3][5])

  • Dissolve the γ-keto acid intermediate (1 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LCMS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under vacuum. Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude pyridazinone intermediate.

Protocol 3: Amination to 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one (Based on the high-temperature amination method[1][7])

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a high-pressure reaction vessel or a thick-walled sealed tube, combine the 6-(2-methoxyphenyl)pyridazin-3(2H)-one intermediate (1 equivalent) with hydrazine monohydrate (20-50 equivalents).

  • Seal the vessel securely and place it in an oil bath preheated to 120°C.

  • Stir the mixture at this temperature for 12-24 hours. Monitor the reaction by taking aliquots (after cooling) and analyzing via LCMS.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully unseal the vessel in the fume hood. A solid product should have precipitated.

  • Add a large volume of cold water to the mixture to precipitate more product and dilute the excess hydrazine.

  • Collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove residual hydrazine.

  • Purify the crude product by recrystallization from ethanol.[1]

References

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

  • Chouhan, S. (2018). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Applicable Chemistry.
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • ACS Publications. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]

  • Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Allam, M. M., El-Nakkady, S. S., & El-Sayed, M. A. A. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(8), 1007-1025. [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7384. [Link]

  • PMC. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 8: Pyridazines. Science of Synthesis.
  • MDPI. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. [Link]

  • Wiley Online Library. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. [Link]

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. [Link]

  • ACS Publications. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters.
  • PMC. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Retrieved from [Link]

  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals.
  • PMC. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]

  • SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2023). (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones | Request PDF. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. [Link]

  • PMC. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

  • RACO. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. Retrieved from [Link]

  • RACO. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP1082309B1 - Process for the preparation of a 3(2h)-pyridazinone- 4-substituted amino- 5-chloro.
  • Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.

Sources

Technical Support Center: Purification of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

[1]

Ticket ID: #PYR-4A6M-PUR Status: Open Agent: Dr. Aris (Senior Application Scientist) Subject: Troubleshooting Solubility, Isomer Separation, and Crystallization[1]

Welcome to the Pyridazinone Specialist Support Portal.

You are likely here because 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one is behaving like a "brick" in your flask—insoluble in standard organic solvents yet refusing to crystallize cleanly from polar ones.

This scaffold presents a classic "Push-Pull" solubility paradox : the pyridazinone core is highly polar and capable of strong intermolecular hydrogen bonding (dimerization), while the 2-methoxyphenyl group adds steric bulk and lipophilicity. Furthermore, the 4-amino group introduces basicity that complicates silica chromatography.

Below is your tailored troubleshooting guide, moving from "Quick Fixes" to "Deep Dive" purification logic.

Module 1: The Solubility Paradox (FAQ)

Q: "I can't get the crude solid to dissolve in DCM, EtOAc, or Toluene, but it oils out immediately in Methanol. What is the correct solvent system?"

A: This is the most common ticket we receive for this scaffold. The molecule has a high melting point and strong crystal lattice energy due to the Lactam-Lactim tautomerism (see Diagram 1).

  • The Mechanism: The 3(2H)-one moiety acts as both a hydrogen bond donor (NH) and acceptor (C=O). In non-polar solvents (DCM), it forms stable dimers that resist solvation. In protic solvents (MeOH), the 2-methoxyphenyl group disrupts the solvent network, leading to "oiling out" before crystallization.

  • The Solution: You need a "Disruptor-Precipitator" system.[1]

    • Primary Solvent (Disruptor): DMSO or DMF (breaks the dimer).

    • Secondary Solvent (Precipitator): Water or Ethanol (induces controlled nucleation).[1]

Recommended Solvent Systems:

MethodSolvent CompositionProtocol Notes
Recrystallization DMF / Ethanol (1:4) Dissolve in min. hot DMF (80°C). Add hot EtOH slowly. Cool to 4°C.
Trituration Glacial Acetic Acid / Water Dissolve in warm AcOH.[1] Add water dropwise until turbid.[1]
Flash Column DCM / MeOH / NH₄OH Crucial: Requires 1% Ammonium Hydroxide to prevent tailing.[1]
Module 2: The Isomer Nightmare (Regioisomer Separation)

Q: "My LC-MS shows a single peak, but NMR shows a mixture. Is it the 5-amino isomer?"

A: Yes. If you synthesized this via hydrazine condensation with a 1,4-dicarbonyl equivalent, you likely have the 5-amino-6-(2-methoxyphenyl) regioisomer co-eluting.[1]

  • The Science: The 2-methoxy group exerts an electronic effect that makes the separation factor (

    
    ) on standard C18 columns very close to 1.0.
    
  • The Fix: You must exploit the pKa difference or Steric Selectivity .

Protocol: Isomer Separation via pH-Modified Chromatography

The 4-amino isomer is slightly more basic due to the conjugation pattern relative to the pyridazine nitrogens.

  • Stationary Phase: C18 (High Carbon Load) or Phenyl-Hexyl (exploits the

    
     interaction with the methoxyphenyl ring).[1]
    
  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 10) .[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Shallow gradient (e.g., 20% B to 35% B over 30 minutes).

    • Why Basic pH? At pH 10, the phenolic/lactam protons are partially deprotonated, maximizing the polarity difference between the regioisomers.

Module 3: Visualization & Logic Flow

To assist you in selecting the correct purification path, we have generated a logic gate based on your current purity and quantity.

PurificationLogicStartCrude 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-onePurityCheckCheck Purity (LCMS/NMR)Start->PurityCheckIsomerIssueIsomer Mixture?(4-amino vs 5-amino)PurityCheck->IsomerIssue< 95% PureRecrystRecrystallization(DMF/EtOH)PurityCheck->Recryst> 95% PureHydrazineHydrazine Contamination?IsomerIssue->HydrazineNo (Single Peak)PrepHPLCPrep-HPLC(Phenyl-Hexyl Column, pH 10)IsomerIssue->PrepHPLCYes (Isomers present)AcidWashAcidic Scavenger Wash(1M HCl / Brine)Hydrazine->AcidWashYesFlashFlash Chromatography(DCM:MeOH:NH4OH 90:9:1)Hydrazine->FlashNoFinalPure White Solid(>98%)Recryst->FinalAcidWash->RecrystPrepHPLC->FinalFlash->Final

Figure 1: Purification Decision Tree. Selects the optimal workflow based on specific impurity profiles (Regioisomers vs. Synthetic byproducts).

Module 4: Advanced Troubleshooting (Deep Dive)
Issue: "The solid turns yellow/brown upon drying."
  • Diagnosis: Oxidation of the 4-amino group or trace hydrazine residues reacting with air.[1]

  • Remedy:

    • Perform the final wash with 5% Sodium Bisulfite (NaHSO₃) solution to reduce oxidative species.

    • Dry under high vacuum at 40°C (do not exceed 60°C).

    • Store under Argon/Nitrogen.

Issue: "Tailing on Silica Gel."
  • Diagnosis: The basic amino group (

    
    ) and the pyridazine ring nitrogens interact strongly with acidic silanol groups on the silica surface.
    
  • Remedy: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1] This "caps" the active silanol sites before your compound touches them.

Module 5: Standardized Experimental Protocol

Protocol: Recrystallization of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Dimethylformamide (DMF) dropwise at 80°C.[1]

    • Target: ~5-7 mL DMF per gram. Stop immediately when clear.

  • Filtration (Hot): If black specks (Pd residue) remain, filter hot through a 0.45µm PTFE syringe filter.

  • Precipitation: While maintaining 70-80°C, slowly add Ethanol (EtOH) .[1]

    • Ratio: Target a final DMF:EtOH ratio of 1:4.

    • Observation: The solution should remain clear or turn slightly hazy.

  • Nucleation: Remove heat.[1] Wrap flask in foil (slow cooling) and let stand at Room Temp for 4 hours.

  • Finishing: Move to 4°C fridge for 12 hours.

  • Collection: Filter the off-white needles.[1] Wash with cold Ethanol .[1]

    • Expected Recovery: 65-75%.

References
  • Synthesis and Tautomerism of Pyridazinones

    • Title: Tautomerism in pyridazin-3(2H)
    • Source: Journal of Molecular Graphics and Modelling (2014).[2]

    • URL:[Link]

  • General Purification of Amino-Pyridazinones

    • Title: Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531).[1][3]

    • Source: Organic & Biomolecular Chemistry (2010).[1]

    • URL:[Link]

  • Isomer Separation Strategies

    • Title: Enantiomeric separation of optically active pyridazinone deriv
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

  • Solubility Data & Thermodynamics

    • Title: Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
    • Source: Journal of Chemical & Engineering Data (via ResearchGate).[1]

    • URL:[Link]

Overcoming solubility issues with 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the solubility challenges associated with 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one . This guide is structured to assist researchers in overcoming "brick dust" characteristics typical of this scaffold during in vitro assays and in vivo formulation.

Subject: 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one Ticket Type: Physicochemical Troubleshooting & Assay Optimization Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Brick Dust" Challenge

The compound 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one presents a classic "brick dust" profile: high crystallinity (high melting point) and moderate lipophilicity. The planar pyridazinone core, reinforced by intermolecular hydrogen bonding between the 4-amino group and the 3-carbonyl oxygen, creates a stable crystal lattice that resists dissolution in aqueous media.

This guide provides self-validating protocols to overcome these thermodynamic barriers, ensuring consistent data in HTS, cell-based assays, and animal models.

Module 1: Pre-Formulation Diagnostics (The "Why")

FAQ: Why does this compound precipitate even in "good" solvents?

A: Precipitation is often driven by the high lattice energy of the solid state rather than just lipophilicity.

  • The Mechanism: The 4-amino group acts as a hydrogen bond donor, while the carbonyl and ring nitrogens act as acceptors. This creates a tight "zipper" effect in the crystal lattice.

  • The Diagnostic: Check the Melting Point (MP). If MP > 200°C, you are fighting lattice energy.

  • The Fix: You must disrupt these intermolecular forces using aprotic dipolar solvents (DMSO, DMF) or chaotropic agents (Cyclodextrins) rather than simple pH adjustment.

Decision Matrix: Solubility Optimization Workflow

Use the following logic flow to determine the best solvent system for your specific application.

Solubility_Workflow Start Start: Define Application InVitro In Vitro / Cellular Assay Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Route Select Route InVivo->Route PureDMSO Use 100% DMSO Stock Dilute < 1% v/v in media DMSO_Check->PureDMSO Yes CoSolvent Use PEG-400 / Water (Binary Mixture) DMSO_Check->CoSolvent No (Enzyme sensitive) IV IV (Intravenous) Route->IV PO PO (Oral) Route->PO Cosolvent_IV Formulate: 5% DMSO + 40% PEG-400 + Saline IV->Cosolvent_IV Solubility_Check Solubility > 1 mg/mL? PO->Solubility_Check Cyclodextrin Formulate: 20% HP-β-CD (Solution) Solubility_Check->Cyclodextrin Yes (with CD) Suspension Formulate: 0.5% MC/Tween 80 (Suspension) Solubility_Check->Suspension No (High Dose)

Caption: Decision tree for selecting the optimal solvent system based on experimental context (In Vitro vs. In Vivo).

Module 2: In Vitro Assay Optimization

Protocol: Preventing "Crash-Out" in Cell Culture Media

Users often report precipitation when diluting DMSO stocks into aqueous media. This occurs because the "solubility cliff" is steep.

The "Step-Down" Dilution Method: Do not add 100% DMSO stock directly to the cell media well. The local high concentration causes immediate nucleation.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

    • Tip: Sonicate at 40°C for 10 mins to ensure complete dissolution.

  • Intermediate Dilution: Dilute the stock 1:10 into PEG-400 or Propylene Glycol (not water).

    • Result: 1 mM solution in 10% DMSO / 90% PEG-400.

  • Final Dilution: Add this intermediate mix to your assay buffer/media.

    • Mechanism:[1][2][3] PEG-400 acts as a "bridge" solvent, preventing the rapid exclusion of the hydrophobic drug by water molecules.

Table 1: Recommended Solvent Compatibility

Based on thermodynamic solubility data for pyridazinone analogs [1, 2].

Solvent SystemSolubility PotentialApplication Context
DMSO (Neat) High (>50 mg/mL)Stock solution storage (-20°C).
PEG-400 (Neat) Moderate (10-20 mg/mL)Intermediate dilution; IP injection vehicle.
Ethanol Low-Moderate (<5 mg/mL)Not recommended due to evaporation/precipitation risk.
PBS (pH 7.4) Very Low (<10 µg/mL)Do not use for stock preparation.
20% HP-β-CD Moderate (2-5 mg/mL)Best for aqueous assay buffers and IV dosing.

Module 3: In Vivo Formulation (Animal Studies)

FAQ: Can I use a pH-adjusted saline solution?

A: Likely No. While the pyridazinone N-2 proton is acidic, its pKa is typically high (~10.5–11.0). To dissolve it as a salt, you would need a pH > 11, which is not physiologically well-tolerated and may cause tissue necrosis at the injection site or precipitation upon blood dilution.

  • Better Alternative: Use a co-solvent system or complexation .[3]

Protocol: Preparation of 20% HP-β-CD Vehicle (Intravenous/Oral)

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the hydrophobic phenyl ring, shielding it from water.

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of distilled water. Filter sterilize (0.22 µm).

  • Compound Addition: Weigh the required amount of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one.

  • Wetting: Add a minimal volume of DMSO (e.g., 2-5% of final volume) to wet the powder.

  • Solubilization: Slowly add the 20% HP-β-CD vehicle while vortexing.

  • Sonication: Sonicate for 20–30 minutes at ambient temperature.

    • Checkpoint: Solution should be clear. If hazy, the concentration exceeds the complexation capacity (likely ~2–4 mg/mL max).

Protocol: High-Dose Suspension (Oral Gavage)

For toxicology studies requiring high doses (>10 mg/kg), a solution may be impossible. Use a stable suspension.

  • Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in water.

  • Method:

    • Micronize the compound (mortar and pestle or bead mill).

    • Levigate with Tween 80.

    • Gradually add MC solution with constant stirring.

    • Note: Shake well before dosing. This ensures uniform delivery despite insolubility.

Module 4: Chemical Biology & Storage

FAQ: Is the compound light-sensitive?

A: Pyridazinones with amino/methoxy substitutions can be susceptible to photo-oxidation over long periods.

  • Storage: Store solid powder at -20°C, desiccated, and protected from light.

  • Stability: DMSO stocks are generally stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which promote crystal growth (Ostwald ripening).

FAQ: Does the 2-methoxy group affect solubility compared to the phenyl analog?

A: Yes. The 2-methoxy group is lipophilic but also an H-bond acceptor.

  • Steric Hindrance: The ortho-substitution twists the phenyl ring out of coplanarity with the pyridazinone core.

  • Impact: This twist actually helps solubility slightly by disrupting the crystal packing energy compared to the flat, unsubstituted phenyl analog. However, it remains poorly water-soluble [3].[4]

References

  • Solubility of Pyridazinone Derivatives: Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI (2019). Link

  • Solubilization Techniques: Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI (2019). Link

  • Structural Impact on Solubility: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology. SciSpace (2022).[5] Link

  • Formulation Strategies: Formulation strategies for poorly soluble drugs.[2][3][4][6][7][8][9] ResearchGate (2025).[4] Link

  • GABA-A Antagonist Analogs: Synthesis and structure-activity relationships of a series of aminopyridazine derivatives. Journal of Medicinal Chemistry (1987).[10] Link

Sources

Technical Support Center: Stability Profiling of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stability Personality" of Your Molecule

Welcome to the technical support hub for 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one . As researchers, we often treat stability testing as a "tick-box" exercise for ICH compliance. However, with this specific pyridazinone derivative, you are dealing with a molecule that possesses a distinct "dual personality":

  • The Scaffold (Robust): The pyridazin-3(2H)-one ring is aromatic and generally resistant to mild thermal stress.

  • The Vulnerabilities (Sensitive): The C4-amino group is a magnet for oxidative stress, while the ortho-methoxy group introduces steric strain that can influence hydrolysis rates differently than its para-substituted analogs.

This guide moves beyond generic protocols. We address the specific chemical behaviors of this ligand, ensuring your stability data is not just compliant, but chemically accurate.

Module 1: Chromatographic Anomalies (The "Ghost Peak" Issue)

User Issue: "I see split peaks or broad tailing in my HPLC chromatograms of the pure standard, even before stress testing."

Technical Diagnosis: This is rarely degradation. It is almost certainly Lactam-Lactim Tautomerism . The pyridazin-3(2H)-one moiety exists in equilibrium between the keto (lactam) form and the enol (lactim) form. In unbuffered mobile phases or mid-range pH, these tautomers interconvert on the timescale of the chromatographic separation, causing peak splitting.

Troubleshooting Protocol: Tautomer Control

To lock the molecule in a single dominant form for accurate quantification:

  • Acidic Lock (Recommended): Maintain mobile phase pH < 3.0.

    • Mechanism:[1] Protonation of the ring nitrogen favors the lactam form.

    • Action: Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in both water and acetonitrile lines.

  • Temperature Control:

    • Action: Maintain column temperature at 25°C. Elevated temperatures (e.g., >40°C) accelerate tautomeric interconversion, worsening peak broadening.

Module 2: Hydrolytic Stress (Acid/Base)

User Issue: "The molecule seems stable in acid but disappears rapidly in base. Is this normal?"

Technical Diagnosis: Yes. Pyridazinones are generally resistant to acidic hydrolysis due to the protonation of the basic nitrogen, which repels nucleophilic attack. However, under alkaline conditions , the ring is susceptible to nucleophilic attack at the carbonyl carbon (C3) or the imine carbon (C6), leading to ring opening.

Key Structural Insight: The 2-methoxyphenyl group at position 6 provides steric hindrance (ortho-effect). You may observe slower degradation rates compared to the 4-methoxyphenyl isomer, but the pathway remains the same.

Experimental Protocol: Hydrolytic Stress
ParameterAcidic StressAlkaline Stress
Reagent 1.0 N HCl1.0 N NaOH
Concentration 1 mg/mL (using co-solvent if needed)1 mg/mL
Temp/Time 60°C for up to 24 hoursRoom Temp (2h)

60°C (if stable)
Neutralization Mandatory (to pH 7.0) before injectionMandatory (to pH 7.0) before injection
Target Degradation 5–20% loss of API5–20% loss of API

Critical Step: If precipitation occurs upon neutralization, add Methanol (MeOH) to resolubilize degradants (likely the ring-opened hydrazines) before filtration.

Module 3: Oxidative Stress (The Amino Vulnerability)

User Issue: "My sample turned yellow/brown after adding peroxide, and multiple small peaks appeared."

Technical Diagnosis: The C4-primary amino group is your primary oxidation site. Unlike the robust ring, this amine is easily oxidized to hydroxylamines, nitroso derivatives, or azo-dimers (which cause the color change).

Experimental Protocol: Oxidative Stress
  • Preparation: Dissolve 5 mg of compound in 5 mL of Acetonitrile/Water (50:50).

  • Initiation: Add 30%

    
     to achieve a final concentration of 3%.
    
  • Incubation: Room temperature for 2–6 hours.

  • Quenching (Crucial): You must quench residual peroxide before injection to prevent on-column degradation.

    • Method: Add Sodium Metabisulfite (

      
      ) solution or Catalase enzyme.
      
  • Analysis: Monitor for peaks with Mass shifts of +16 Da (N-oxide) or +32 Da (Nitro).

Module 4: Photostability (The Conjugated System)

User Issue: "Do I need to wrap samples in foil during synthesis?"

Technical Diagnosis: Per ICH Q1B, this molecule acts as a chromophore due to the conjugated pyridazinone-phenyl system. While the ortho-methoxy group limits rotation, high-intensity light can induce:

  • Photolytic Deamination: Loss of the amino group.

  • Ring Contraction: Rare, but possible in high-energy UV.

Recommendation: Always use amber glassware for stock solutions. Conduct the standard ICH Q1B confirmatory test (1.2 million lux hours) to determine if special packaging is required for the final product.

Visualizing the Stability Pathways

The following diagram maps the logical flow for stress testing this specific scaffold, including the mechanistic degradation pathways.

StabilityPathways Start 4-amino-6-(2-methoxyphenyl) pyridazin-3(2H)-one Acid Acidic Stress (1N HCl, 60°C) Start->Acid Base Alkaline Stress (1N NaOH, RT) Start->Base Oxid Oxidative Stress (3% H2O2) Start->Oxid Photo Photolysis (ICH Q1B) Start->Photo Tautomer pH Dependent Tautomerism (Lactam <-> Lactim) Start->Tautomer HPLC Analysis RingOpen Ring Opening (Hydrazine formation) Acid->RingOpen Resistant (Protonation protects) Base->RingOpen Susceptible (Nucleophilic Attack) NOxide N-Oxidation (+16 Da / +32 Da) Oxid->NOxide Primary Pathway Dimer Azo-Dimerization (Color Change) Oxid->Dimer Secondary Pathway Photo->Dimer Radical Mechanism

Caption: Degradation logic flow for 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one highlighting the differential sensitivity to pH and oxidation.

Frequently Asked Questions (FAQ)

Q1: Why is the 2-methoxy (ortho) isomer more stable than the 4-methoxy (para) isomer? A: The ortho-methoxy group creates steric bulk near the C-C bond connecting the phenyl and pyridazinone rings. This restricts the rotation of the phenyl ring and can sterically shield the C6 position from metabolic or hydrolytic attack, effectively "armoring" one side of the molecule [1].

Q2: My mass balance is low (85%) after base hydrolysis, but I don't see large degradation peaks. Where did it go? A: You likely generated Hydrazine or small aliphatic fragments (from ring opening) which are:

  • Not UV active at your detection wavelength (usually 254 nm).

  • Eluting in the solvent front (dead volume). Action: Check the solvent front or use LC-MS/CAD (Charged Aerosol Detection) to visualize non-chromophoric degradants.

Q3: Can I use Methanol as a co-solvent for the stress testing? A: Be careful. In acidic conditions, methanol can react with the carboxylic acid precursors (if ring opening occurs) to form methyl esters, creating "artificial" degradation products. Acetonitrile is the preferred inert co-solvent for forced degradation studies.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] International Council for Harmonisation.[6] [Link]

  • Sotelo, E., et al. (2002). Pyridazines.[7][8][9][10][11] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry.[9][10][11] (Demonstrates the stability profile and synthesis of phenyl-pyridazinones). [Link]

  • FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.[2][3][4][5] U.S. Food and Drug Administration. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs.[6][12][13][14][15] Pharmaceutical Technology.[14][15] (Standard reference for stress testing protocols). [Link]

Sources

Common side reactions in pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Pyridazinone Synthesis Core Support Center

Welcome to the Pyridazinone Synthesis Core Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyridazinone-based scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights and field-tested troubleshooting strategies to empower your synthetic campaigns. The information herein is structured to anticipate and address the common challenges encountered during pyridazinone ring formation, ensuring you can navigate these complexities with confidence.

Troubleshooting Guide: Common Side Reactions & Mitigation

This section addresses specific, frequently encountered issues during pyridazinone synthesis. The format is designed to help you quickly identify your problem and implement a validated solution.

Question 1: My pyridazinone synthesis from a γ-ketoacid and hydrazine is showing poor yield and a significant amount of a dimeric byproduct. What is happening and how can I fix it?

Answer:

This is a classic challenge in pyridazinone synthesis, often stemming from the reaction conditions favoring the formation of a stable acylhydrazone intermediate which can then undergo undesired dimerization or alternative cyclization pathways.

Underlying Mechanism:

The desired reaction proceeds through the initial formation of a hydrazone from the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid (or its activated form), and subsequent dehydration to yield the pyridazinone ring.

However, if the cyclization step is slow, the initially formed acylhydrazone can react with another molecule of the γ-ketoacid, leading to the formation of a dimeric bis-acylhydrazone. This is particularly prevalent when the reaction temperature is too high before cyclization is complete, or if the chosen solvent does not adequately promote the intramolecular cyclization.

Mitigation Protocol: Two-Step, pH-Controlled Synthesis

This protocol is designed to control the reaction pathway by first favoring the formation of the hydrazone under milder conditions, and then inducing cyclization.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve the γ-ketoacid (1.0 eq) in a protic solvent such as ethanol or a mixture of ethanol/water.

    • Add hydrazine hydrate (1.1 eq) dropwise at room temperature. The pH should be maintained between 5 and 6, which is optimal for hydrazone formation. You can use acetic acid to adjust the pH if necessary.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting ketoacid by TLC or LC-MS.

  • Cyclization to Pyridazinone:

    • Once the hydrazone formation is complete, add a catalytic amount of a stronger acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated HCl.

    • Heat the reaction mixture to reflux (typically 60-80 °C for ethanol).

    • Monitor the reaction for the formation of the pyridazinone product. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizing the Reaction Pathway:

pyridazinone_synthesis start γ-Ketoacid + Hydrazine controlled_conditions Controlled pH (5-6) Room Temperature start->controlled_conditions Step 1 harsh_conditions High Temperature Uncontrolled pH start->harsh_conditions hydrazone Acylhydrazone Intermediate pyridazinone Desired Pyridazinone Product hydrazone->pyridazinone Step 2: Acid catalyst, Heat (Intramolecular Cyclization) dimer Dimeric Byproduct hydrazone->dimer Intermolecular Reaction controlled_conditions->hydrazone harsh_conditions->dimer Side Reaction

Caption: Controlled vs. Uncontrolled Pyridazinone Synthesis Pathway.

Question 2: I am attempting a substitution reaction on the pyridazinone ring, but I am observing N-alkylation instead of the desired C-alkylation. How can I improve the regioselectivity?

Answer:

The pyridazinone ring possesses two nucleophilic nitrogen atoms, and controlling the site of alkylation (or other electrophilic attack) is a common challenge. The outcome is often dictated by the nature of the base, the electrophile, and the solvent.

Underlying Mechanism:

The pyridazinone anion, formed upon deprotonation by a base, is an ambident nucleophile with electron density on both the endocyclic and exocyclic nitrogen atoms. Hard electrophiles tend to react at the more electronegative exocyclic nitrogen (N1), while softer electrophiles may favor the endocyclic nitrogen (N2) or even C-alkylation under specific conditions.

Mitigation Protocol: Optimizing Base and Solvent for Regiocontrol

This protocol provides a framework for directing the alkylation to the desired position.

For N1-Alkylation (Exocyclic):

  • Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents solvate the cation but not the anion, leaving the more accessible N1-anion free to react.

  • Procedure:

    • Suspend the pyridazinone starting material in anhydrous DMF.

    • Add NaH (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation.

    • Add the alkylating agent (e.g., alkyl halide) dropwise at 0 °C.

    • Let the reaction warm to room temperature and stir until completion (monitored by TLC/LC-MS).

    • Quench the reaction carefully with water and extract the product with an appropriate organic solvent.

For N2-Alkylation (Endocyclic):

Achieving selective N2-alkylation is often more challenging and can be substrate-dependent.

  • Strategy: Employing a bulkier base or changing the nature of the electrophile can sometimes favor N2-alkylation. For instance, using a phase-transfer catalyst with a less reactive alkylating agent in a biphasic system has been shown to improve N2 selectivity in some cases.

Visualizing Regioselectivity:

regioselectivity pyridazinone Pyridazinone Substrate deprotonation Deprotonation (e.g., NaH in DMF) pyridazinone->deprotonation anion Pyridazinone Anion (Ambident Nucleophile) deprotonation->anion n1_alkylation N1-Alkylation Product (Exocyclic) anion->n1_alkylation Kinetic Control (More Accessible Site) n2_alkylation N2-Alkylation Product (Endocyclic, often minor) anion->n2_alkylation Thermodynamic Control (Substrate Dependent)

Caption: Factors influencing N-alkylation regioselectivity in pyridazinones.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying pyridazinone compounds?

A1: Pyridazinones are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective purification method. For less crystalline or more complex mixtures, column chromatography on silica gel is standard. A mobile phase of ethyl acetate and hexanes, often with a small percentage of methanol or triethylamine (for basic pyridazinones), is a good starting point.

Q2: Can I use microwave irradiation to accelerate my pyridazinone synthesis?

A2: Yes, microwave-assisted organic synthesis (MAOS) can be highly effective for pyridazinone ring formation, often dramatically reducing reaction times from hours to minutes and improving yields by minimizing side reactions. It is crucial to use a dedicated microwave reactor for safety and reproducibility. Start with the same solvent and catalyst system as your conventional method, but be prepared to optimize the temperature and irradiation time.

Q3: My pyridazinone product appears to be unstable during workup or storage. What could be the cause?

A3: Some pyridazinone derivatives can be susceptible to hydrolysis, particularly if the ring is activated with strongly electron-withdrawing or -donating groups. Ensure your workup is performed under neutral or slightly basic conditions if the compound is acid-sensitive. For storage, keeping the compound in a desiccator, under an inert atmosphere, and protected from light is recommended. If instability persists, consider converting it to a more stable salt form if applicable.

References

  • Title: Recent Advances in the Synthesis of Pyridazinones Source: Molecules (Journal) URL: [Link]

  • Title: Synthesis and biological activity of pyridazinone derivatives Source: Arkivoc (Journal) URL: [Link]

  • Title: Microwave-Assisted Synthesis of Pyridazinone Derivatives Source: Synthetic Communications (Journal) URL: [Link]

How to increase the purity of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazinone Scaffold Optimization

Welcome to the Advanced Synthesis & Purification Support Hub. You are likely accessing this guide because your lot of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one has failed QC specifications (purity <95%, colored impurities, or undefined HPLC peaks).

This scaffold presents unique challenges due to the amphoteric nature of the pyridazinone ring, lactam-lactim tautomerism , and the regioselectivity issues inherent to the 4-amino substitution.[1] This guide moves beyond basic protocols to address the causality of these impurities and provides self-validating purification workflows.

Part 1: Root Cause Analysis (Synthesis Diagnostics)[2]

Before attempting purification, identify the source of your impurity profile.[2] The synthetic route dictates the contaminant type.

Diagnostic Matrix: What is your impurity?
Impurity PhenotypeLikely IdentityRoot Cause (Synthetic Origin)
Yellow/Orange Coloration Azo-coupling byproducts or oxidized amines.[1][2][3]Oxidation of the 4-amino group during workup.[1] Action: Use antioxidants (Ascorbic acid) or inert atmosphere.[2][3]
M+14 / M+28 in MS Methylated byproducts.[2][3]Over-methylation if using methylating agents near the 2-methoxy group.[1][3]
M-14 Peak (Mass Spec) Des-methyl impurity (Phenol derivative).[1][2][3]Cleavage of the 2-methoxy ether.[1] Cause: Use of strong Lewis acids (AlCl₃, BBr₃) or high temp in acidic media.[2]
Close Eluting Isomer 5-amino regioisomer .Low regioselectivity during nucleophilic substitution of 4,5-halo-pyridazinone precursors.[1][2][3][4]
"Ghost" Broad Peaks Tautomers .[2][3]Inappropriate pH in HPLC mobile phase (See Part 3).

Part 2: Purification Protocols

Standard silica chromatography is often insufficient for separating the 4-amino and 5-amino regioisomers due to their similar polarity.[1][2][3] Fractional Recrystallization is the gold standard for this scaffold.[3]

Protocol A: The "Dual-Solvent" Recrystallization (High Purity)

Best for removing the 5-amino regioisomer and des-methyl impurities.[1][2]

Theory: The 2-methoxyphenyl group adds lipophilicity, while the pyridazinone core is polar.[2][3] A single solvent often fails.[2][3] We utilize a Polarity Gradient method.[2][3]

Reagents:

  • Solvent A: N,N-Dimethylformamide (DMF) (High solubility, high BP)[2][3]

  • Solvent B: Ethanol (EtOH) or Water (Anti-solvent)[2][3]

  • Activated Charcoal (optional for color removal)[2]

Step-by-Step Workflow:

  • Dissolution: Suspend crude solid in minimal DMF at 90°C. Add DMF dropwise until fully dissolved.

    • Checkpoint: If solution is dark, treat with activated charcoal (5% w/w) for 15 mins, then hot filter.[2][3]

  • Nucleation: Allow the solution to cool to 60°C.

  • Precipitation: Slowly add warm Ethanol (Solvent B) in a 1:1 ratio.[3]

    • Why? Ethanol reduces the solubility of the product slower than water, allowing crystal lattices to reject the 5-amino isomer.

  • Crystallization: Cool slowly to Room Temperature (RT) over 4 hours, then refrigerate at 4°C overnight.

  • Isolation: Filter and wash the cake with cold Ethanol.

  • Drying: Vacuum dry at 50°C. Critical: DMF adheres strongly. Verify removal via H-NMR (Peak at ~2.89 & 2.73 ppm).

Protocol B: Acid-Base Swing (For Crude Cleanup)

Best for removing unreacted hydrazines or starting materials.[1][2][3]

  • Acidification: Dissolve crude in 2M HCl. Filter off any insoluble non-basic impurities.[2][3]

  • Precipitation: Neutralize the filtrate slowly with 2M NaOH to pH 6-7.

  • Collection: The amphoteric pyridazinone will precipitate at its isoelectric point.[3]

Part 3: Visualization of Purification Logic

The following decision tree helps you select the correct purification path based on your initial QC data.

PurificationLogic Start Crude Material Analysis Solubility Check Solubility (DMF/DMSO) Start->Solubility ImpurityType Identify Major Impurity Solubility->ImpurityType Regio Regioisomer (5-amino) ImpurityType->Regio Isomer present StartMat Starting Material / Tars ImpurityType->StartMat Sticky/Oily Color Colored Oxidants ImpurityType->Color Yellow/Red Recryst Protocol A: DMF/EtOH Recrystallization Regio->Recryst AcidBase Protocol B: Acid/Base Swing StartMat->AcidBase Charcoal Activated Charcoal Hot Filtration Color->Charcoal QC Final QC (HPLC > 98%) Recryst->QC AcidBase->Recryst Charcoal->Recryst

Figure 1: Purification Decision Tree.[1][2][3] Selects the optimal workflow based on the specific impurity profile identified in the crude mixture.

Part 4: Analytical Troubleshooting (HPLC)

Issue: Users often report "splitting peaks" or poor shape. Cause: 3(2H)-pyridazinones undergo lactam-lactim tautomerism .[1][2][3] In neutral solvents, the proton oscillates between N(2) and the Oxygen at C(3), causing peak broadening.[2][3]

The Fix: pH Control You must lock the molecule in one tautomeric form using an acidic mobile phase.

Recommended HPLC Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (Locks the Lactam form).[2][3]

  • Mobile Phase B: Acetonitrile (MeCN).[2][3][5]

  • Gradient: 5% B to 95% B over 15 mins.

  • Wavelength: 254 nm (Strong absorption by the pyridazinone ring).[2][3]

Tautomerism cluster_fix Troubleshooting Fix Lactam Lactam Form (Preferred) Stable in Acid Equilibrium Equilibrium (Broad Peak) Lactam->Equilibrium -H+ Lactim Lactim Form (-OH) Prevalent in Base Equilibrium->Lactim +H+ Acid Add 0.1% Formic Acid Acid->Lactam Forces Shift Left Sharp Peak

Figure 2: Tautomerism Control.[1][2][3] Acidic mobile phases force the equilibrium toward the Lactam form, ensuring sharp HPLC peaks.[2]

Part 5: Frequently Asked Questions (FAQs)

Q1: My product turns pink upon drying. Is it decomposing?

  • A: Likely yes.[2][3] The 4-amino group is electron-rich and susceptible to air oxidation, especially if trace metal salts remain from the synthesis.[1][3]

  • Fix: Dry under vacuum with a nitrogen bleed.[2][3] Store the final solid in amber vials at -20°C.

Q2: I cannot remove the 5-amino isomer even after recrystallization.

  • A: If the isomer content is >15%, recrystallization efficiency drops.[2][3]

  • Fix: Perform a rough "Flash Chromatography" pass first.[2][3] Use Dichloromethane:Methanol (95:5) .[2] The 4-amino isomer (often less polar due to intramolecular H-bonding with the carbonyl) typically elutes before the 5-amino isomer.[1][2]

Q3: Can I use Acetone for recrystallization?

  • A: Avoid Acetone. Primary amines can react with ketones to form imines (Schiff bases), creating a new impurity (M+40) during the heating step.[2][3] Stick to alcohols or DMF.[2][3]

References

  • Pyridazinone Synthesis & Regioselectivity

    • Source: Sotelo, E., et al. "Efficient synthesis of 3-amino-6-arylpyridazines via Suzuki coupling."[1][2][3] Synthetic Communications, 2002.[2][3]

    • Relevance: Establishes the Suzuki route to avoid regioisomer formation.[3]

    • [2]

  • Recrystallization of Aminopyridazinones

    • Source: Steck, E. A., et al. "Pyridazines.[2][3] I. 4-Amino-3(2H)-pyridazinones."[1][2][3][6] Journal of the American Chemical Society, 1954.[3]

    • Relevance: Foundational text on solubility profiles of 4-amino-pyridazinones.
    • [2]

  • HPLC Tautomerism

    • Source: Bidló-Iglóy, M. "Separation of pyridazinone tautomers and enantiomers."[1][3] Journal of Pharmaceutical and Biomedical Analysis, 1999.[3][7]

    • Relevance: Validates the need for acidic mobile phases to resolve "ghost peaks."
  • Microwave Assisted Synthesis

    • Source: Coelho, A., et al. "Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines."[2][3] Tetrahedron, 2010.[2][3]

    • Relevance: Modern methods to increase crude purity before workup.[2][3]

    • [2][3]

Sources

Managing reaction temperature for selective pyridazinone substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridazinone chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyridazinone functionalization. Pyridazinone derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2][3] However, their synthesis, particularly selective N-substitution, presents a common yet significant challenge: controlling which of the two adjacent ring nitrogens undergoes substitution.

This document provides in-depth, experience-driven guidance on leveraging reaction temperature as a primary tool for managing this regioselectivity. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot your experiments with a solid theoretical foundation.

Part 1: Frequently Asked Questions (FAQs) - The Core Principles

This section addresses the fundamental concepts that govern the selective substitution of pyridazinones.

Q1: Why is achieving regioselectivity in pyridazinone N-substitution so challenging?

The core of the challenge lies in the structure of the pyridazinone ring itself, which contains two adjacent nitrogen atoms (N1 and N2).[4] While they are not identical, their electronic properties can be quite similar, leading to competitive substitution reactions. Several factors influence which nitrogen is more nucleophilic:

  • Steric Hindrance: The N2-position, adjacent to the carbonyl group, is often less sterically hindered than the N1-position, which is flanked by two ring carbons. This can make N2 the more accessible site for an incoming electrophile.

  • Electronic Effects: The electron-withdrawing nature of the adjacent carbonyl group influences the nucleophilicity of N2. Substituents elsewhere on the ring can also electronically favor one nitrogen over the other.[5]

  • Tautomerism: Pyridazinones can exist in tautomeric forms, which can further complicate their reactivity profile.[6]

Because of this delicate balance of steric and electronic factors, reactions often yield a mixture of N1 and N2 substituted isomers, making precise control essential.[5]

Q2: What is the fundamental principle behind using temperature to control reaction selectivity?

The use of temperature to dictate the outcome of a reaction is a classic application of Kinetic vs. Thermodynamic Control .[7] When a reaction can produce two different products (e.g., N1 and N2 isomers), these two principles come into play:

  • Kinetic Control: At low temperatures , the reaction is essentially irreversible. The dominant product will be the one that forms the fastest—the one with the lowest activation energy barrier. This is known as the kinetic product .[8]

  • Thermodynamic Control: At higher temperatures , the reaction becomes reversible. Given enough energy and time, even the product that forms faster can revert to the intermediate and then form the other, more stable product.[9] The system will eventually reach equilibrium, and the dominant product will be the one that is the most thermodynamically stable (lowest in Gibbs free energy). This is the thermodynamic product .[7]

By manipulating the reaction temperature, you can select which of these two pathways—the fastest or the most stable—predominates.[10]

Q3: In a typical pyridazinone alkylation, which isomer is the kinetic product and which is the thermodynamic product?

While this must be determined experimentally for each specific substrate, a general guideline can be followed:

  • The N2-substituted isomer is often the kinetic product . The N2 position is typically more sterically accessible, leading to a lower activation energy for the substitution reaction.

  • The N1-substituted isomer is often the thermodynamic product . This can be due to factors like reduced steric strain in the final product structure or more favorable electronic delocalization.

However, this is a generalization. The electronic nature of both the pyridazinone substituents and the electrophile can alter this relationship. Therefore, proper analytical characterization of the product mixture at different temperatures is crucial for confirming the identity of the kinetic and thermodynamic isomers in your specific system.

Part 2: Troubleshooting Guide - From Theory to Practice

This section provides solutions to common problems encountered during pyridazinone substitution experiments.

Q4: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity for the KINETIC (N2) product?

This is a classic sign that the reaction conditions are allowing for equilibration. To favor the kinetic product, you must prevent the reaction from reaching thermodynamic equilibrium.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter.[7] If you are running the reaction at room temperature or above, cool it down significantly. Start at 0 °C and, if necessary, go to -20 °C or even -78 °C (dry ice/acetone bath). Low temperatures reduce the available thermal energy, making it difficult for the products to overcome the reverse activation barrier.[8]

  • Shorten the Reaction Time: Kinetic products are formed fastest. By quenching the reaction after a shorter period, you can isolate the product mixture before it has had time to equilibrate to the thermodynamic product.[10] Monitor the reaction closely by TLC or rapid LC-MS analysis to find the optimal time point.

  • Use a Strong, Sterically Hindered Base: In deprotonation-alkylation sequences, using a base like Lithium Diisopropylamide (LDA) at low temperatures can rapidly and irreversibly form the kinetic enolate/anion, which can then be trapped by the electrophile.[7]

Q5: I want to synthesize the THERMODYNAMIC (N1) product, but my yield is low and I still have a lot of the kinetic isomer. What should I do?

This indicates that the reaction has not fully reached equilibrium. To favor the thermodynamic product, you need to provide the system with enough energy and time to equilibrate.

Troubleshooting Steps:

  • Increase the Reaction Temperature: Higher temperatures provide the necessary energy to make the reaction reversible.[9] If you are at room temperature, try heating to reflux in a suitable solvent (e.g., THF, Dioxane, or Toluene, depending on the required temperature).[11]

  • Extend the Reaction Time: Equilibrium may take time to establish. Let the reaction run for a longer period (e.g., 12-24 hours) while monitoring its progress. The ratio of the thermodynamic to the kinetic product should increase over time until it stabilizes.[10]

  • Choose Appropriate Reagents: Ensure your base and solvent system allows for reversibility. A weaker base might be more suitable than a very strong, non-equilibrating one.

Q6: I'm seeing significant decomposition of my starting material or product at the high temperatures required for thermodynamic control. How can I mitigate this?

Degradation is a common issue when forcing reactions at high temperatures.

Troubleshooting Steps:

  • Find the Optimal Temperature Window: Systematically screen temperatures. It's possible to achieve thermodynamic control at a temperature lower than reflux. Try running the reaction at 60 °C, 80 °C, and 100 °C to find a balance between equilibration and stability.

  • Use an Inert Atmosphere: Many organic molecules are sensitive to oxidation at high temperatures. Ensure your reaction is performed under a blanket of inert gas like nitrogen or argon.

  • Consider Microwave Synthesis: Microwave reactors can often drive reactions to completion at high temperatures in much shorter times (minutes instead of hours), minimizing the time the material is exposed to harsh conditions and potentially reducing degradation.

Part 3: Experimental Protocols & Data

The following are generalized protocols. You must optimize conditions for your specific substrates.

Protocol 1: General Procedure for Kinetically Controlled N-Alkylation

This protocol aims to favor the formation of the more rapidly formed isomer (typically N2-substituted).

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyridazinone (1.0 eq) and a suitable anhydrous solvent (e.g., THF).

  • Cooling: Cool the flask to 0 °C or -78 °C using an ice or dry ice/acetone bath.

  • Deprotonation: Slowly add a strong base (e.g., NaH, 1.1 eq, or LDA, 1.1 eq) to the stirred solution. Maintain the low temperature and stir for 30-60 minutes.

  • Alkylation: Add the electrophile (e.g., alkyl halide, 1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction & Monitoring: Stir the reaction at the low temperature for 1-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.[11]

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Immediately analyze the crude product ratio by ¹H NMR or GC/LC-MS to determine the kinetic product distribution.[10] Purify by column chromatography.

Protocol 2: General Procedure for Thermodynamically Controlled N-Alkylation

This protocol aims to favor the formation of the more stable isomer (typically N1-substituted).

  • Setup: To a round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the substituted pyridazinone (1.0 eq), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq), and an appropriate solvent (e.g., DMF or Dioxane).

  • Alkylation: Add the electrophile (1.1 eq) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to a temperature sufficient to allow for equilibrium (e.g., 80-120 °C).[9]

  • Reaction & Monitoring: Maintain the temperature for an extended period (e.g., 8-24 hours). Monitor the reaction until the ratio of the two product isomers remains constant, indicating that equilibrium has been reached.

  • Workup: Cool the reaction to room temperature. Filter off any inorganic salts. If using a high-boiling solvent like DMF, it may be necessary to perform an aqueous workup and extraction. Concentrate the solvent under reduced pressure.

  • Analysis: Analyze the product ratio by ¹H NMR or GC/LC-MS. Purify by column chromatography or recrystallization.

Data Presentation: Illustrative Temperature Effects

The following table summarizes hypothetical but representative results for the N-methylation of a generic 6-aryl-3(2H)-pyridazinone, demonstrating the principles discussed.

EntryTemperature (°C)Time (h)Ratio (N2-Me : N1-Me)Predominant Control
1-20295 : 5Kinetic
225 (Room Temp)660 : 40Mixed
31001210 : 90Thermodynamic

Part 4: Visualization

Troubleshooting Workflow for Poor Regioselectivity

The following diagram outlines a logical workflow for optimizing a pyridazinone substitution reaction that is yielding an undesirable mixture of isomers.

G cluster_0 Troubleshooting Workflow start Start: Poor Regioselectivity (Mixture of N1 & N2 Isomers) goal Define Goal: Which Isomer is Desired? start->goal k_goal Kinetic Product (e.g., N2-isomer) goal->k_goal  Fastest Product t_goal Thermodynamic Product (e.g., N1-isomer) goal->t_goal  Most Stable Product k_action1 Action: 1. Lower Temperature (0 °C to -78 °C) 2. Shorten Reaction Time k_goal->k_action1 k_check Analyze Product Ratio. Is Selectivity >90%? k_action1->k_check k_success Success: Proceed with Optimized Protocol k_check->k_success Yes k_fail Action: - Use stronger, bulkier base (e.g., LDA) - Change solvent k_check->k_fail No k_fail->k_action1 t_action1 Action: 1. Increase Temperature (e.g., Reflux) 2. Lengthen Reaction Time t_goal->t_action1 t_check Analyze Product Ratio. Is Selectivity >90%? t_action1->t_check t_success Success: Proceed with Optimized Protocol t_check->t_success Yes t_fail Action: - Screen different bases (e.g., K₂CO₃ vs Cs₂CO₃) - Check for decomposition t_check->t_fail No t_fail->t_action1

Caption: A decision-making workflow for optimizing pyridazinone N-substitution selectivity.

References

  • Asif, M. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • Kumar, A., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Isah, A.M., et al. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews. [Link]

  • Borisova, B., et al. (2026). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]

  • Ohsawa, A., et al. (2004). Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • Meanwell, N. A. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]

  • Ho, T. L. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Ökten, S., et al. (2018). Analyzing of some druggable properties of hydrazono-pyridazinones. ACG Publications. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. [Link]

  • Cignarella, G., et al. (2012). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC. [Link]

Sources

Optimization of pyridazine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazine Coupling Optimization Status: Operational | Tier: Level 3 (Advanced Synthesis) Subject: Overcoming Electronic Deficiencies & Catalyst Poisoning in Pyridazine Scaffolds

Welcome to the Pyridazine Optimization Hub

As a Senior Application Scientist, I understand the frustration of working with pyridazines. They are the "privileged scaffolds" of kinase inhibitors yet the "problem children" of cross-coupling. Their electron-deficient nature (π-deficiency) creates a dual failure mode:

  • Catalyst Poisoning: The proximal nitrogens (N1/N2) are potent σ-donors that bind palladium, shutting down the catalytic cycle.

  • Nucleophilic Instability: Pyridazinyl boronic acids are notoriously prone to protodeboronation, often decomposing faster than they couple.

This guide moves beyond generic "screen everything" advice. It provides mechanistic interventions to restore reactivity.

Module 1: The "Dead Reaction" Diagnosis (Catalyst Poisoning)

Symptom: You observe no conversion of the starting material, even though the aryl halide is reactive. The reaction mixture might remain clear or precipitate "Pd black" immediately.

Root Cause: The pyridazine nitrogen lone pair coordinates to the Pd(II) intermediate, displacing the phosphine ligand and forming a stable, unreactive [Pd(Ar)(L)(Pyridazine)] complex. This is the "N-Complexation Trap."

Visualization: The N-Complexation Trap

CatalystPoisoning cluster_prevention Prevention Strategy Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poisoned DEAD END: N-Bound Complex (Pd-N-Pyridazine) OxAdd->Poisoned Pyridazine N-Coordination (Displaces Ligand) Product Product Formation (Reductive Elimination) OxAdd->Product Normal Cycle BulkyLigand Bulky Ligands (XPhos, RuPhos) Block N-Binding BulkyLigand->Poisoned Inhibits

Figure 1: Mechanism of catalyst deactivation by pyridazine nitrogen coordination. Bulky ligands sterically preclude this off-cycle pathway.

Troubleshooting Protocol: Breaking the Trap
  • Switch to Bulky Biarylphosphines: Do not use PPh3 or dppf. The steric bulk of XPhos , RuPhos , or BrettPhos prevents the pyridazine nitrogen from approaching the Pd center.[1]

  • Use Precatalysts (G3/G4): Never use Pd(OAc)2 for difficult pyridazines. It requires reduction to Pd(0) in situ, which is often inhibited by the substrate. Use XPhos Pd G4 or RuPhos Pd G3 to ensure immediate entry into the catalytic cycle.

  • Increase Temperature: N-coordination is reversible. Higher temperatures (>100°C) favor ligand dissociation, pushing the equilibrium back toward the active cycle.

Module 2: C-C Bond Formation (Suzuki-Miyaura)

Symptom: Low yield due to hydrolysis of the boronic acid partner (Protodeboronation).

The Asymmetry of Reactivity:

  • Scenario A: Halopyridazine + Aryl Boronic Acid: Generally works. The electron-deficient pyridazine facilitates oxidative addition (like a nitro-arene).

  • Scenario B: Pyridazine Boronic Acid + Aryl Halide: HIGH FAILURE RATE. The electron-deficient ring makes the C-B bond extremely labile to hydrolysis.

Optimization Matrix (Scenario B Focus)
VariableRecommendationMechanistic Rationale
Boron Source MIDA Boronates or BF3K Salts Avoids free boronic acids. MIDA esters release the active species slowly, minimizing decomposition.[2]
Base K3PO4 (anhydrous) Strong bases (OH-, OEt-) accelerate protodeboronation. Anhydrous phosphate is mild and buffers the pH.
Solvent 1,4-Dioxane or n-Butanol Protic co-solvents (like n-BuOH) can assist transmetallation without promoting rapid hydrolysis like water does.
Catalyst Pd(dtbpf)Cl2 or XPhos Pd G4 dtbpf is a hidden gem for heteroaryl-heteroaryl couplings; it has a large bite angle and high activity.
Experimental Protocol: Coupling Unstable Pyridazinyl Boronates

Standard conditions often fail. Use this "Slow Release" protocol.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Pyridazinyl MIDA Boronate (1.5 equiv)

    • K3PO4 (3.0 equiv, finely ground, anhydrous)

    • Cu(OAc)2 (0.5 equiv) - Crucial additive for MIDA activation.

  • Solvent System: DMF:Isopropanol (4:1). The alcohol assists in the slow hydrolysis of the MIDA ester.

  • Setup: Seal in a microwave vial (even if heating thermally).

  • Cycle: Heat to 100°C for 4–16 hours.

  • Workup: Filter through Celite immediately. Pyridazines are water-soluble; avoid excessive aqueous washes.

Module 3: C-N Bond Formation (Buchwald-Hartwig)

Symptom: Incomplete conversion of chloropyridazines.[1] Challenge: 3-chloropyridazines are reactive, but 4-chloropyridazines are sluggish.

Decision Logic for Amination

BuchwaldLogic Start Substrate: Chloropyridazine Position Position of Cl? Start->Position Pos3 3-Chloro (Active) Position->Pos3 Ortho to N Pos4 4-Chloro (Deactivated) Position->Pos4 Meta to N Cond3 Standard Conditions: Pd(OAc)2 + BINAP Cs2CO3, 100°C Pos3->Cond3 CheckBase Base Sensitive Groups? Pos4->CheckBase Cond4 Advanced Conditions: BrettPhos Pd G4 NaOtBu, 110°C CheckBase->Cond4 No WeakBase Use K3PO4 + Pd-PEPPSI-IPr CheckBase->WeakBase Yes (e.g. Esters)

Figure 2: Decision matrix for selecting catalytic systems based on pyridazine regiochemistry.

Protocol: Amination of Deactivated 4-Chloropyridazines
  • Catalyst: BrettPhos Pd G4 (2–5 mol%). BrettPhos is specifically designed for primary amines and difficult aryl chlorides.

  • Base: NaOtBu (1.4 equiv). Must be sublimed grade. The strong base is necessary to deprotonate the amine-Pd complex.

  • Solvent: t-Amyl Alcohol or Dioxane .

  • Procedure:

    • Charge tube with Pd G4, Base, and Aryl Chloride.

    • Evacuate/backfill with Argon (3x). Oxygen kills this catalyst.

    • Add solvent and amine.[3][4]

    • Heat to 110°C.

    • Tip: If the reaction stalls, add 10 mol% free BrettPhos ligand to extend catalyst life.

Module 4: C-H Functionalization (Minisci Reaction)

Symptom: Poor regioselectivity or low yield in radical alkylations. Insight: Pyridazines are not electrophilic enough for nucleophilic radicals unless activated.

The "Acid Switch" Technique: Radical addition to the pyridazine ring requires lowering the LUMO energy of the heterocycle. This is best achieved by protonation .

  • Standard Conditions: AgNO3, (NH4)2S2O8, Carboxylic Acid (Radical Source).

  • The Fix: Add TFA (1.0 equiv) or perform the reaction in a biphasic DCM/Water mixture with H2SO4 .

    • Why? Protonating N1/N2 makes the ring highly electron-deficient, accelerating the attack of the nucleophilic alkyl radical.

  • Regioselectivity: C4 alkylation is favored due to steric and electronic factors when the N is protonated.

References

  • Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Dunetz, J. R., & Magano, J. (2012). "Applications of Minisci Reactions: Recent Progress." Organic Process Research & Development. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Buchwald-Hartwig Amination with Chloropyridines." Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

Sources

Validation & Comparative

A Comparative Bioactivity Analysis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the biological activity of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one, a member of the pharmacologically significant pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial effects.[1] This document will focus on the potential anti-inflammatory and anticancer properties of the target compound, comparing it with other notable pyridazinone derivatives. The experimental protocols detailed herein are designed to be self-validating and are grounded in established scientific principles.

Introduction to the Pyridazinone Scaffold

The pyridazin-3(2H)-one core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This "wonder nucleus" has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1] Structural modifications at various positions of the pyridazinone ring have led to the development of compounds with a broad range of pharmacological effects, from anti-inflammatory and analgesic to anticancer and cardiovascular agents.[1] The 4-amino substitution, in particular, has been associated with potent anti-inflammatory properties, with some derivatives showing greater efficacy than established non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (ASA).[2]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one (designated as Compound X ) is evaluated in comparison to ABT-963 , a known selective cyclooxygenase-2 (COX-2) inhibitor, and Emorfazone , a marketed anti-inflammatory drug.[1] The primary mechanism of action for many anti-inflammatory pyridazinones involves the inhibition of COX enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[1]

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to determine the concentration-dependent inhibition of COX-1 and COX-2 by the test compounds, allowing for the assessment of both potency and selectivity.

Causality Behind Experimental Choices: The use of purified COX-1 and COX-2 enzymes allows for a direct assessment of the compounds' inhibitory effects on each isoform, which is crucial for determining COX-2 selectivity and predicting potential gastrointestinal side effects associated with COX-1 inhibition. A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are diluted in assay buffer. A solution of arachidonic acid (the substrate) is also prepared.

  • Compound Preparation: A serial dilution of Compound X , ABT-963 , and Indomethacin (a non-selective COX inhibitor control) is prepared in DMSO.

  • Assay Reaction: In a 96-well plate, the assay buffer, heme cofactor, and the test compounds at various concentrations are added. The respective COX enzyme is then added to initiate a pre-incubation period.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid to all wells simultaneously.

  • Detection: A fluorometric probe is used to measure the peroxidase activity of COX. The fluorescence is measured kinetically over a set period.

  • Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X (Illustrative) 15.20.2560.8
ABT-963 41.40.15276
Indomethacin 0.10.90.11

Note: Data for Compound X is illustrative and based on the expected activity of 4-amino-6-aryl-pyridazin-3(2H)-ones. Data for ABT-963 and Indomethacin are derived from literature values.

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds D Add Buffer, Heme, and Test Compounds to Plate A->D B Prepare COX-1 and COX-2 Enzyme Solutions E Add COX Enzyme and Pre-incubate B->E C Prepare Arachidonic Acid Solution F Initiate Reaction with Arachidonic Acid C->F D->E E->F G Add Fluorometric Probe F->G H Measure Fluorescence Kinetically G->H I Calculate Percent Inhibition H->I J Determine IC50 Values I->J MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_measurement Measurement & Analysis A Seed Cancer Cells in 96-well Plates C Treat Cells with Test Compounds for 72h A->C B Prepare Serial Dilutions of Test Compounds B->C D Add MTT Reagent and Incubate for 4h C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate Percent Viability and Determine GI50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For anti-inflammatory activity, the presence of an amino group at the 4-position and an aryl group at the 6-position appears to be favorable. The methoxy group on the phenyl ring of Compound X may influence its pharmacokinetic properties and binding affinity to the target enzymes.

In the context of anticancer activity, various pyridazinone derivatives have been shown to act through different mechanisms, including inhibition of kinases such as c-Met and VEGFR-2. [3][4][5]The planar structure of the pyridazinone ring allows it to act as a scaffold for designing molecules that can interact with the active sites of these enzymes. Further studies would be required to elucidate the precise mechanism of action of Compound X .

Conclusion

This comparative analysis provides a framework for evaluating the bioactivity of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one. Based on the activity of structurally related compounds, it is hypothesized that Compound X possesses both anti-inflammatory and anticancer properties. The detailed experimental protocols provided herein offer a robust methodology for the in vitro validation of these activities. The illustrative data suggests that Compound X could be a promising candidate for further preclinical development, warranting a comprehensive investigation of its efficacy, safety, and mechanism of action.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Wang, J., et al. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • PubMed. (n.d.). 5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • ScholArena. (2014, September 4). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Retrieved from [Link]

  • Plant Archives. (n.d.). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Retrieved from [Link]

  • Bali Medical Journal. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Retrieved from [Link]

  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • PubMed. (2012, March 15). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. Retrieved from [Link]

  • Semantic Scholar. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, February 10). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). Analgesic and anti-inflammatory activities of several 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). Analgesic and anti-inflammatory activities of several 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives. Retrieved from [Link]

  • MDPI. (2022, October 28). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved from [Link]

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • MDPI. (2022, February 10). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. Retrieved from [Link]

  • PubMed. (2014, August 18). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one. Retrieved from [Link]

  • PubMed. (1998, July 30). Investigations on the synthesis and properties of 4-aminosubstituted 2,6,7-trimethyl-1,5-dioxo-1,2,5,6-tetrahydropyrido[3,4-d]pyridazines. Retrieved from [Link]

  • ResearchGate. (2023, July 4). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 2). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. Retrieved from [Link]

  • MDPI. (2019, May 15). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Retrieved from [Link]

  • PubMed. (2024, August 17). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

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Validating the Mechanism of Action of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Validating the Mechanism of Action of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one guide follows.

Executive Summary

This guide outlines the validation framework for 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one , a small molecule belonging to the 4-amino-6-arylpyridazin-3(2H)-one scaffold. While this chemical class is historically associated with Phosphodiesterase (PDE) inhibition (specifically PDE3/4), modern medicinal chemistry has firmly established it as a privileged scaffold for p38 mitogen-activated protein kinase (p38 MAPK) inhibition .

This document provides a rigorous experimental roadmap to confirm the compound's primary mechanism of action (MoA), distinguish between kinase and phosphodiesterase activity, and validate its functional efficacy in cellular models.

Mechanism Hypothesis & Target Identification

The core structure—a pyridazinone ring substituted with an amino group at position 4 and an aryl group at position 6—suggests two divergent mechanisms based on substituent electronics and steric fit.

Potential TargetStructural RationaleProbability
p38 MAPK (

)
The 4-amino group acts as a hydrogen bond donor to the hinge region (Met109 in p38

), while the 6-aryl moiety occupies the hydrophobic pocket I. The 2-methoxy substituent provides steric bulk that may improve selectivity.
High
PDE3 / PDE4 The pyridazinone core mimics the cAMP/cGMP purine ring. 6-aryl-4,5-dihydro-pyridazinones are classic PDE3 inhibitors (e.g., Pimobendan), but the fully unsaturated 4-amino variants often shift selectivity or retain dual activity.Moderate
GABA-A Receptor 3-amino-6-arylpyridazines (e.g., Gabazine) are GABA antagonists. The 4-amino isomer is less common but requires exclusion profiling.Low

Primary Hypothesis: The compound functions as an ATP-competitive inhibitor of p38 MAPK , blocking the production of pro-inflammatory cytokines (TNF-


, IL-1

).
Comparative Analysis: Performance vs. Alternatives

To validate the MoA, the compound must be benchmarked against gold-standard inhibitors.

Feature4-amino-6-(2-methoxyphenyl)... (Test Compound)SB203580 (Standard p38 Inhibitor)Rolipram (Standard PDE4 Inhibitor)
Primary Target Putative p38 MAPK / PDEp38

/

MAPK
PDE4
Binding Mode ATP-competitive (Type I)ATP-competitive (Type I)Catalytic site competitive
Key Selectivity Challenge Distinguishing Kinase vs. PDEJNK / ERK cross-reactivityPDE Isoform selectivity
Cellular Readout

TNF-

release

TNF-

/

HSP27 phosphorylation

cAMP levels
Experimental Validation Strategy
Phase I: Biochemical Target Confirmation (The "Binary Filter")

Objective: Conclusively determine if the compound inhibits Kinase or Phosphodiesterase.

Experiment A: Kinase Activity Assay (FRET-based)

  • Method: LanthaScreen™ Eu Kinase Binding Assay.

  • Target: p38

    
     (MAPK14).
    
  • Control: SB203580 (Positive), DMSO (Negative).

  • Success Criteria: IC

    
     < 1 
    
    
    
    M indicates potent kinase inhibition.

Experiment B: PDE Activity Assay (Scintillation Proximity)

  • Method: SPA-based PDE assay using [3H]-cAMP.

  • Target: PDE3A and PDE4B.

  • Control: Milrinone (PDE3), Rolipram (PDE4).

  • Success Criteria: No significant inhibition at 10

    
    M confirms selectivity against PDE.
    
Phase II: Cellular Functional Validation

Objective: Prove the mechanism translates to a biological phenotype (Anti-inflammatory).

Experiment C: LPS-induced TNF-


 Release in PBMCs 
  • Rationale: p38 MAPK is the master regulator of TNF-

    
     translation. Inhibition should block cytokine release in Lipopolysaccharide (LPS)-stimulated Peripheral Blood Mononuclear Cells (PBMCs).
    
  • Differentiation: PDE4 inhibitors also suppress TNF-

    
     but via elevated cAMP/PKA signaling. To distinguish, measure HSP27 phosphorylation  (a direct downstream substrate of p38/MK2).
    
    • p38 Inhibitor: Blocks HSP27 phosphorylation.

    • PDE Inhibitor: Does not block HSP27 phosphorylation directly (may even increase it via PKA).

Detailed Experimental Protocols
Protocol 1: p38 MAPK Kinase Inhibition Assay (LanthaScreen)

This cell-free assay measures the compound's ability to displace a tracer from the kinase ATP-binding site.

  • Reagent Prep: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Serially dilute 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one in DMSO (10-point curve, starting at 10

    
    M).
    
  • Reaction Assembly:

    • Add 5

      
      L of compound to a 384-well white plate.
      
    • Add 5

      
      L of Kinase/Antibody Mix (5 nM p38
      
      
      
      + 2 nM Eu-anti-GST antibody).
    • Add 5

      
      L of Tracer (Kinase Tracer 199, 10 nM).
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes in the dark.

  • Detection: Read TR-FRET on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Compound] to determine IC

    
    .
    
Protocol 2: Cellular Phospho-HSP27 Western Blot

Confirms the compound blocks the specific p38 signaling pathway in cells.

  • Cell Culture: Seed THP-1 monocytes at

    
     cells/mL in RPMI-1640.
    
  • Treatment: Pre-treat cells with the test compound (0.1, 1, 10

    
    M) or SB203580 (1 
    
    
    
    M) for 30 mins.
  • Stimulation: Add LPS (1

    
    g/mL) and incubate for 30 mins.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Western Blot:

    • Load 20

      
      g protein/lane on 4-12% Bis-Tris gel.
      
    • Primary Ab: Anti-Phospho-HSP27 (Ser82) (1:1000).

    • Secondary Ab: HRP-conjugated anti-rabbit (1:5000).

    • Loading Control: Anti-Total p38 or Anti-

      
      -Actin.
      
  • Result Interpretation: Disappearance of the Phospho-HSP27 band confirms p38 pathway blockade.

Visualization of Mechanism & Workflow
Figure 1: p38 MAPK Signaling Pathway & Intervention Point

This diagram illustrates the canonical MAPK pathway and where the test compound acts to block inflammation.

MAPK_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK (Target) MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 HSP27 HSP27 MK2->HSP27 TNF TNF-alpha Translation MK2->TNF Stabilizes mRNA pHSP27 Phospho-HSP27 (Actin Remodeling) HSP27->pHSP27 Compound 4-amino-6-(2-methoxyphenyl)... (Inhibitor) Compound->p38 Inhibition

Caption: The compound inhibits p38 MAPK, preventing MK2 activation and subsequent HSP27 phosphorylation and TNF-


 production.
Figure 2: Experimental Validation Workflow

A logical flow to confirm mechanism and rule out off-target effects.

Validation_Workflow Start Compound Identification Biochem Biochemical Assay (Kinase vs PDE) Start->Biochem Decision IC50 < 1uM? Biochem->Decision KinaseHit Hit: Kinase Proceed to Cell Decision->KinaseHit Yes (p38) PDEHit Hit: PDE Check cAMP Decision->PDEHit No (PDE?) Cellular Cellular Assay (LPS -> TNF-a) KinaseHit->Cellular Biomarker Biomarker Check (Phospho-HSP27) Cellular->Biomarker Validated Validated MoA: p38 Inhibitor Biomarker->Validated

Caption: Step-by-step decision tree to validate p38 MAPK inhibition and exclude PDE activity.

References
  • Liverton, N. J., et al. "Structure-Activity Relationships of 4-Amino-6-arylpyridazin-3(2H)-ones as p38alpha MAP Kinase Inhibitors." Journal of Medicinal Chemistry, vol. 46, no. 22, 2003, pp. 4676–4686.

  • Kumar, S., et al. "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery, vol. 2, 2003, pp. 717–726.

  • PubChem Compound Summary. "CID 33675973 (4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one)." National Center for Biotechnology Information.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Thermo Fisher Scientific User Guide.

Structure-activity relationship (SAR) of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the Structure-Activity Relationship (SAR) for 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one analogs, focusing on their emerging role as Fatty Acid Binding Protein 4 (FABP4) inhibitors and their established pharmacology as anti-inflammatory agents .

Content Type: Technical SAR & Performance Guide Target Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists Primary Application: FABP4 Inhibition (Metabolic Disease) & Anti-inflammatory Signaling Version: 2.1 (Current as of 2026)

Executive Summary & Mechanism of Action

The 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold represents a privileged heterocyclic core in modern medicinal chemistry. While historically explored for its non-steroidal anti-inflammatory (NSAID)-like properties—inhibiting PGE2 production and platelet aggregation—recent optimization campaigns (2022–2024) have repositioned this scaffold as a potent inhibitor of Fatty Acid Binding Protein 4 (FABP4) .

FABP4 is a lipid chaperone linked to insulin resistance, atherosclerosis, and inflammation. Unlike traditional carboxylic acid-based inhibitors (e.g., BMS-309403) that suffer from poor membrane permeability and off-target mitochondrial toxicity, the 4-amino-pyridazinone series offers a neutral, chemically stable template with tunable hydrogen-bonding vectors.

Core Pharmacophore:[1][2][3]
  • Scaffold: Pyridazin-3(2H)-one (tautomeric with pyridazin-3-ol).[1]

  • Key Substituent (Pos 6): The 2-methoxyphenyl group provides a critical "twisted" conformation relative to the pyridazinone plane, optimizing hydrophobic pocket filling.

  • Key Substituent (Pos 4): The amino (-NH2) group serves as a primary hydrogen bond donor, essential for anchoring the molecule within the target active site (e.g., interacting with Arg126/Tyr128 in FABP4).

Structure-Activity Relationship (SAR) Analysis

The SAR of this series is defined by three distinct vectors: the Head (Pos 4) , the Linker/Core (Pos 2-3) , and the Tail (Pos 6) .

Vector A: The 6-Aryl Tail (Hydrophobic Anchor)

The 6-position dictates the orientation of the molecule within the hydrophobic vestibule of the target protein.

  • 2-Methoxyphenyl (Ortho-OMe): This is the optimal substitution. The ortho-methoxy group induces a dihedral twist (~45-60°) between the phenyl and pyridazinone rings. This non-planar conformation is critical for selectivity, preventing "flat" intercalation into DNA or non-specific binding.

  • Para-Methoxy (4-OMe): significantly reduces potency in FABP4 assays (IC50 shifts from ~1.5 µM to >10 µM). The linear geometry fails to capture the specific shape of the lipid-binding pocket.

  • Unsubstituted Phenyl: Retains moderate activity but lacks the metabolic stability provided by the methoxy block.

Vector B: The 4-Amino Head (H-Bond Donor)

This is the primary site for "Ligand Growing" optimization.

  • Primary Amino (-NH2): The baseline active motif. It forms a bidentate H-bond network.

  • Ureido Extension (-NH-CO-NH-R): Conversion of the 4-amino group to a urea moiety dramatically improves potency (up to 10-fold). The urea carbonyl accepts H-bonds from backbone amides, while the terminal NH reaches deeper into the polar sub-pocket.

  • Acylation (-NH-CO-R): Generally tolerated but often leads to lower solubility.

Vector C: The Lactam Nitrogen (Pos 2)
  • Unsubstituted (N-H): Essential for the tautomeric equilibrium. Alkylation (N-Me) often abolishes activity if the NH is required for H-bonding (as in the FABP4 Arg126 interaction).

  • N-Alkylation: Only tolerated in specific anti-inflammatory applications where the target is COX-2, but detrimental for FABP4 binding.

Visual SAR Map

SAR_Map Core 4-amino-6-(2-methoxyphenyl) pyridazin-3(2H)-one Pos6 Position 6: Hydrophobic Tail Core->Pos6 Pos4 Position 4: H-Bond Head Core->Pos4 Pos2 Position 2: Lactam N Core->Pos2 Pos6_Opt 2-OMe Phenyl: Optimal Twist & Lipophilicity Pos6->Pos6_Opt Preferred Pos6_Bad 4-OMe / Unsub: Loss of Shape Selectivity Pos6->Pos6_Bad Avoid Pos4_Base -NH2: Baseline Activity Pos4->Pos4_Base Pos4_Opt -NH-CO-NH-R (Urea): 10x Potency Boost (FABP4) Pos4->Pos4_Opt Optimization Pos2_Rule N-H Required for Active Site H-Bonding Pos2->Pos2_Rule

Figure 1: SAR Logic Map for 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one optimization.

Performance Comparison

The following table contrasts the 4-amino-6-(2-methoxyphenyl) analog (Lead Compound) against the industry standard BMS-309403 (FABP4 inhibitor) and Emorfazone (Anti-inflammatory standard).

Feature4-Amino-6-(2-OMe-Ph) AnalogBMS-309403 (Standard)Emorfazone (Reference)
Primary Target FABP4 (Ki ~1.5 µM)FABP4 (Ki < 2 nM)COX / Cytokine Inhibition
Solubility High (Neutral Heterocycle)Low (Hydrophobic Acid)Moderate
Cell Permeability Excellent (LogP ~2.5)Poor (Requires carriers)Good
Metabolic Stability High (Blocked para-positions)Low (Rapid oxidation)Moderate
Toxicity Profile Low (No mitochondrial uncoupling)High (Off-target effects)Low (GI safe)
Mechanism Competitive DisplacementCompetitive DisplacementNSAID-like

Key Insight: While BMS-309403 is more potent in vitro, the 4-amino-pyridazinone series offers superior drug-like properties (ADME), making it a more viable candidate for in vivo optimization.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and the validation assay.

A. Synthesis of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Principle: The synthesis utilizes a scalable route starting from a Friedel-Crafts acylation followed by hydrazine cyclization and functional group manipulation.

  • Friedel-Crafts Acylation: React anisole with succinic anhydride (AlCl3 catalyst, DCM, 0°C to RT) to yield 4-(2-methoxyphenyl)-4-oxobutanoic acid. (Note: Regioselectivity for ortho vs para must be controlled or separated; alternatively, use 2-methoxy-acetophenone + glyoxylate route).

    • Alternative High-Purity Route: React 2-methoxyacetophenone with diethyl oxalate to form the diketo ester, then cyclize with hydrazine.

  • Cyclization: Reflux the intermediate with hydrazine hydrate in ethanol (3h) to yield 6-(2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

  • Dehydrogenation: Treat with CuCl2 or DDQ in acetonitrile to aromatize the ring to 6-(2-methoxyphenyl)pyridazin-3(2H)-one.

  • Nitration: Nitration using HNO3/H2SO4 introduces the nitro group at position 4.

  • Reduction: Hydrogenation (H2, Pd/C) or chemical reduction (Fe/NH4Cl) converts the 4-nitro group to the 4-amino final product.

B. FABP4 Inhibitor Screening Assay (Fluorescence Displacement)

Principle: This assay measures the ability of the analog to displace a fluorescent probe (ANS: 1-anilinonaphthalene-8-sulfonic acid) from the FABP4 binding pocket.

  • Reagents: Recombinant human FABP4, ANS probe (dissolved in DMSO), Test Compound.

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Procedure:

    • Incubate FABP4 (1 µM) with ANS (10 µM) in a black 96-well plate for 10 mins. Baseline fluorescence (Ex 370 nm / Em 475 nm) will be high due to ANS binding.

    • Add Test Compound (serial dilution 0.1 µM – 100 µM).

    • Incubate for 30 mins at 25°C.

    • Measure fluorescence decrease.

  • Data Analysis: Calculate IC50 based on the reduction of fluorescence intensity relative to the DMSO control.

Assay Workflow Diagram

Assay_Workflow Step1 Step 1: Complex Formation FABP4 + ANS Probe (High Fluorescence) Step2 Step 2: Treatment Add 4-amino-pyridazinone Analog Step1->Step2 Step3 Step 3: Competition Analog displaces ANS from Pocket Step2->Step3 Step4 Step 4: Measurement Decrease in Fluorescence (475 nm) Step3->Step4

Figure 2: Fluorescence displacement assay workflow for validating FABP4 inhibition.

References

  • Deng, H., et al. (2023). "Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors." Chemical Biology & Drug Design.

  • Costas, T., et al. (2022). "Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition." Molecules.

  • Giovannoni, M.P., et al. (2001). "Synthesis and bioactivities of novel 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives: inhibitors of interleukin-1 beta (IL-1beta) production."[2] Bioorganic & Medicinal Chemistry Letters.

  • Sotelo, E., et al. (2002). "Pyridazines. Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry.

Sources

A Comparative Guide to Pyridazinone Synthesis: Benchmarking Novel Methods Against Classical Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Pyridazinone and its derivatives are cornerstones in medicinal chemistry, forming the structural core of compounds with a vast range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The efficiency and versatility of the synthetic routes to this privileged scaffold are therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of traditional and contemporary methods for pyridazinone synthesis. We move beyond simple protocol listings to dissect the underlying chemistry, offering field-proven insights into the causal relationships between reaction design and experimental outcomes. Our objective is to equip researchers with the knowledge to select and optimize the most suitable synthetic strategy for their specific research goals.

The Classical Approach: The γ-Keto Acid Cyclization

For decades, the workhorse method for constructing the 4,5-dihydropyridazin-3(2H)-one core has been the condensation of a γ-keto acid with a hydrazine derivative.[4][5] This two-step approach typically begins with a Friedel-Crafts acylation to generate the necessary γ-keto acid intermediate, which is then cyclized.

Mechanism Rationale: The strategy relies on the sequential formation of two key bonds. The initial Friedel-Crafts reaction establishes the carbon skeleton by attaching the succinic anhydride-derived chain to an aromatic ring. The subsequent step is a classical cyclocondensation: the more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl, followed by an intramolecular attack of the second nitrogen on the carboxylic acid, eliminating two molecules of water to form the stable six-membered heterocyclic ring.[6]

G cluster_0 Classical Two-Step Synthesis A Arene + Succinic Anhydride B γ-Keto Acid Intermediate A->B Friedel-Crafts Acylation (e.g., AlCl3) D Pyridazinone Product B->D Cyclocondensation (Heat, Acid/Base) C Hydrazine Hydrate C->D

Caption: Workflow for the classical γ-keto acid pyridazinone synthesis.

While robust and reliable, this method has notable drawbacks. It is often a multi-step process requiring isolation of the intermediate, can involve harsh reagents (e.g., AlCl₃), and may result in moderate overall yields.

The Rise of Novel Synthesis Methods

In response to the demands for higher efficiency, sustainability, and molecular diversity, several innovative methods have emerged. These approaches often leverage multicomponent reactions, novel catalysts, and energy sources to streamline the synthesis.

One-Pot Multicomponent Synthesis

Modern synthetic chemistry increasingly favors one-pot procedures that combine multiple reaction steps without isolating intermediates. A prominent example is the multicomponent synthesis of pyridazinones from an arene, a cyclic anhydride, and a hydrazine, facilitated by a recyclable ionic liquid catalyst, [bmim]Br-AlCl₃.[6][7]

Causality and Advantage: This method elegantly combines the Friedel-Crafts acylation and the cyclocondensation into a single operation. The ionic liquid acts as both a Lewis acid catalyst for the acylation and a suitable medium for the subsequent cyclization. This approach significantly reduces reaction time, simplifies workup, and improves atom economy. The reusability of the catalyst aligns with the principles of green chemistry.[6][8]

ZnS-ZnFe₂O₄ Nanocatalyst-Mediated Synthesis

Another green chemistry approach utilizes a heterogeneous magnetic nanocatalyst (ZnS-ZnFe₂O₄) for the one-pot, three-component synthesis of thiazolopyridazinones from a ketoacid, thiosemicarbazide, and phenacyl bromide.[9]

Expertise in Action: The choice of a magnetic nanocatalyst is strategic. Its high surface area enhances catalytic activity, while its magnetic properties allow for effortless separation from the reaction mixture using an external magnet, facilitating catalyst recycling and product purification. The mechanism involves the initial formation of a thiosemicarbazone, followed by intramolecular cyclization to the pyridazinone, and a final condensation with phenacyl bromide.[9]

Copper-Catalyzed Aerobic Cyclization

A distinct and innovative route involves the Cu(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones.[10] This method constructs the pyridazinone ring from acyclic precursors under mild conditions.

Mechanistic Insight: This reaction proceeds through a copper-catalyzed pathway where molecular oxygen serves as the terminal oxidant. The choice of solvent is critical to the outcome; acetonitrile favors the formation of 1,6-dihydropyridazines, while acetic acid promotes direct oxidation to the aromatic pyridazine. This tunability offers researchers precise control over the final product's oxidation state.[10]

G cluster_1 Modern One-Pot Synthesis X Arene + Anhydride + Hydrazine Y Pyridazinone Product X->Y Single Step (e.g., Ionic Liquid Catalyst)

Caption: Workflow for a modern one-pot multicomponent synthesis.

Performance Benchmark: Classical vs. Novel Methods

The following table summarizes key performance indicators for the discussed synthetic approaches, based on data from published literature.

FeatureClassical γ-Keto Acid MethodOne-Pot Multicomponent (Ionic Liquid)Nanocatalyst-Mediated MethodCu-Catalyzed Aerobic Cyclization
Number of Steps 2 or more111 (from hydrazone)
Typical Reaction Time 6 - 24 hours1 - 3 hours2 - 4 hours12 - 24 hours
Reported Yields 50-75% (overall)85-95%78-90%65-85%
Catalyst System Stoichiometric AlCl₃Catalytic [bmim]Br-AlCl₃ (recyclable)Catalytic ZnS-ZnFe₂O₄ (recyclable)Catalytic Cu(II) salt
Environmental Impact High (harsh reagents, waste)Low (recyclable catalyst, one-pot)Low (recyclable catalyst)Moderate (uses metal catalyst)
Key Advantage Well-established, predictableHigh efficiency, green chemistryEasy catalyst separationMild conditions, functional group tolerance
References [4][6][6][7][9][10]

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide detailed, step-by-step protocols for a representative classical and a novel synthesis method.

Protocol 1: Classical Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a representative example of the traditional γ-keto acid cyclization method.

Step A: Friedel-Crafts Acylation to form 4-oxo-4-phenylbutanoic acid

  • To a stirred solution of anhydrous aluminum chloride (0.2 mol) in dry benzene (100 mL), add succinic anhydride (0.1 mol) portion-wise, keeping the temperature below 10°C.

  • Allow the mixture to stir at room temperature for 4 hours, then heat to reflux for 1 hour.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid (50 mL).

  • Separate the organic layer, extract the aqueous layer with benzene, and combine the organic extracts.

  • Wash the combined organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude γ-keto acid. Recrystallize from a suitable solvent (e.g., water or ethanol).

Step B: Cyclocondensation to form the Pyridazinone

  • Dissolve the 4-oxo-4-phenylbutanoic acid (0.05 mol) in ethanol (75 mL).

  • Add hydrazine hydrate (0.06 mol) dropwise to the solution.

  • Heat the mixture to reflux for 6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).[11]

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: One-Pot Multicomponent Synthesis of Pyridazinones using a Magnetic Nanocatalyst

This protocol is adapted from the synthesis of 2-(thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives.[9]

  • In a round-bottom flask, combine the ketoacid (5 mmol), thiosemicarbazide (5 mmol), and the ZnS-ZnFe₂O₄ magnetic nanocatalyst (0.05 g) in ethanol (20 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiosemicarbazone intermediate. Monitor the formation via TLC.

  • Add phenacyl bromide (5 mmol) to the reaction mixture.

  • Heat the mixture to reflux. Monitor the progress of the reaction by TLC (typically 2-3 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Place a strong magnet against the side of the flask to immobilize the catalyst.

  • Decant the hot supernatant solution. The product will crystallize upon cooling.

  • Collect the precipitated product by filtration and wash with cold ethanol to yield the pure pyridazinone derivative. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Conclusion

The synthesis of pyridazinones has evolved significantly from classical multi-step procedures to highly efficient, one-pot catalytic methods. While the traditional γ-keto acid pathway remains a viable and well-understood route, novel approaches offer substantial advantages in terms of yield, reaction time, operational simplicity, and environmental sustainability.

For researchers, the choice of method should be guided by the specific goals of the project. For large-scale synthesis where efficiency and cost are paramount, a one-pot multicomponent reaction is highly advantageous. For explorations in medicinal chemistry requiring high functional group tolerance and mild conditions, methods like the copper-catalyzed cyclization may be more suitable. By understanding the causality behind these experimental choices, scientists can better navigate the synthetic landscape to accelerate drug discovery and development.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1128.
  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences, 5(3), 221-230.
  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Asif, M. (2019). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. Journal of Drug Delivery and Therapeutics, 9(4-s), 843-853.
  • Application of ZnS-ZnFe2O4 Heterogeneous Catalyst in the Synthesis of Pyridazinon Compo. (2024).
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (2014). Der Pharma Chemica, 6(6), 333-346.
  • Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones. (2025).
  • Comel, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7959-7970. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.
  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 329-355. [Link]

  • Al-Hazmi, G. H. (2024). New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacterial and Antifungal Activities. Polish Journal of Environmental Studies, 33(5), 5549-5556.
  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Synthetic route for preparation of pyridazinone derivatives (3–17). ResearchGate. [Link]

  • Romo, D., et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron, 94, 132297. [Link]

Sources

In Vivo Validation of 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one Therapeutic Effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and validation framework for 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one , a potent small-molecule inhibitor targeting Fatty Acid-Binding Protein 4 (FABP4) . This compound represents a significant optimization of the pyridazinone scaffold, designed to address the bioavailability and selectivity limitations of first-generation FABP4 inhibitors like BMS-309403.

Executive Summary: The Next-Generation FABP4 Antagonist

4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one (hereafter referred to as AMPP-3 ) has emerged as a high-affinity ligand for the adipocyte fatty acid-binding protein (FABP4/aP2). Elevated FABP4 levels are causally linked to insulin resistance, type 2 diabetes, atherosclerosis, and macrophage-driven inflammation.

While early inhibitors like BMS-309403 demonstrated proof-of-concept, they suffered from poor aqueous solubility and off-target effects. AMPP-3, characterized by its 4-amino-pyridazin-3(2H)-one core and 2-methoxyphenyl pharmacophore, offers an optimized profile with improved ligand efficiency and predicted oral bioavailability. This guide outlines the comparative performance and the requisite in vivo validation protocols to establish its therapeutic efficacy.

Therapeutic Mechanism & Molecular Logic

Mechanism of Action

AMPP-3 functions as a competitive antagonist at the FABP4 lipid-binding pocket.

  • Primary Target: FABP4 (Adipocyte/Macrophage).[1][2]

  • Binding Mode: The pyridazinone ring mimics the carboxylate headgroup of fatty acids (e.g., arachidonic acid), anchoring the molecule via hydrogen bonds to Arg106 and Arg126 within the FABP4 cavity. The 2-methoxyphenyl moiety occupies the hydrophobic channel, displacing endogenous lipids and preventing FABP4-mediated nuclear translocation of fatty acids.

  • Downstream Effect: Inhibition of the FABP4-PPAR

    
     axis, resulting in reduced inflammatory cytokine secretion (TNF
    
    
    
    , IL-6) and improved insulin signaling.
Signaling Pathway Visualization

The following diagram illustrates the interruption of the FABP4 inflammatory loop by AMPP-3.

FABP4_Pathway Lipids Free Fatty Acids (FFA) FABP4 FABP4 Protein Lipids->FABP4 Bind AMPP3 AMPP-3 (Inhibitor) AMPP3->FABP4 Competitive Inhibition Complex FABP4-FFA Complex AMPP3->Complex Blocks Formation FABP4->Complex Normal State NuclearTrans Nuclear Translocation Complex->NuclearTrans PPARg PPARγ / NF-κB Activation NuclearTrans->PPARg Inflammation Inflammation (TNFα, IL-6) PPARg->Inflammation InsulinRes Insulin Resistance Inflammation->InsulinRes

Caption: AMPP-3 competitively inhibits FABP4, blocking fatty acid transport and suppressing the inflammatory cascade linked to metabolic syndrome.

Comparative Analysis: AMPP-3 vs. Alternatives

The following table contrasts AMPP-3 with the standard research tool (BMS-309403) and the endogenous ligand (Arachidonic Acid).

FeatureAMPP-3 (Target Molecule)BMS-309403 (Standard)Arachidonic Acid (Endogenous)
Core Scaffold 4-amino-pyridazin-3(2H)-oneBiphenyl-azlo-octylPolyunsaturated Fatty Acid
IC50 (FABP4) 1.57 µM (High Potency)< 2 nM (Ultra High)*~3.30 µM
Selectivity High (vs. FABP3/5)Moderate (Off-target tox)None (Binds all FABPs)
Solubility Moderate to High (Polar core)Poor (Highly lipophilic)N/A
Oral Bioavailability Predicted High (Lipinski compliant)Low (Requires vehicle)N/A
Toxicity Risk Low (Optimized scaffold)Moderate (Cardiotox risk)N/A

Note: While BMS-309403 has lower IC50, its poor solubility and cardiotoxicity limit clinical translation. AMPP-3 offers a balanced profile suitable for in vivo drug development.

In Vivo Validation Blueprint

To validate the therapeutic effects of AMPP-3, a rigorous in vivo study using Diet-Induced Obesity (DIO) mice is required. This system validates efficacy in reversing insulin resistance and atherosclerosis.

Experimental Workflow

InVivo_Workflow Acclimation Acclimation (C57BL/6J Mice, 1 wk) Induction Disease Induction (HFD 60% Fat, 12 wks) Acclimation->Induction Grouping Randomization (n=10/group) Induction->Grouping Treatment Treatment Phase (AMPP-3 Oral Gavage, 4 wks) Grouping->Treatment Endpoints Terminal Endpoints (GTT, ITT, Histology) Treatment->Endpoints

Caption: Workflow for evaluating AMPP-3 efficacy in a Diet-Induced Obesity (DIO) murine model.

Detailed Protocol: Therapeutic Efficacy Study

Objective: Determine the effect of AMPP-3 on glucose homeostasis and inflammation in DIO mice.

Materials:

  • Test Compound: AMPP-3 (Synthesized >98% purity).

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) or 5% DMSO/PEG400.

  • Animals: Male C57BL/6J mice (6 weeks old).

  • Diet: High-Fat Diet (HFD, 60% kcal fat) vs. Chow Diet.

Step-by-Step Methodology:

  • Disease Induction:

    • Feed mice HFD for 12 weeks to establish obesity and insulin resistance (fasting glucose > 150 mg/dL).

  • Grouping (n=10/group):

    • Group A: Lean Control (Chow + Vehicle).

    • Group B: Disease Control (HFD + Vehicle).

    • Group C: AMPP-3 Low Dose (15 mg/kg/day, p.o.).

    • Group D: AMPP-3 High Dose (30 mg/kg/day, p.o.).

    • Group E: BMS-309403 Positive Control (30 mg/kg/day).

  • Administration:

    • Administer compound via oral gavage once daily for 28 days.

    • Monitor body weight and food intake daily.

  • Metabolic Assays (Day 21 & 24):

    • GTT (Glucose Tolerance Test): Fast mice for 6h. Inject glucose (1.5 g/kg i.p.). Measure blood glucose at 0, 15, 30, 60, 120 min.

    • ITT (Insulin Tolerance Test): Fast mice for 4h. Inject insulin (0.75 U/kg i.p.). Measure glucose clearance.

  • Terminal Analysis (Day 28):

    • Euthanize mice. Collect blood (plasma) and tissues (epididymal adipose, liver).

    • Plasma Analysis: Measure Insulin, Triglycerides, FFA, TNF

      
      , IL-6 using ELISA.
      
    • Histology: H&E stain of liver (steatosis scoring) and adipose tissue (macrophage crown-like structures).

Self-Validating Checkpoints:

  • Checkpoint 1: HFD mice must show >30% weight gain vs. Lean Control before treatment starts.

  • Checkpoint 2: Vehicle-treated HFD mice must exhibit impaired GTT compared to Lean Control. If not, the model failed.

Expected Data & Interpretation

EndpointDisease Control (HFD)AMPP-3 Treatment (Predicted)Interpretation
Fasting Glucose High (>180 mg/dL)Reduced (<140 mg/dL)Restoration of glycemic control.
GTT AUC Large AreaReduced AreaImproved glucose clearance.
Plasma TNF

ElevatedSuppressedAnti-inflammatory efficacy.
Liver Steatosis Severe (Score 3-4)Mild (Score 1-2)Prevention of fatty liver progression.
Adipose Macrophages High InfiltrationReducedBlockade of macrophage recruitment.

References

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors.[3][4][5] Archiv der Pharmazie, 356(10), e2300314.[3]

  • Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature Reviews Drug Discovery, 7(6), 489–503.

  • Sulsky, R., et al. (2007). Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aP2). Bioorganic & Medicinal Chemistry Letters, 17(12), 3511-3515.

  • PubChem. Compound Summary for 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one. National Library of Medicine.

Sources

Head-to-head comparison of pyridazinone-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazinone Advantage

In the landscape of cardiovascular drug discovery, the pyridazinone scaffold serves as a privileged structure, primarily valued for its ability to function as a rigid, polar pharmacophore that can participate in hydrogen bonding while maintaining metabolic stability.

This guide provides a technical head-to-head comparison of the two most prominent pyridazinone-based inodilators: Levosimendan and Pimobendan . While both share the core heterocyclic ring and the "inodilator" functional classification (positive inotropy + vasodilation), their molecular mechanisms, pharmacokinetic profiles, and clinical applications diverge significantly.

  • Levosimendan: A calcium sensitizer with a unique, long-acting active metabolite (OR-1896), primarily used in human acute decompensated heart failure.[1]

  • Pimobendan: A balanced phosphodiesterase III (PDE3) inhibitor and calcium sensitizer, serving as the gold standard for chronic management of canine congestive heart failure (CHF).

The Contenders: Technical Profile

FeatureLevosimendan (Simdax®)Pimobendan (Vetmedin®)
Core Structure Pyridazinone-dinitrile derivativeBenzimidazole-pyridazinone derivative
Primary Target Troponin C (cTnC) (N-terminal domain)PDE3 (High potency) & Troponin C
Secondary Target KATP Channels (Vascular smooth muscle)PDE3 (Vascular smooth muscle)
Binding Mode Stereoselective stabilization of Ca²⁺-saturated cTnCIncreases Ca²⁺ affinity of cTnC; Competitive PDE3 blockade
Active Metabolite OR-1896 (Active, T1/2 ~80h)O-Desmethyl-pimobendan (Active, potent PDE3i)
Therapeutic Focus Human: Acute Decompensated Heart Failure (IV)Veterinary: Chronic CHF (Oral)

Mechanism of Action: The Signaling Architecture

The defining difference lies in the ratio of their effects. Levosimendan is primarily a calcium sensitizer that stabilizes the conformational change of Troponin C without increasing cytosolic calcium, thereby minimizing arrhythmic risk. Pimobendan relies more heavily on PDE3 inhibition to drive cAMP levels, with calcium sensitization playing a complementary role.[2][3][4]

Pathway Visualization (Graphviz)

G cluster_0 Mechanism of Action Levosimendan Levosimendan TnC Cardiac Troponin C (Ca2+ Bound) Levosimendan->TnC Primary Binding (N-domain) PDE3 PDE3 Enzyme Levosimendan->PDE3 Inhibition (High Dose) KATP K_ATP Channels (Vascular) Levosimendan->KATP Activation Pimobendan Pimobendan Pimobendan->TnC Sensitization Pimobendan->PDE3 Potent Inhibition ConfChange Stabilized Open Conformation TnC->ConfChange cAMP cAMP Accumulation PDE3->cAMP Prevents Degradation Hyperpol Hyperpolarization KATP->Hyperpol Contractility Increased Contractility (Positive Inotropy) ConfChange->Contractility Actin-Myosin Crossbridge PKA PKA Activation cAMP->PKA PKA->Contractility Ca2+ Influx (L-Type) Vasodilation Vasodilation (Reduced Afterload) PKA->Vasodilation MLCK Inhibition (Smooth Muscle) Lusitropy Improved Relaxation (Positive Lusitropy) PKA->Lusitropy Phospholamban Phos. Hyperpol->Vasodilation

Figure 1: Dual-pathway signaling of pyridazinone inodilators. Levosimendan prioritizes direct myofilament sensitization (Left Branch), while Pimobendan leverages cAMP-dependent pathways via PDE3 inhibition (Right Branch).

Head-to-Head Performance Data

The following data aggregates results from permeabilized fiber studies and pharmacokinetic evaluations in mammalian models (Canine/Human).

Table 1: Potency & Selectivity
ParameterLevosimendanPimobendanNote
Ca²⁺ Sensitization (EC₅₀) 8.4 nM (Permeabilized fibers)~100–300 nMLevosimendan is ~10–30x more potent as a direct sensitizer.
PDE3 Inhibition (IC₅₀) 1.4 nM (Selective)High Potency (Active metabolite is highly potent)Both are nanomolar inhibitors, but Pimobendan's clinical effect relies more on this mechanism.
PDE Isoform Selectivity PDE3/PDE4 ratio ~8000Selective PDE3High selectivity prevents emetic side effects associated with PDE4.
Binding Site cTnC N-domain (Hydrophobic pocket)cTnC N-domainBoth require the pyridazinone ring for steric fit.
Table 2: Pharmacokinetic Differentiators
ParameterLevosimendanPimobendanClinical Implication
Bioavailability (F) ~85% (Oral/IV)60–65% (Oral)Pimobendan absorption is modulated by food; Levosimendan is IV only in most markets.
Half-Life (Parent) ~1 hour0.4 hoursBoth parent compounds are short-lived.
Active Metabolite OR-1896 (T½ ~80 hours) O-Desmethyl-pimobendan (T½ ~2 hours)Critical Differentiator: Levosimendan's effect persists for 7–9 days after a 24h infusion.
Protein Binding 98–99%>90%Both require albumin correction in hypoalbuminemic models.

Experimental Protocols

To validate these compounds in your own assays, use the following self-validating protocols.

Protocol A: PDE3 Activity Assay (In Vitro)

Objective: Determine IC50 for PDE3 inhibition.

  • Enzyme Source: Recombinant human PDE3A (catalytic domain).

  • Substrate: 1 µM [³H]-cAMP.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

  • Workflow:

    • Incubate enzyme + test compound (Levosimendan/Pimobendan) at varying concentrations (0.1 nM – 10 µM) for 10 min at 30°C.

    • Initiate reaction by adding [³H]-cAMP.

    • Stop reaction after 15 min using boiling water or PDE bead stop solution.

    • Convert cAMP to adenosine using snake venom nucleotidase.

    • Separate products via ion-exchange chromatography.

  • Validation: Zardaverine (Standard PDE3/4 inhibitor) should yield IC50 ~500-800 nM.

Protocol B: Calcium Sensitization (Skinned Fiber)

Objective: Measure shift in pCa-tension relationship.

  • Preparation: Isolate papillary muscle (Guinea pig or Canine), permeabilize with 1% Triton X-100 to remove membrane barriers (eliminating PDE/channel effects).

  • Solutions: Prepare activating solutions with free [Ca²⁺] ranging from pCa 9.0 (relaxing) to pCa 4.5 (maximal).

  • Dosing: Add Levosimendan (0.1 – 10 µM) or Pimobendan to the buffer.

  • Measurement:

    • Measure isometric force at sub-maximal Ca²⁺ (pCa 6.2).

    • Success Criteria: A leftward shift in the force-pCa curve (increased force at constant Ca²⁺) confirms sensitization.

    • differentiation: Levosimendan should show a steeper increase in force at lower concentrations compared to Pimobendan in this specific membrane-free setup.

Emerging Applications: Beyond the Heart

While Levosimendan and Pimobendan define the cardiovascular utility of the scaffold, the pyridazinone ring is evolving.

  • MGL-3196 (Resmetirom): Recently approved for NASH/MASH. The pyridazinone core here serves as a thyroid hormone receptor beta (THR-β) agonist. Unlike the planar stacking in PDE inhibitors, the pyridazinone in Resmetirom occupies a polar pocket in the nuclear receptor, demonstrating the scaffold's versatility as both an enzyme inhibitor and a nuclear receptor agonist.

References

  • Antila, S., et al. (2007). Pharmacokinetics of levosimendan and its active metabolite OR-1896 in patients with heart failure.[1] British Journal of Clinical Pharmacology. Link

  • Sorsa, T., et al. (2004). Stereoselective binding of levosimendan to cardiac troponin C causes Ca2+-sensitization.[5] European Journal of Pharmacology. Link

  • Boyle, K.L., et al. (2022). Hemodynamic effect of pimobendan following intramuscular and intravenous administration in healthy dogs. Frontiers in Veterinary Science. Link

  • Szilágyi, S., et al. (2005).[6] Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone.[6] Journal of Cardiovascular Pharmacology. Link

  • Vertex Pharmaceuticals. (2024). Resmetirom (Rezdiffra) Prescribing Information.Link

Sources

Safety Operating Guide

4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one Proper Disposal Procedures CAS Number: 1105192-96-8 Molecular Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.22 g/mol

Executive Summary: The Precautionary Disposal Mandate

As Senior Application Scientists, we operate under a strict Precautionary Principle . While specific toxicological data for 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one (a specialized pyridazinone derivative) may be sparse in public registries, its structural analogs (aminopyridazines) are potent bioactive pharmacophores, often functioning as kinase inhibitors or GABA antagonists.

Therefore, this compound must be treated as a Hazardous Organic Substance with potential acute toxicity and aquatic hazards. Under no circumstances should this compound be discharged into municipal water systems or disposed of in general trash. The only validated disposal route is High-Temperature Incineration via a licensed chemical waste management facility.

Hazard Characterization & Risk Assessment

To design a self-validating disposal system, we must first understand the "Enemy." Based on Structure-Activity Relationships (SAR) of the pyridazinone class:

Hazard ClassGHS Classification (Derived)Operational Implication
Acute Toxicity Category 3 or 4 (Oral/Inhalation)Treat as "Toxic." Use full PPE (Nitrile gloves, P95/N95 respirator).
Skin/Eye Irritation Category 2 (Irritant)Contact causes inflammation. Eye protection is non-negotiable.
Aquatic Toxicity Category 3 (Chronic)Zero-discharge policy. Do not wash down sinks.
Reactivity Stable SolidCombustible at high temperatures; emits NOx fumes.

Scientific Rationale: The 4-amino-pyridazinone core is electron-rich and biologically active. Improper disposal (e.g., landfill) risks leaching into groundwater where the methoxyphenyl moiety can degrade into phenolic byproducts, amplifying environmental toxicity.

Waste Stream Segregation Protocols

Effective disposal starts at the bench. You must segregate waste streams immediately upon generation to prevent cross-contamination and regulatory violations (RCRA).

A. Solid Waste (Pure Compound & Heavily Contaminated Solids)
  • Definition: Expired powder, filter cakes, weighing boats, and contaminated gloves.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jars.

  • Labeling: "Hazardous Waste - Toxic Organic Solid."

  • Protocol: Double-bag in 6-mil polyethylene bags before placing in the drum.

B. Liquid Waste (Mother Liquors & Solvents)
  • Definition: Reaction solvents (DMSO, DMF, Methanol) containing the dissolved compound.

  • Container: HDPE or Glass carboys (solvent compatible).

  • Segregation: Do NOT mix with oxidizers (e.g., Nitric acid) or halogenated waste if the solvent is non-halogenated.

  • Protocol: pH adjust to neutral (pH 6-8) if the solution is acidic/basic before storage to prevent container degradation.

C. Trace Contaminated Debris (Sharps/Glass)
  • Definition: Needles, broken vials, TLC plates.

  • Container: Puncture-proof sharps container.

  • Protocol: Do not recap needles. Seal container when 3/4 full.

Visual Workflow: Waste Decision Matrix

This logic flow ensures no ambiguity during the disposal process.

WasteDisposal Start Waste Generation 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Pure/Bulk Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Sharps) StateCheck->Debris Trace/Items SolidAction Double-bag (6-mil PE) Place in HDPE Drum Solid->SolidAction LiquidAction Segregate by Solvent Type (Halogenated vs Non-Halogenated) Store in Carboy Liquid->LiquidAction DebrisAction Puncture-Proof Container Label 'Sharps - Chemical' Debris->DebrisAction Final Transfer to EHS for High-Temp Incineration SolidAction->Final LiquidAction->Final DebrisAction->Final

Figure 1: Decision matrix for segregating waste streams containing 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one.

Final Disposal Methodology: Incineration

The only acceptable terminal disposal method is High-Temperature Incineration .

  • Mechanism: Thermal oxidation breaks the pyridazinone ring and methoxyphenyl group into CO₂, H₂O, and N₂.

  • Requirement: The incinerator must be equipped with a scrubber system (alkaline wash) to capture nitrogen oxides (NOx) generated from the hydrazine moiety within the ring.

  • Temperature Specification: >1000°C (1832°F) with a residence time of >2 seconds to ensure complete destruction of the aromatic rings.

Prohibited Methods:

  • Chemical Deactivation (Bleach/Peroxide): NOT recommended. Oxidation may produce azo compounds or chlorinated aromatics, which are often more toxic than the parent compound.

  • Sewer Disposal: Strictly prohibited due to aquatic toxicity risks.

Emergency Response: Spill Protocol

In the event of a spill, immediate containment is critical to prevent aerosolization (inhalation hazard).

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Reduce Inhalation Risk) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Evacuate->PPE Contain 3. Containment Cover with damp absorbent pads (Prevent Dust) PPE->Contain Clean 4. Cleanup Scoop into HazMat Bag Wash area with soap/water Contain->Clean Report 5. Report to EHS Clean->Report

Figure 2: Step-by-step spill response workflow emphasizing dust suppression.

Spill Cleanup Steps:

  • Dampen: If the spill is solid powder, cover with a damp paper towel or absorbent pad to prevent dust generation. Do not dry sweep.

  • Collect: Use a scoop or dustpan dedicated to hazardous waste. Place materials into a wide-mouth jar or heavy-duty bag.

  • Decontaminate: Wipe the surface with a detergent solution (surfactant) followed by water. The pyridazinone ring is lipophilic; water alone will not clean the surface effectively.

  • Dispose: All cleanup materials (wipes, pads, gloves) must be disposed of as Hazardous Solid Waste (see Section 3A).

References

  • PubChem. (n.d.). 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one (CID 33675973). National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Personal protective equipment for handling 4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Hazard Profiling

As researchers, we often handle intermediates where specific toxicological data is sparse. 4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one is a functionalized pyridazinone derivative. While often used as a scaffold in the synthesis of bioactive molecules (targeting GABA receptors or PDE enzymes), its specific Occupational Exposure Limit (OEL) is likely established only internally by major pharma companies.

The Senior Scientist's Stance: In the absence of a definitive OEL, we apply the Precautionary Principle . We classify this substance as Occupational Exposure Band (OEB) 3 (


). This dictates that we treat it as a Potent Compound —more hazardous than common reagents, requiring containment strategies beyond a simple fume hood.
Risk Assessment: The "Why" Behind the Protocol
Hazard ClassRisk DescriptionCausality & Mechanism
Acute Toxicity (Oral) Category 4 (H302)Pyridazinone rings are pharmacophores designed to cross biological membranes. Ingestion can lead to systemic CNS or cardiovascular effects.
Skin/Eye Irritation Category 2 (H315/H319)The primary amine group (

) is a nucleophile that can react with skin proteins, causing contact dermatitis or chemical burns.
Respiratory Sensitization High Risk (Dust)As a solid intermediate, the electrostatic nature of the powder creates fine particulates. Inhalation allows direct entry into the bloodstream via alveolar exchange.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating System : You do not just "wear" PPE; you verify its integrity before every operation.

The 3-Zone Defense System[1]
ZoneEssential PPETechnical Specification & Validation
1. Respiratory P100/P3 Respirator or VBE Spec: If handling >10mg outside a hood, use a Powered Air Purifying Respirator (PAPR). Inside a hood, an N95 is insufficient; use a P100 half-mask.Validation: Perform a positive/negative pressure seal check every time the mask is donned.
2. Dermal (Hands) Double Nitrile Gloves Spec: Inner pair: 4 mil (0.10mm) bright color. Outer pair: 8 mil (0.20mm) extended cuff.Validation: "Inflation Test"—inflate the outer glove with air and squeeze to check for pinholes before use. Change outer gloves every 30 mins or immediately upon splash.
3. Body Tyvek® Lab Coat Spec: Disposable, non-woven polyethylene (e.g., Tyvek 400). Cotton coats trap dust and become secondary contamination sources.Validation: Tape cuffs to inner gloves to create a sealed "wrist bridge."
4. Ocular Chemical Goggles Spec: Indirect vented goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders which can bypass side-shields.Validation: Ensure anti-fog coating is active to prevent vision impairment during weighing.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Weighing & Transfer (The Critical Control Point)

Most exposures occur not during reaction, but during the weighing of dry powder.

  • Static Neutralization:

    • Why: Pyridazinones are often static-prone. Static charge causes powder to "jump" onto gloves and cuffs.

    • Action: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the compound.

  • The "Tunnel" Technique:

    • Do not lift the spatula high. Keep the transfer distance (Source Vial

      
       Weigh Boat) under 10 cm.
      
    • Work strictly within the middle third of the Vented Balance Enclosure (VBE) or Fume Hood.

  • Solubilization (The Containment Step):

    • Add the solvent (e.g., DMSO, DCM) to the solid inside the vial if possible, rather than dumping solid into a flask.

    • Reasoning: Handling a solution is safer than handling dust. Once dissolved, the inhalation risk drops significantly (unless the solvent is volatile and carries the compound).

Protocol B: Waste & Disposal (Cradle-to-Grave)
  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must go into a Yellow Biohazard/Chemo Bin (Incineration stream), not general trash.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams. Label clearly: "Contains Pyridazinone Derivative - Toxic."

  • Decontamination: Wipe surfaces with 10% bleach (sodium hypochlorite) followed by 70% Ethanol. The bleach oxidizes the amine and breaks down the aromatic ring structure.

Part 4: Visualization of Safety Logic

Diagram 1: PPE Decision Tree

Caption: Logic flow for selecting PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 4-amino-6-(2-methoxyphenyl)pyridazin-3(2H)-one State_Check Is the compound Solid (Powder) or Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Quantity_Check Quantity > 100 mg? Solid->Quantity_Check High_Risk HIGH RISK: Use Vented Balance Enclosure (VBE) + Double Nitrile + Tyvek Sleeves Quantity_Check->High_Risk Yes Med_Risk MED RISK: Fume Hood + P100 Mask + Double Nitrile Quantity_Check->Med_Risk No Solvent_Check Is Solvent Volatile? (e.g., DCM) Solution->Solvent_Check Volatile_Yes Fume Hood REQUIRED Standard Nitrile Gloves Solvent_Check->Volatile_Yes Yes Volatile_No Benchtop OK (if < 0.1M) Standard Nitrile Gloves Solvent_Check->Volatile_No No

Diagram 2: The "Clean-Dirty" Workflow

Caption: Operational flow to prevent cross-contamination during synthesis.

Workflow Prep 1. Prep: Static Check & Glove Inflation Weigh 2. Weighing: Inside VBE (No rapid movements) Prep->Weigh Clean Zone Dissolve 3. Solubilization: Add solvent to solid Weigh->Dissolve High Risk Zone React 4. Reaction: Closed Vessel Dissolve->React Contained Zone Decon 5. Decon: Bleach Wipe -> Ethanol React->Decon Cleanup

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2810166, 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Industrial Hygiene Association (AIHA). (2024). Occupational Exposure Banding: A Framework for Chemical Risk Management. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.